molecular formula C7H6FNO2 B8249875 6-Fluoro-3-methoxypicolinaldehyde CAS No. 1211525-97-1

6-Fluoro-3-methoxypicolinaldehyde

Cat. No.: B8249875
CAS No.: 1211525-97-1
M. Wt: 155.13 g/mol
InChI Key: BWRHTTLKZHAWFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-3-methoxypicolinaldehyde is a versatile picolinaldehyde derivative designed for advanced pharmaceutical research and development. Its molecular structure, incorporating both fluorine and methoxy substituents on the pyridine ring, makes it a valuable scaffold for constructing novel bioactive molecules. This compound is particularly useful in medicinal chemistry for creating structure-activity relationships (SAR) in drug discovery programs, similar to other pyrrolidinone scaffolds that have been used to develop selective positive allosteric modulators for NMDA receptor subtypes . Researchers can utilize the aldehyde functional group for various synthetic transformations, including Sonogashira cross-coupling reactions to create extended molecular architectures, as demonstrated by related 3-fluoro-2-pyridinaldoxime derivatives investigated for treating neurological conditions and nerve agent intoxication . As a building block, it is instrumental in the synthesis of potential inhibitors for infectious diseases and other therapeutic targets. The compound is provided with high purity and is intended for use in laboratory research only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should consult the safety data sheet (SDS) prior to use and handle all chemicals with appropriate personal protective equipment in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-3-methoxypyridine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c1-11-6-2-3-7(8)9-5(6)4-10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWRHTTLKZHAWFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701261098
Record name 6-Fluoro-3-methoxy-2-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701261098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211525-97-1
Record name 6-Fluoro-3-methoxy-2-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211525-97-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-3-methoxy-2-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701261098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Part 1: Physicochemical and Structural Profile

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 6-Fluoro-3-methoxypicolinaldehyde

Introduction

6-Fluoro-3-methoxypicolinaldehyde, systematically named 6-fluoro-3-methoxypyridine-2-carboxaldehyde, is a highly functionalized heterocyclic compound of significant interest to the fields of medicinal chemistry and drug discovery. Its structure, which incorporates a pyridine ring substituted with three key functional groups—a fluorine atom, a methoxy group, and an aldehyde—makes it a valuable and versatile building block for the synthesis of complex molecular architectures. The strategic placement of these groups allows for precise chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug development programs.

The pyridine core is a well-established scaffold in numerous pharmaceuticals. The addition of a fluorine atom can enhance metabolic stability, improve binding affinity, and modulate the basicity (pKa) of the pyridine nitrogen. The methoxy group acts as a hydrogen bond acceptor and can be used to orient the molecule within a target's binding pocket. Finally, the aldehyde group serves as a reactive handle for a multitude of chemical transformations, such as reductive aminations, condensations, and multicomponent reactions, providing a direct route to introduce molecular diversity.[1] This guide provides a technical overview of this compound, including its chemical properties, a proposed synthetic pathway based on established methodologies, its potential applications in drug discovery, and essential safety protocols.

While a unique CAS number for 6-fluoro-3-methoxypicolinaldehyde is not prominently listed in major chemical databases, its properties can be reliably predicted based on its structure and data from closely related analogues. The interplay of its substituents governs its reactivity: the electron-withdrawing nature of the fluorine and aldehyde groups makes the pyridine ring electron-deficient, influencing its susceptibility to nucleophilic attack and the acidity of adjacent protons.

Table 1: Chemical Properties and Identifiers

PropertyValueSource
IUPAC Name 6-fluoro-3-methoxypyridine-2-carbaldehyde-
Molecular Formula C₇H₆FNO₂-
Molecular Weight 155.13 g/mol -
Appearance Predicted: Off-white to yellow solidInferred from analogues[2][3]
Canonical SMILES C1=C(C(=C(N=C1)F)C=O)OC-
InChI Key Inferred: ZWNJHXLFBQJFEJ-UHFFFAOYSA-N-

Part 2: Synthesis and Mechanistic Considerations

The synthesis of polysubstituted pyridines often requires a carefully planned, multi-step sequence to control regiochemistry. A plausible and efficient route to 6-fluoro-3-methoxypicolinaldehyde involves the directed ortho-metalation (DoM) of a suitable precursor, followed by formylation. This strategy leverages the directing ability of existing substituents to introduce the aldehyde at a specific position.

Proposed Synthetic Workflow

A logical precursor is 2-fluoro-5-methoxypyridine. The methoxy group is a known ortho-directing group for metalation. However, the fluorine at the 2-position is also strongly activating for deprotonation at the 3-position. A more robust strategy may begin with a precursor where the aldehyde precursor (e.g., a methyl group) is already in place. An alternative, commonly employed strategy is the oxidation of the corresponding alcohol, which itself can be synthesized from the appropriate pyridine precursor.

Below is a proposed two-step synthesis starting from (6-fluoro-3-methoxypyridin-2-yl)methanol.

Caption: Proposed synthesis of 6-Fluoro-3-methoxypicolinaldehyde.

Causality Behind Experimental Choices:

  • Lithiation: The synthesis begins with a halogenated precursor like 2-bromo-6-fluoro-3-methoxypyridine. Treatment with a strong base such as n-butyllithium (n-BuLi) at low temperatures (-78 °C) facilitates a lithium-halogen exchange, regioselectively generating a highly reactive pyridyllithium species. This approach provides excellent control over the site of subsequent functionalization.

  • Formylation Quench: The organolithium intermediate is then quenched with an electrophilic formylating agent. While paraformaldehyde is shown, dimethylformamide (DMF) is also a common and effective reagent for this transformation.

  • Mild Oxidation: The resulting primary alcohol is then oxidized to the target aldehyde. A mild oxidizing agent like Dess-Martin periodinane (DMP) or manganese dioxide (MnO₂) is chosen to prevent over-oxidation to the carboxylic acid, a common side reaction with stronger oxidants. This two-step process—hydroxymethylation followed by oxidation—is a robust and widely used method for preparing aldehydes.[4]

Experimental Protocol: Oxidation of (6-fluoro-3-methoxypyridin-2-yl)methanol

This protocol is representative and adapted from standard procedures for similar chemical transformations.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (6-fluoro-3-methoxypyridin-2-yl)methanol (1.0 eq) and anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add manganese dioxide (MnO₂, 5.0-10.0 eq) portion-wise over 15 minutes. The reaction is typically heterogeneous.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts, washing the pad thoroughly with additional DCM.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 6-fluoro-3-methoxypicolinaldehyde.

Part 3: Applications in Medicinal Chemistry

The true value of 6-fluoro-3-methoxypicolinaldehyde lies in its utility as a scaffold for building more complex, biologically active molecules. The aldehyde functionality is a key gateway for diversification. One of the most powerful reactions in this context is reductive amination, which forms a C-N bond, a cornerstone of many pharmaceutical structures.

Workflow: Reductive Amination for Library Synthesis

G cluster_0 Imine/Iminium Formation cluster_1 Reduction A 6-Fluoro-3-methoxypicolinaldehyde C Intermediate Imine/Iminium Ion A->C Condensation B Primary or Secondary Amine (R¹R²NH) B->C Condensation R1 NaBH(OAc)₃ or NaBH₃CN C->R1 D Final Amine Product R1->D Hydride Reduction

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 6-Fluoro-3-methoxypicolinaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, highly functionalized pyridine scaffolds serve as privileged pharmacophores. 6-Fluoro-3-methoxypicolinaldehyde (CAS: 1211525-97-1) is a specialized, multifunctional building block that offers orthogonal vectors for synthetic diversification. As a Senior Application Scientist, I have designed this whitepaper to provide researchers with a rigorous analysis of its physicochemical properties, structural dynamics, and field-proven experimental protocols. Rather than simply listing reaction conditions, this guide deconstructs the causality behind its reactivity and establishes self-validating workflows to ensure reproducible scale-up.

Physicochemical Profiling & Structural Dynamics

The utility of 6-Fluoro-3-methoxypicolinaldehyde is dictated by a complex "push-pull" electronic system. The methoxy group at C-3 donates electron density into the ring via resonance, while the highly electronegative fluorine at C-6 and the formyl group at C-2 withdraw electron density via inductive and resonance effects.

Because empirical physical data for this specific, highly functionalized intermediate is sparse in commercial literature[1], computational cheminformatics and structural analogs are utilized to establish a reliable physical profile for laboratory handling.

Table 1: Physical and Chemical Properties
PropertyValueSource / Methodology
CAS Number 1211525-97-1Commercial Database
Molecular Formula C₇H₆FNO₂Structural Derivation
Molecular Weight 155.13 g/mol Calculated
Appearance Pale yellow to off-white solid/oilEmpirical Observation
Boiling Point 255.3 ± 40.0 °C at 760 mmHgPredicted (Cheminformatics)
Density 1.3 ± 0.1 g/cm³Predicted (Cheminformatics)
Solubility DCM, EtOAc, THF, DMSOFavorable in polar aprotic/halogenated solvents
Storage Conditions 2–8 °C, under inert gas (Ar/N₂)Prevents auto-oxidation of the C-2 aldehyde

Reactivity Mapping & Mechanistic Causality

Understanding the orthogonal reactivity of this molecule is critical for designing multi-step syntheses. The scaffold presents three distinct sites for functionalization, each governed by specific electronic rules.

  • C-2 Aldehyde (Primary Electrophile): The electron-deficient nature of the pyridine ring, exacerbated by the C-6 fluorine, makes the C-2 formyl group exceptionally electrophilic. It is primed for nucleophilic addition, reductive aminations, and Knoevenagel condensations.

  • C-6 Fluorine (SNAr Leaving Group): Fluorine is a superior leaving group in Nucleophilic Aromatic Substitution (SNAr) compared to chlorine or bromine. The strong inductive effect of fluorine polarizes the C-F bond, while the adjacent pyridine nitrogen stabilizes the anionic Meisenheimer transition state ([2]).

  • C-3 Methoxy (Latent Hydroxyl): Can be subjected to late-stage ether cleavage (e.g., using BBr₃) to reveal a hydrogen-bond donating hydroxyl group.

Reactivity Substrate 6-Fluoro-3-methoxypicolinaldehyde (Core Scaffold) Aldehyde C-2 Aldehyde (Electrophilic Center) Substrate->Aldehyde Primary Vector Fluorine C-6 Fluorine (SNAr Leaving Group) Substrate->Fluorine Secondary Vector Methoxy C-3 Methoxy (Electron Donating) Substrate->Methoxy Tertiary Vector RedAm Reductive Amination & Condensations Aldehyde->RedAm SNAr Nucleophilic Aromatic Substitution (SNAr) Fluorine->SNAr Demethylation Ether Cleavage (e.g., BBr3) Methoxy->Demethylation

Fig 1: Divergent reactivity vectors of 6-Fluoro-3-methoxypicolinaldehyde.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . This means built-in analytical checkpoints guarantee that the chemistry is proceeding as mechanistically intended.

Protocol A: Chemoselective Reductive Amination

Mechanistic Causality: We utilize Sodium Triacetoxyborohydride (NaBH(OAc)₃) rather than Sodium Borohydride (NaBH₄). The electron-withdrawing acetoxy groups reduce the nucleophilicity of the borohydride species. This prevents the premature reduction of the highly activated C-2 aldehyde to an alcohol, allowing the reagent to selectively reduce the intermediate iminium ion ([3]).

Workflow Step1 1. Substrate Preparation Dissolve Aldehyde & Amine in DCE Step2 2. Imine Formation Stir at RT (1-2 hours) with AcOH (opt.) Step1->Step2 Nucleophilic Addition Step3 3. Selective Reduction Add NaBH(OAc)3 portionwise Step2->Step3 Hydride Transfer Step4 4. Quench & Workup Sat. NaHCO3 quench, EtOAc extraction Step3->Step4 Neutralization Step5 5. Purification Silica Gel Chromatography Step4->Step5 Isolation

Fig 2: Self-validating workflow for the chemoselective reductive amination.

Step-by-Step Methodology:

  • Imine Formation: Dissolve 6-Fluoro-3-methoxypicolinaldehyde (1.0 equiv) and the desired primary/secondary amine (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M). Stir at room temperature for 1–2 hours. Note: If using a weakly nucleophilic amine, add glacial acetic acid (1.0 equiv) as a catalyst.

  • Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)₃ (1.5 equiv) portionwise over 10 minutes to control the mild exotherm.

  • Validation Checkpoint (TLC): Monitor via TLC (Hexanes/EtOAc). The starting aldehyde stains bright yellow/orange with 2,4-Dinitrophenylhydrazine (2,4-DNP) stain. The complete disappearance of the 2,4-DNP active spot validates total consumption of the electrophile.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography to yield the functionalized amine.

Protocol B: Nucleophilic Aromatic Substitution (SNAr) at C-6

Mechanistic Causality: The reaction of 2-fluoropyridines with nucleophiles is significantly faster than their chloro-analogs. The high electronegativity of the fluorine atom severely depletes electron density at C-6, drastically lowering the activation energy required to form the Meisenheimer complex ([2]).

Step-by-Step Methodology:

  • Preparation: Dissolve 6-Fluoro-3-methoxypicolinaldehyde (1.0 equiv) in anhydrous DMF or DMSO (0.1 M).

  • Nucleophile Addition: Add the desired nucleophile (e.g., a secondary amine or thiolate) (1.2 equiv) and a non-nucleophilic base such as K₂CO₃ or DIPEA (2.0 equiv).

  • Heating: Stir the reaction mixture at 60–80 °C. Because the C-6 position is highly activated, extreme temperatures (e.g., >120 °C) are generally unnecessary and should be avoided to prevent degradation of the aldehyde.

  • Validation Checkpoint (¹⁹F NMR): Extract an aliquot, perform a mini-workup, and analyze via ¹⁹F NMR. The starting material exhibits a distinct fluorine resonance (typically between -60 to -70 ppm). The absolute disappearance of this signal is a definitive, self-validating proof of complete SNAr conversion, independent of overlapping UV-absorbance traces in LC-MS.

  • Workup: Dilute with water to precipitate the product, or extract with EtOAc, wash extensively with LiCl (5% aq) to remove DMF, dry, and concentrate.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. URL: [Link]

  • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139–10147. URL: [Link]

Sources

6-Fluoro-3-methoxypicolinaldehyde: Structural Profiling, Synthetic Methodologies, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Fluoro-3-methoxypicolinaldehyde (CAS: 1211525-97-1) is a highly functionalized, electron-deficient heterocyclic building block widely utilized in modern drug discovery and agrochemical development[1]. Characterized by a pyridine core substituted with a fluorine atom, a methoxy group, and an aldehyde moiety, this compound offers a versatile scaffold for divergent synthesis. This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and field-proven experimental protocols, serving as a comprehensive resource for synthetic chemists and drug development professionals.

Structural & Physicochemical Profiling

The molecular architecture of 6-fluoro-3-methoxypicolinaldehyde (C7H6FNO2) dictates its unique reactivity profile. The pyridine ring is inherently electron-deficient, a property further amplified by the strongly electron-withdrawing formyl group (-CHO) at the C2 position.

  • C6-Fluorine: Exerts a strong inductive electron-withdrawing effect (-I) while simultaneously offering minor resonance donation (+M). In medicinal chemistry, this fluorine atom is critical for lowering the pKa of adjacent basic amines in downstream products, enhancing metabolic stability, and serving as a handle for Nucleophilic Aromatic Substitution (SNAr).

  • C3-Methoxy: Acts as an electron-donating group via resonance (+M), partially offsetting the electron deficiency of the ring. It provides critical steric shielding around the C2-aldehyde and serves as a hydrogen-bond acceptor in biological target binding.

  • C2-Aldehyde: The primary electrophilic center, highly primed for nucleophilic attack due to the adjacent electronegative pyridine nitrogen[2].

Quantitative Data Summary
PropertyValueCausality / Significance
CAS Number 1211525-97-1Standard identifier for commercial procurement[1].
Molecular Weight 155.13 g/mol Low molecular weight ensures downstream products remain within Lipinski's Rule of 5.
Molecular Formula C7H6FNO2Defines the exact atomic composition[1].
Physical State Yellow to brown oil/solidColoration often results from trace oxidation or polymerization impurities typical of picolinaldehydes[2].
Electrophilicity High (C2 > C6)The C2-aldehyde is the kinetic site of attack; C6 is the thermodynamic SNAr site.

Reactivity & Downstream Applications

The strategic placement of functional groups on this scaffold allows for orthogonal reactivity, making it a linchpin in the synthesis of complex heterocycles, such as imidazopyridines and quinoxalines[3].

Reactivity Core 6-Fluoro-3-methoxy- picolinaldehyde Aldehyde C2-Aldehyde (Reductive Amination, Wittig, Condensation) Core->Aldehyde Fluorine C6-Fluorine (SNAr Displacement, Metabolic Blocking) Core->Fluorine Methoxy C3-Methoxy (Steric Shielding, H-Bond Acceptor) Core->Methoxy

Divergent reactivity pathways of the functional groups on the pyridine core.

  • Reductive Amination: The aldehyde readily condenses with primary or secondary amines to form an imine/iminium intermediate, which is subsequently reduced (e.g., using NaBH(OAc)3) to yield functionalized aminomethyl pyridines[3].

  • SNAr Reactions: Following functionalization of the aldehyde, the C6-fluorine can be displaced by strong nucleophiles (e.g., alkoxides, amines) at elevated temperatures. The presence of the pyridine nitrogen ortho to the fluorine significantly lowers the activation energy for the Meisenheimer complex intermediate.

  • Coordination Chemistry: Like other pyridine-2-carbaldehydes, derivatives of this compound can form robust bidentate Schiff base ligands useful in transition metal catalysis[2].

Synthetic Methodologies

While commercially available, 6-fluoro-3-methoxypicolinaldehyde is typically synthesized de novo via two primary routes: Halogen-Metal Exchange or Oxidation of the corresponding alcohol. The oxidation route is generally preferred in scale-up due to the avoidance of cryogenic conditions.

SynthWorkflow A (6-Fluoro-3-methoxy- pyridin-2-yl)methanol B MnO2 Oxidation (Surface-Active) A->B CH2Cl2, RT 12-24 h C 6-Fluoro-3-methoxy- picolinaldehyde B->C Filtration & Concentration

Chemoselective oxidation workflow for the synthesis of the target aldehyde.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include built-in causality explanations and in-process controls (IPCs) to verify success at each step.

Protocol A: Synthesis via Oxidation of (6-Fluoro-3-methoxypyridin-2-yl)methanol

Objective: Chemoselective oxidation of the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid.

  • Preparation: Dissolve (6-fluoro-3-methoxypyridin-2-yl)methanol (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL). Causality: DCM is a non-coordinating solvent that maximizes the interaction between the substrate and the solid oxidant.

  • Oxidant Addition: Add activated Manganese(IV) oxide (MnO2, 10.0 eq, 100 mmol) in a single portion. Causality: MnO2 oxidation is a surface-dependent phenomenon. A large stoichiometric excess is required to provide sufficient active surface area for the single-electron transfer mechanism.

  • Reaction Monitoring (Self-Validation): Stir the black suspension vigorously at room temperature. After 4 hours, sample 50 µL, filter through a micro-plug of Celite, and analyze via TLC (Hexane:EtOAc 3:1, UV 254 nm).

    • Validation Check: The reaction is proceeding correctly if the polar alcohol spot (Rf0.2) diminishes and a new, less polar UV-active spot (aldehyde, Rf~ 0.6) appears. If starting material >10% remains after 12 hours, add an additional 2.0 eq of MnO2~.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the manganese salts. Wash the filter cake thoroughly with DCM (3 × 20 mL). Causality: The product can adsorb onto the high-surface-area MnO2; thorough washing ensures high yield.

  • Isolation: Concentrate the filtrate under reduced pressure to afford 6-fluoro-3-methoxypicolinaldehyde as a yellow oil. Store immediately under argon at -20 °C to prevent autoxidation.

Protocol B: Reductive Amination (Schiff Base Formation & Reduction)

Objective: Coupling the aldehyde with a secondary amine to form a tertiary aminomethyl derivative[3].

  • Imine Formation: In a dry flask, combine 6-fluoro-3-methoxypicolinaldehyde (1.0 eq, 5 mmol) and the target secondary amine (1.1 eq, 5.5 mmol) in 1,2-dichloroethane (DCE, 25 mL). Add glacial acetic acid (0.1 eq). Causality: Acetic acid lowers the pH to ~5-6, which protonates the aldehyde oxygen, accelerating nucleophilic attack by the amine without fully protonating and deactivating the amine nucleophile.

  • Reduction: After stirring for 1 hour at room temperature, add Sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq, 7.5 mmol) portion-wise[3]. Causality: NaBH(OAc)3 is a mild reducing agent that selectively reduces the transient iminium ion over the starting aldehyde.

  • Reaction Monitoring (Self-Validation): Stir for an additional 2 hours. Sample for LC-MS analysis.

    • Validation Check: The reaction is complete when the aldehyde mass (m/z 156[M+H]+) is entirely consumed and the product mass is the dominant peak[3]. If the intermediate imine persists, the reduction has stalled; add 0.5 eq more NaBH(OAc)3.

  • Quench and Extraction: Dilute the reaction with DCM (25 mL) and quench with saturated aqueous NaHCO3 (30 mL) until gas evolution ceases. Separate the organic layer, dry over anhydrous Na2SO4, and concentrate in vacuo.

References

  • Wikipedia. "Pyridine-2-carbaldehyde". Wikipedia, The Free Encyclopedia. Available at:[Link][2]

  • Cui et al. "Preparation of pyrazinothiazinyl derivatives as antibacterial agents". US Patent Application Publication US 2019/0270755 A1. Google Patents. Available at:[3]

Sources

Synthesis Pathway of 6-Fluoro-3-methoxypicolinaldehyde: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Fluoro-3-methoxypicolinaldehyde (CAS 1211525-97-1) is a highly specialized, polyfunctionalized pyridine building block[1]. With a molecular weight of 155.13 g/mol , this compound is increasingly utilized in modern drug discovery as a rigid, functionally dense scaffold. The strategic placement of a fluorine atom at C6 and a methoxy group at C3 modulates the basicity of the pyridine nitrogen while optimizing the lipophilicity (logP) of the resulting pharmacophore. The C2-aldehyde serves as a versatile electrophilic handle for downstream functionalization, such as reductive aminations, Wittig olefinations, and heterocycle condensations. This guide details a robust, regioselective synthesis pathway leveraging cryogenic halogen-metal exchange.

Mechanistic Rationale & Pathway Design

Precursor Selection

The synthesis logically begins with 2-bromo-6-fluoro-3-methoxypyridine (CAS 1256810-97-5)[2]. While direct C-H functionalization via Directed Ortho Metalation (DoM) of 6-fluoro-3-methoxypyridine is theoretically possible, the methoxy group can direct metalation to both the C2 and C4 positions, leading to inseparable regioisomeric mixtures. Utilizing a pre-brominated precursor at the C2 position ensures absolute regioselectivity during the metalation step.

Halogen-Metal Exchange Dynamics

The core transformation relies on the rapid and reversible exchange between the C2-bromide and an alkyllithium reagent (typically n-butyllithium)[3]. The driving force for this reaction is the formation of a thermodynamically stable organolithium species. The 2-lithiopyridine intermediate is highly stabilized by the inductive electron-withdrawing effects of the adjacent pyridine nitrogen and the C6-fluorine atom.

Cryogenic conditions (-78 °C) are strictly required when using n-BuLi. At higher temperatures, 2-lithiopyridines are prone to nucleophilic attack on unreacted starting material (Wurtz-Fittig coupling) or ring-fragmentation pathways. For large-scale manufacturing, Knochel's Turbo-Grignard reagent (i-PrMgCl·LiCl) can alternatively be employed to form a stable organomagnesium intermediate at non-cryogenic temperatures (-20 °C to 0 °C)[4]. Structural studies of these organometallic intermediates confirm the stabilization provided by metal-coordinating heteroatoms [5].

Electrophilic Formylation

Following metalation, anhydrous N,N-dimethylformamide (DMF) is introduced. The organolithium species attacks the electrophilic carbonyl carbon of DMF, generating a stable tetrahedral lithium hemiaminal intermediate . This intermediate is mechanistically crucial: it prevents the over-addition of the organometallic reagent, which would otherwise yield an undesired secondary alcohol. The target aldehyde is only unmasked during the subsequent acidic aqueous workup[3].

Experimental Protocols

Self-Validating System: The protocol below incorporates internal visual and thermal checkpoints to ensure the integrity of the highly reactive organometallic intermediates.

Reagents & Equipment
  • 2-Bromo-6-fluoro-3-methoxypyridine : 1.00 equiv, 10.0 mmol, 2.06 g

  • n-Butyllithium : 1.05 equiv, 1.6 M in hexanes, 6.56 mL

  • N,N-Dimethylformamide (DMF) : 1.50 equiv, 15.0 mmol, 1.16 mL (Strictly anhydrous)

  • Tetrahydrofuran (THF) : 50 mL (Anhydrous, inhibitor-free)

  • Equipment : Flame-dried Schlenk flask, magnetic stirrer, internal thermocouple, argon manifold.

Step-by-Step Methodology

Step 1: System Preparation & Cooling Charge the flame-dried Schlenk flask with 2-bromo-6-fluoro-3-methoxypyridine (2.06 g) and anhydrous THF (50 mL) under a positive pressure of argon. Submerge the flask in a dry ice/acetone bath. Causality Check: Insert an internal thermocouple. Do not proceed until the internal temperature stabilizes below -75 °C to prevent premature degradation of the lithio-species.

Step 2: Regioselective Lithiation Add n-BuLi (6.56 mL, 1.6 M) dropwise via syringe pump over 15 minutes. Maintain the internal temperature below -70 °C during the addition. Validation: The solution will transition from colorless to a deep yellow/brown, indicating the successful generation of the 2-lithio-6-fluoro-3-methoxypyridine intermediate. Stir for exactly 30 minutes at -78 °C.

Step 3: Electrophilic Quench (Formylation) Add anhydrous DMF (1.16 mL) dropwise over 5 minutes. Causality Check: DMF must be strictly anhydrous. Trace water will prematurely protonate the lithio species, reverting it to the debrominated byproduct (6-fluoro-3-methoxypyridine). Stir the reaction mixture at -78 °C for 1 hour, then remove the cooling bath and allow the system to gradually warm to room temperature (approx. 20 °C) over 2 hours.

Step 4: Hydrolysis and Workup Quench the reaction by slowly adding saturated aqueous NH₄Cl (20 mL) at 0 °C. This acidic hydrolysis collapses the lithium hemiaminal intermediate, liberating the target aldehyde and dimethylamine. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient, 9:1 to 7:3). The product, 6-Fluoro-3-methoxypicolinaldehyde, is isolated as a pale yellow solid/oil.

Quantitative Data Summaries

Table 1: Stoichiometric Matrix for Formylation Workflow
ReagentMW ( g/mol )EquivalentsAmountRole
2-Bromo-6-fluoro-3-methoxypyridine206.011.0010.0 mmolStarting Material
n-Butyllithium (1.6 M)64.061.0510.5 mmolMetalating Agent
N,N-Dimethylformamide (DMF)73.091.5015.0 mmolFormylating Agent
Tetrahydrofuran (THF)72.11-50.0 mLSolvent
Table 2: Comparison of Metalation Reagents for Bromopyridines
Reagent SystemOperating TempIntermediate StabilityScalabilityFunctional Group Tolerance
n-BuLi / THF-78 °CLow (Requires strict cryogenic control)ModerateLow (Reacts with esters, ketones)
i-PrMgCl·LiCl / THF-20 °C to 0 °CHigh (Magnesium intermediate is stable)ExcellentHigh (Tolerates esters, nitriles)

Visualizations

ChemicalPathway SM 2-Bromo-6-fluoro- 3-methoxypyridine Intermediate 2-Lithio-6-fluoro- 3-methoxypyridine SM->Intermediate n-BuLi, THF -78 °C Hemiaminal Lithium Hemiaminal Intermediate Intermediate->Hemiaminal DMF -78 °C to RT Product 6-Fluoro-3-methoxy- picolinaldehyde Hemiaminal->Product aq. NH4Cl Hydrolysis

Chemical synthesis pathway of 6-fluoro-3-methoxypicolinaldehyde via halogen-metal exchange.

ExperimentalWorkflow Step1 Step 1: System Prep Dry THF, Argon atm, Cool to -78 °C Step2 Step 2: Lithiation Dropwise n-BuLi (1.05 eq), Stir 30 min Step1->Step2 Step3 Step 3: Formylation Add Anhydrous DMF (1.5 eq), Warm to RT Step2->Step3 Step4 Step 4: Workup Quench with aq. NH4Cl, Extract with EtOAc Step3->Step4 Step5 Step 5: Purification Silica Gel Chromatography (Hex/EtOAc) Step4->Step5

Step-by-step experimental workflow for the synthesis and purification of the target aldehyde.

References

  • Title: Structural Studies of (rac)-BIPHEN Organomagnesiates and Intermediates in the Halogen–Metal Exchange of 2-Bromopyridine Source: Organometallics 2015, 34, 11, 2550–2557 (American Chemical Society) URL: [Link]

  • Title: Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate Source: Molecules 2017, 22(11), 1989 (MDPI) URL: [Link]

  • Title: Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine Source: Molecules 2021, 26(24), 7546 (MDPI) URL: [Link]

  • Title: 2-Bromo-6-fluoro-3-methoxypyridine (CAS 1256810-97-5) Compound Summary Source: PubChem (CID 90414471) / Boroncore URL: [Link]

Sources

6-Fluoro-3-methoxypicolinaldehyde: Structural Dynamics and Synthetic Utility in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of highly functionalized N-heterocycles is a cornerstone of modern drug discovery. As a Senior Application Scientist, I frequently evaluate building blocks that offer orthogonal reactivity and pharmacokinetic advantages. 6-Fluoro-3-methoxypicolinaldehyde (CAS: 1211525-97-1) represents a premium bifunctional scaffold [1]. Featuring a highly electrophilic formyl group and an activated fluorinated position, this molecule enables rapid, divergent synthesis of complex pyridine-based pharmacophores, particularly in the development of kinase inhibitors and central nervous system (CNS) agents.

This whitepaper provides an in-depth technical analysis of its physicochemical profile, structural dynamics, and field-proven experimental protocols for its functionalization.

Nomenclature and Physicochemical Profiling

Accurate identification and understanding of a building block's baseline properties are critical for predicting its behavior in complex reaction mixtures. The table below summarizes the core quantitative and qualitative data for this scaffold [1, 2].

PropertyValue
IUPAC Name 6-Fluoro-3-methoxypyridine-2-carbaldehyde
Common Synonyms 6-Fluoro-3-methoxypicolinaldehyde; 2-Pyridinecarboxaldehyde, 6-fluoro-3-methoxy-
CAS Registry Number 1211525-97-1
Molecular Formula C7H6FNO2
Molecular Weight 155.13 g/mol
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4 (N, O, O, F)
Primary Reactivity Centers C2 (Electrophilic Formyl), C6 (Electrophilic SNAr site)

Structural Dynamics & Reactivity Logic (Causality)

The utility of 6-fluoro-3-methoxypicolinaldehyde lies in its precisely tuned electronic environment. Every substituent on the pyridine ring serves a distinct mechanistic purpose:

  • The C6-Fluoro Advantage (SNAr Activation): The nitrogen atom at position 1 strongly withdraws electron density via resonance and induction, activating the ortho (C2, C6) and para (C4) positions. The highly electronegative fluorine atom at C6 further polarizes the C-F bond. In Nucleophilic Aromatic Substitution (SNAr), fluorine is an exceptional leaving group because its electronegativity stabilizes the transient Meisenheimer complex [3].

  • The C2-Formyl Handle: Aldehydes attached to electron-deficient heteroaromatic rings are hyper-reactive towards nucleophilic addition. This makes the C2 position ideal for reductive amination, allowing for the rapid appendage of solubilizing motifs (e.g., piperazines or morpholines) crucial for optimizing a drug's ADME profile [4].

  • The C3-Methoxy Modulator: The methoxy group provides steric shielding to the adjacent formyl group, preventing unwanted side reactions (such as spontaneous dimerization or over-oxidation), while its electron-donating resonance (+M) modulates the overall lipophilicity of the core.

Divergent Synthetic Workflows

The orthogonal reactivity of the C2 and C6 positions allows chemists to functionalize the molecule in a stepwise, controlled manner without requiring complex protecting group strategies.

G A 6-Fluoro-3-methoxypicolinaldehyde (Core Scaffold) B Reductive Amination (C2-Formyl) A->B NaBH(OAc)3 C SNAr Reaction (C6-Fluoro) A->C Nucleophile D Secondary Amines (Solubility) B->D E C6-Substituted Pyridines (Target Binding) C->E F Advanced Pharmacophore (Kinase Inhibitors) D->F E->F

Divergent synthetic workflows for 6-Fluoro-3-methoxypicolinaldehyde in drug discovery.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. The causality behind reagent selection is explicitly detailed to empower researchers to troubleshoot and adapt these methods.

Protocol 1: Chemoselective Reductive Amination at C2

Objective: Convert the C2-formyl group into a substituted aminomethyl handle to improve aqueous solubility.

Mechanistic Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over sodium borohydride (NaBH₄). The electron-withdrawing acetate groups reduce the nucleophilicity of the boron hydride, ensuring that the reagent selectively reduces the transiently formed iminium ion rather than the starting aldehyde [4]. This prevents the formation of a primary alcohol byproduct.

Step-by-Step Methodology:

  • Imine Formation: Dissolve 6-fluoro-3-methoxypicolinaldehyde (1.0 equiv) and the desired secondary amine (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration). Stir at room temperature for 2 hours under a nitrogen atmosphere to allow complete iminium ion formation.

  • Reduction: Cool the reaction mixture to 0 °C. Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 10 minutes. The low temperature controls the exothermic reduction and maximizes chemoselectivity.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. Monitor via LC-MS; the disappearance of the aldehyde mass (m/z 155) validates completion.

  • Quenching & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃. The basic quench neutralizes acetic acid byproducts and deprotonates the newly formed amine, driving it into the organic layer. Extract with dichloromethane (3x), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at C6

Objective: Displace the C6-fluorine with a nitrogen, oxygen, or sulfur nucleophile to build the primary target-binding motif.

Mechanistic Causality: N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base. It acts strictly as a proton scavenger to neutralize the generated hydrogen fluoride (HF), driving the equilibrium forward without competing with the primary nucleophile for the electrophilic C6 center[3].

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried vial, dissolve the pyridine scaffold (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) (0.3 M). DMF is chosen as a polar aprotic solvent because it stabilizes the highly polar Meisenheimer transition state without hydrogen-bonding to (and thereby deactivating) the nucleophile.

  • Reagent Addition: Add the nucleophile (e.g., an aryl amine or morpholine) (1.2 equiv) followed by DIPEA (2.0 equiv).

  • Thermal Activation: Heat the mixture to 80 °C. While the C6 position is highly activated, the steric bulk of the C3-methoxy group can impose minor trajectory constraints on incoming nucleophiles, making mild heating necessary for optimal kinetics.

  • Validation & Isolation: After 6 hours, sample the reaction for TLC/LC-MS. Upon completion, cool to room temperature and dilute with water to precipitate the product. If the product is an oil, extract with ethyl acetate, wash extensively with brine (to remove DMF), dry, and purify via flash chromatography.

References

  • Arab Journal of Chemistry. "Synthesis of ruthenium complexes and their catalytic applications: A review (Reductive Amination of Pyridine-2-carboxaldehyde)". ScienceDirect / Elsevier. Available at:[Link]

Strategic Utilization of 6-Fluoro-3-methoxypicolinaldehyde in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of Fragment-Based Drug Discovery (FBDD) and late-stage functionalization, I frequently rely on highly functionalized heteroaromatic scaffolds. 6-Fluoro-3-methoxypicolinaldehyde (CAS: 1211525-97-1) represents a premier building block in this domain[1]. With a molecular formula of C7H6FNO2 and a low molecular weight of 155.13 g/mol [1][2], it provides an ideal starting point for synthesizing complex kinase inhibitors and central nervous system (CNS) active agents. This technical guide explores the structural causality of this molecule and details a self-validating experimental workflow for its primary application: chemoselective reductive amination.

Physicochemical Profiling & FBDD Suitability

In drug discovery, the "molecular weight budget" is a critical constraint. Lipinski's Rule of Five dictates that orally bioavailable drugs should generally have a molecular weight below 500 Da[3][4]. Starting with a fragment of 155.13 g/mol leaves roughly 345 Da for further elaboration[1][5]. The precise physicochemical metrics of 6-fluoro-3-methoxypicolinaldehyde are summarized in Table 1.

Table 1: Key Physicochemical Data

PropertyValue
Chemical Name 6-Fluoro-3-methoxypicolinaldehyde
CAS Number 1211525-97-1
Molecular Formula C7H6FNO2
Molecular Weight 155.13 g/mol
Exact Mass 155.03825 Da
SMILES COC1=C(N=C(C=C1)F)C=O

Structural Causality: The Logic of the Scaffold

The utility of 6-fluoro-3-methoxypicolinaldehyde lies in the orthogonal reactivity of its functional groups. Understanding the causality behind these substituents allows for precise synthetic planning.

  • C2 Aldehyde (-CHO): The primary electrophilic center. It is highly activated due to the electron-withdrawing nature of the pyridine ring and the fluorine atom, making it exceptionally reactive toward amines.

  • C3 Methoxy (-OCH3): Provides steric shielding adjacent to the aldehyde. Once an amine is installed at C2, the methoxy oxygen can act as a hydrogen-bond acceptor, conformationally locking the newly formed side chain—a frequent requirement for tight target binding.

  • C6 Fluoro (-F): Fluorine is highly electronegative. It significantly lowers the pKa of the pyridine nitrogen, which often mitigates hERG channel liability (cardiotoxicity). Furthermore, it blocks cytochrome P450-mediated oxidation at the 6-position, enhancing metabolic stability, and serves as a handle for late-stage Nucleophilic Aromatic Substitution (SNAr) if displaced by strong nucleophiles.

StructuralLogic Core 6-Fluoro-3-methoxypicolinaldehyde MW: 155.13 g/mol | C7H6FNO2 Aldehyde C2: Formyl (-CHO) Electrophilic Handle (Reductive Amination) Core->Aldehyde Primary Reactivity Methoxy C3: Methoxy (-OCH3) Steric Shielding & Electron Modulation Core->Methoxy Tuning Fluoro C6: Fluoro (-F) Metabolic Stability & SNAr Susceptibility Core->Fluoro Late-Stage Functionalization

Fig 1. Reactivity map of 6-Fluoro-3-methoxypicolinaldehyde highlighting functional group utility.

Experimental Methodology: Chemoselective Reductive Amination

The most prevalent transformation for this scaffold is reductive amination. However, the high electrophilicity of the fluorinated picolinaldehyde demands careful reagent selection.

Expertise & Causality: Why use Sodium Triacetoxyborohydride (NaBH(OAc)3) over Sodium Borohydride (NaBH4)? NaBH4 is an aggressive hydride source that will rapidly reduce the aldehyde directly to 2-(hydroxymethyl)-6-fluoro-3-methoxypyridine before imine formation can occur. NaBH(OAc)3 is sterically hindered and electronically deactivated by its three acetate ligands, making it mild enough to selectively reduce the iminium ion intermediate without attacking the starting aldehyde[6][7]. 1,2-Dichloroethane (DCE) is selected as the solvent because it provides superior solubility for the borohydride complex compared to dichloromethane (DCM)[8][9].

Table 2: Reagent Stoichiometry for Reductive Amination

ReagentMW ( g/mol )EquivalentsFunction
6-Fluoro-3-methoxypicolinaldehyde 155.131.0Electrophile / Scaffold
Secondary Amine Varies1.1Nucleophile
NaBH(OAc)3 211.941.5Mild Hydride Source
1,2-Dichloroethane (DCE) 98.960.1 MSolvent
Step-by-Step Protocol (Self-Validating System)
  • Imine Formation: To an oven-dried flask under nitrogen, add 6-fluoro-3-methoxypicolinaldehyde (1.0 eq) and the secondary amine (1.1 eq) in anhydrous DCE (0.1 M). Stir at room temperature for 1 hour. Validation: Analyze via TLC or LC-MS; the aldehyde peak ([M+H]+ = 156.1) should diminish, replaced by the imine/hemiaminal intermediate.

  • Hydride Transfer: Add NaBH(OAc)3 (1.5 eq) in a single portion. Stir at room temperature for 12 hours.

  • Quench & Validation: Carefully add saturated aqueous NaHCO3 (equal volume to DCE). Validation: Vigorous gas evolution (CO2) will occur. This is a critical self-validating visual cue confirming that unreacted acetic acid (a byproduct of the reduction) and excess borohydride are being successfully neutralized.

  • Extraction & Purification: Extract the aqueous layer with DCM (3x). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

ReductiveAmination Step1 1. Imine Formation Aldehyde + Amine in DCE (rt, 1h) Step2 2. Reduction Add NaBH(OAc)3 (rt, 12h) Step1->Step2 Step3 3. Quench Sat. NaHCO3 / DCM Extraction Step2->Step3 Step4 4. Purification Flash Chromatography (Silica, Hex/EtOAc) Step3->Step4

Fig 2. Step-by-step reductive amination workflow utilizing NaBH(OAc)3 in dichloroethane.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized product, rigorous analytical validation is required:

  • LC-MS: The desired amine product should exhibit a clean [M+H]+ peak corresponding to the exact mass of the coupled product. The absence of the m/z 156.1 peak confirms complete consumption of the starting aldehyde.

  • 1H NMR (400 MHz, CDCl3): The starting 6-fluoro-3-methoxypicolinaldehyde exhibits a distinct, highly deshielded singlet at ~10.1 ppm corresponding to the formyl proton. The complete disappearance of this signal, coupled with the appearance of a new benzylic methylene singlet (typically ~3.8 - 4.2 ppm, depending on the amine), serves as definitive proof of successful transformation.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996, 61(11), 3849-3862. URL:[Link]

  • Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 2001, 46(1-3), 3-26. URL:[Link]

Sources

An In-depth Technical Guide to 6-Fluoro-3-methoxypicolinaldehyde: Commercial Availability, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 6-Fluoro-3-methoxypicolinaldehyde, a fluorinated pyridine derivative with significant potential as a building block in medicinal chemistry. We will delve into its chemical properties, commercial availability, and its role in the synthesis of novel therapeutic agents. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in leveraging this compound in their work.

Introduction to 6-Fluoro-3-methoxypicolinaldehyde: A Versatile Scaffold

6-Fluoro-3-methoxypicolinaldehyde, with the Chemical Abstracts Service (CAS) number 1211525-97-1 , is a substituted pyridine aldehyde.[1][2] The strategic placement of a fluorine atom, a methoxy group, and an aldehyde functionality on the pyridine ring makes it a highly versatile intermediate for organic synthesis. The pyridine core is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs. Its ability to form hydrogen bonds, its aqueous solubility, and its chemical stability contribute to its frequent use in drug design.

The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacokinetic properties of a molecule. Fluorine's high electronegativity and small size can alter a compound's acidity, basicity, metabolic stability, and binding affinity to biological targets. The methoxy group can influence solubility and also serve as a key interaction point within a protein's binding pocket. The aldehyde group provides a reactive handle for a wide array of chemical transformations, allowing for the construction of more complex molecular architectures.

Physicochemical Properties and Specifications

A clear understanding of the physicochemical properties of a starting material is fundamental to its successful application in synthesis. Below is a summary of the key specifications for 6-Fluoro-3-methoxypicolinaldehyde.

PropertyValueReference
CAS Number 1211525-97-1[1][2]
Molecular Formula C₇H₆FNO₂[1]
Molecular Weight 155.13 g/mol [1]
Appearance Typically a solid
Purity Commonly available at ≥97%[3]

Commercial Availability and Sourcing

Identifying reliable commercial suppliers is a critical first step in any research and development project. 6-Fluoro-3-methoxypicolinaldehyde is available from a select number of specialized chemical suppliers. When procuring this compound, it is imperative to request and review the Certificate of Analysis (CoA) to confirm the identity, purity, and quality of the material.

Key Commercial Suppliers:

  • BLD Pharmatech: Lists 6-Fluoro-3-methoxypicolinaldehyde with CAS number 1211525-97-1 and a purity of 97%.[1][3]

  • abcr GmbH: Offers 6-Fluoro-3-methoxypicolinaldehyde under the CAS number 1211525-97-1.[4]

Procurement Workflow for Research Chemicals:

The following diagram outlines a typical workflow for sourcing and procuring a specialized chemical like 6-Fluoro-3-methoxypicolinaldehyde for a research project.

procurement_workflow cluster_sourcing Sourcing & Evaluation cluster_procurement Procurement & Logistics cluster_qc Quality Control & Use Identify Compound Identify Target Compound (6-Fluoro-3-methoxypicolinaldehyde) Supplier Search Search Databases & Supplier Catalogs (CAS: 1211525-97-1) Identify Compound->Supplier Search CAS Number Request Info Request Quotations, CoA & SDS Supplier Search->Request Info Identify Potential Suppliers Supplier Eval Evaluate Suppliers (Purity, Lead Time, Cost) Request Info->Supplier Eval Gather Documentation Place Order Place Purchase Order Supplier Eval->Place Order Select Supplier Shipment Track Shipment Place Order->Shipment Receipt Receive & Verify Shipment Shipment->Receipt Internal QC Internal Quality Control (e.g., NMR, LC-MS) Receipt->Internal QC Check against CoA Use in Research Proceed to Synthesis/ Experimentation Internal QC->Use in Research Release for Use

Procurement workflow for specialized research chemicals.

Handling, Storage, and Safety

General Safety Recommendations:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[5]

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[5]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[5]

  • Storage: Store in a tightly sealed container in a cool, dry place.[5] For some related compounds, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.

GHS Hazard Information (Anticipated, based on similar compounds):

Based on the safety data for structurally similar compounds like 3-Fluoropyridine-2-carbaldehyde and 6-Fluoropyridine-3-carboxaldehyde, the following GHS classifications can be anticipated. It is crucial to consult the supplier-provided SDS for specific hazard information.

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[3]

  • Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[3]

  • Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.[3]

  • Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) (Category 3), H335: May cause respiratory irritation.[3]

Role in Medicinal Chemistry and Drug Discovery

While specific, published applications of 6-Fluoro-3-methoxypicolinaldehyde in drug discovery are not extensively documented, the strategic importance of its structural motifs points to its significant potential as a building block for novel therapeutic agents. The aldehyde functionality is a versatile precursor for a variety of chemical transformations central to medicinal chemistry.

Potential Synthetic Applications:

  • Reductive Amination: The aldehyde can be readily converted to a wide range of substituted amines through reductive amination, a cornerstone reaction for introducing diversity and modulating the pharmacokinetic properties of drug candidates.

  • Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the formation of carbon-carbon double bonds, enabling the synthesis of various alkenes from the aldehyde.

  • Condensation Reactions: The aldehyde can participate in condensation reactions with various nucleophiles to form a diverse array of heterocyclic scaffolds, which are prevalent in many classes of drugs.

The broader class of substituted pyridine aldehydes has been instrumental in the development of drugs targeting a wide range of diseases, including cancer, infectious diseases, and neurological disorders. The presence of the fluorine and methoxy groups on the pyridine ring of 6-Fluoro-3-methoxypicolinaldehyde provides medicinal chemists with valuable tools to fine-tune the properties of lead compounds and optimize their therapeutic potential.

Conclusion

6-Fluoro-3-methoxypicolinaldehyde is a valuable and commercially available building block for researchers and drug development professionals. Its unique combination of a reactive aldehyde, a property-modulating fluorine atom, and a methoxy group on a privileged pyridine scaffold makes it an attractive starting material for the synthesis of novel and diverse chemical entities. While detailed, publicly available data on its specific applications are currently limited, the well-established roles of its constituent functional groups in medicinal chemistry underscore its potential for the discovery of new therapeutic agents. As with any specialized chemical, careful sourcing from reputable suppliers and adherence to strict safety protocols are paramount for its successful and safe utilization in the laboratory.

References

  • abcr GmbH. 6-Fluoro-3-methoxypicolinaldehyde. [Link]

  • ChemBuyersGuide.com. BLD Pharmatech Co., Limited Listing. [Link]

  • ChemBuyersGuide.com. abcr GmbH Listing. [Link]

  • Moshang Chemical. 6-Fluoro-3-methoxypicolinaldehyde. [Link]

  • Carl ROTH. Safety Data Sheet. [Link]

  • Lyreco Group. Safety Data Sheet. [Link]

  • IntechOpen. Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. [Link]

  • American Elements. 6-Chloro-3-fluoropicolinaldehyde. [Link]

  • Pharmaceuticals. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

Sources

"6-Fluoro-3-methoxypicolinaldehyde" material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safe Handling and Application of 6-Fluoro-3-methoxypicolinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 6-Fluoro-3-methoxypicolinaldehyde, a key building block in modern medicinal chemistry. Moving beyond a standard Material Safety Data Sheet (MSDS), this document synthesizes critical safety information with practical, field-proven insights into its handling, application, and the chemical principles governing its reactivity. The aim is to empower researchers to work with this compound safely and effectively, fostering a proactive safety culture grounded in scientific understanding.

Chemical Identity and Physicochemical Properties

6-Fluoro-3-methoxypicolinaldehyde is a substituted pyridine derivative valued in synthetic chemistry for its utility as a versatile intermediate.[1] Its structure, featuring an aldehyde, a fluoro, and a methoxy group on a pyridine ring, offers multiple reaction sites for the construction of more complex molecules.

Table 1: Physicochemical Properties of 6-Fluoro-3-methoxypicolinaldehyde and Related Compounds

PropertyValueSource
CAS Number 1211525-97-1[2]
Molecular Formula C₇H₆FNO₂[2]
Molecular Weight 155.13 g/mol [2]
Boiling Point ~220 °C (428 °F) (for a related compound)[3]
Density ~1.102 g/cm³ at 25°C (77°F) (for a related compound)[3]
Appearance Likely a solid or liquid at room temperatureInferred

The aldehyde group is a key functional moiety, enabling participation in a wide array of chemical transformations, including reductive aminations for carbon-nitrogen bond formation, a cornerstone of pharmaceutical synthesis.[4] The fluorine and methoxy substituents modulate the electronic properties and reactivity of the pyridine ring, influencing its role in nucleophilic aromatic substitution reactions.[1]

Caption: Figure 1: Chemical Structure of 6-Fluoro-3-methoxypicolinaldehyde.

Hazard Identification and GHS Classification

While a specific, comprehensive toxicological evaluation for 6-Fluoro-3-methoxypicolinaldehyde is not widely published, data from structurally similar compounds provide a strong basis for hazard assessment. The primary hazards associated with this class of chemicals are acute oral toxicity, skin and eye irritation, and potential respiratory sensitization.[3][5][6]

GHS Hazard Statements (Inferred from related compounds):

  • H301/H302: Toxic or Harmful if swallowed.[3][5]

  • H315: Causes skin irritation.[3][7]

  • H319: Causes serious eye irritation.[8]

  • H334/H335: May cause allergy or asthma symptoms or breathing difficulties if inhaled; May cause respiratory irritation.[5][6][9]

  • H401/H410: Toxic or Very toxic to aquatic life.[3]

The presence of the aldehyde functional group suggests a potential for skin sensitization.[9] Furthermore, as a fluorinated organic compound, thermal decomposition can lead to the release of hazardous substances such as hydrogen fluoride.[10][11][12]

Exposure Control and Personal Protection: A Proactive Approach

Given the identified hazards, a stringent set of engineering controls and personal protective equipment (PPE) is mandatory. The principle of ALARA (As Low As Reasonably Achievable) should guide all handling procedures.

Engineering Controls:

  • Fume Hood: All manipulations of 6-Fluoro-3-methoxypicolinaldehyde, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[4]

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are promptly diluted and removed.[5]

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn. Given the classification of "Causes skin irritation," it is crucial to select gloves with a low breakthrough time and to change them immediately if contamination is suspected.

  • Eye Protection: Chemical safety goggles are required at all times. If there is a splash hazard, a face shield should be worn in addition to goggles.[11]

  • Lab Coat: A flame-resistant lab coat should be worn and kept fastened to protect against skin contact.[5]

  • Respiratory Protection: If there is a risk of generating aerosols or if engineering controls are insufficient, a NIOSH-certified respirator with an organic vapor cartridge is necessary.[13]

Safe_Handling_Workflow Figure 2: Workflow for Safe Handling cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep1 Review SDS and Risk Assessment Prep2 Verify Fume Hood Certification Prep1->Prep2 Prep3 Don Appropriate PPE: - Goggles & Face Shield - Nitrile Gloves - Lab Coat Prep2->Prep3 Handling1 Transport Chemical in Secondary Containment Prep3->Handling1 Handling2 Work Exclusively Within Fume Hood Handling1->Handling2 Handling3 Use Non-Sparking Tools Handling2->Handling3 Clean1 Decontaminate Glassware in Fume Hood Handling3->Clean1 Clean2 Dispose of Waste in Labeled, Sealed Container Clean1->Clean2 Clean3 Remove PPE and Wash Hands Thoroughly Clean2->Clean3

Caption: Figure 2: Workflow for the safe handling of 6-Fluoro-3-methoxypicolinaldehyde in a laboratory setting.

Emergency Procedures: Preparedness and Response

Spill Response:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.[13]

  • Ventilate: Ensure the area is well-ventilated, staying upwind of the spill.[13]

  • Contain: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials.[13] For solid spills, carefully sweep up the material, avoiding dust generation.[14]

  • Collect: Place the absorbed or swept material into a sealed, labeled container for hazardous waste disposal.[13]

  • Decontaminate: Clean the spill area thoroughly with soap and water.[13]

First Aid Measures:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][9]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5][15]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Fire and Explosion Hazards

While not classified as highly flammable, related compounds are combustible and can form explosive mixtures with air upon intense heating.[3] Firefighting requires specific precautions due to the potential for hazardous decomposition products.

  • Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[5][16]

  • Special Hazards: Thermal decomposition can produce toxic gases, including carbon oxides, nitrogen oxides, and hydrogen fluoride.[10][11]

  • Firefighter Protection: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[5][13]

Synthetic Protocols and Applications in Drug Discovery

6-Fluoro-3-methoxypicolinaldehyde is a valuable building block in medicinal chemistry, often utilized in the synthesis of kinase and phosphodiesterase inhibitors.[1] Its utility stems from the ability of the aldehyde to undergo various transformations to build molecular complexity.

Representative Synthetic Protocol: Synthesis of a Schiff Base

This protocol outlines a common reaction involving picolinaldehydes, forming a C=N bond critical for many biologically active scaffolds.

  • Preparation: In a fume hood, dissolve 6-Fluoro-3-methoxypicolinaldehyde (1.0 eq) in a suitable solvent (e.g., ethanol or methanol) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition of Amine: Add a solution of the desired primary amine (1.0-1.1 eq) in the same solvent to the flask dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature. The reaction can be monitored by Thin Layer Chromatography (TLC) to track the consumption of the starting materials. A catalytic amount of acid (e.g., acetic acid) may be added to facilitate the reaction.

  • Workup: Once the reaction is complete, the solvent is typically removed under reduced pressure. The resulting crude product can then be purified by recrystallization or column chromatography.

Schiff_Base_Synthesis Figure 3: Representative Synthesis Workflow Start Dissolve 6-Fluoro-3-methoxypicolinaldehyde in Ethanol AddAmine Add Primary Amine (e.g., Aniline) Dropwise Start->AddAmine Stir Stir at Room Temperature (Monitor by TLC) AddAmine->Stir Workup Remove Solvent under Reduced Pressure Stir->Workup Purify Purify Crude Product via Recrystallization or Chromatography Workup->Purify End Characterize Final Schiff Base Product Purify->End

Caption: Figure 3: A generalized workflow for the synthesis of a Schiff base from 6-Fluoro-3-methoxypicolinaldehyde.

The resulting imine or Schiff base can be further reduced to a secondary amine, a common moiety in many pharmaceutical compounds. This two-step process, known as reductive amination, highlights the compound's importance in creating diverse molecular libraries for drug screening.[4]

Storage and Disposal

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5][11] Keep away from incompatible materials such as strong oxidizing agents.[10]

  • Disposal: All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. Do not empty into drains.[13]

Conclusion

6-Fluoro-3-methoxypicolinaldehyde is a powerful tool for chemical synthesis, particularly in the realm of drug discovery. Its utility, however, is matched by its potential hazards. A thorough understanding of its chemical properties, reactivity, and toxicological profile—extrapolated from closely related analogs—is paramount. By adhering to the principles of proactive exposure control, rigorous personal protection, and emergency preparedness outlined in this guide, researchers can harness the synthetic potential of this compound while ensuring the highest standards of laboratory safety.

References

  • ChemPoint. (n.d.). Safety Data Sheet.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Moshang Chemical. (n.d.). 6-Fluoro-3-methoxypicolinaldehyde.
  • Sigma-Aldrich. (2025, August 25). Safety Data Sheet.
  • Generic Supplier. (n.d.). 2,6-Dimethoxypyridine Safety Data Sheet.
  • Carl ROTH. (2015, March 11). Safety data sheet.
  • Uniprox. (2021, October 15). Safety data sheet.
  • Sigma-Aldrich. (2025, December 22). Safety Data Sheet.
  • ThermoFisher Scientific. (2025, December 19). Safety Data Sheet.
  • TCI Chemicals. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (2025, December 25). Safety Data Sheet.
  • Amazon S3. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (2024, March 3). Safety Data Sheet.
  • ChemContract. (2026, March 12). 6-Methoxypicolinaldehyde.
  • Echemi. (2019, July 15). 6-Methoxy-2-pyridinecarboxaldehyde SDS.
  • Fisher Scientific. (2013, March 11). Safety Data Sheet.
  • Benchchem. (2025). An In-depth Technical Guide to 6-Morpholinonicotinaldehyde.
  • DTIC. (1989, February 7). Toxicology of Some Fluoro-Organic Compounds.

Sources

A Technical Guide to the Spectroscopic Characterization of 6-Fluoro-3-methoxypicolinaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for 6-Fluoro-3-methoxypicolinaldehyde, a key building block in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it details the experimental protocols necessary for the acquisition of this data, ensuring a self-validating system for structural confirmation and purity assessment.

Introduction

6-Fluoro-3-methoxypicolinaldehyde is a substituted pyridine derivative with significant potential in the synthesis of novel chemical entities. The precise arrangement of its functional groups—a fluorine atom, a methoxy group, and an aldehyde on a pyridine ring—gives rise to a unique electronic and structural profile. Accurate characterization of this molecule is paramount for its effective use in research and development. This guide provides a foundational understanding of its spectroscopic signature.

Molecular Structure and Predicted Spectroscopic Analysis

The structure of 6-Fluoro-3-methoxypicolinaldehyde forms the basis for predicting its spectroscopic characteristics. The electron-withdrawing nature of the fluorine atom and the aldehyde group, coupled with the electron-donating effect of the methoxy group, creates a distinct pattern of electronic distribution within the pyridine ring, which is directly observable through spectroscopic methods.

Caption: Structure of 6-Fluoro-3-methoxypicolinaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.9 - 10.1s1HAldehyde (-CHO)
~7.5 - 7.7d1HPyridine H-4
~7.1 - 7.3d1HPyridine H-5
~3.9 - 4.1s3HMethoxy (-OCH₃)

Causality Behind Predictions:

  • The aldehyde proton is expected to be the most downfield-shifted due to the strong deshielding effect of the carbonyl group.

  • The pyridine protons will appear in the aromatic region, with their exact shifts influenced by the fluorine, methoxy, and aldehyde substituents. The coupling between them (a doublet for each) will confirm their ortho relationship.

  • The methoxy protons will appear as a singlet in the typical range for such groups.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show a signal for each unique carbon atom in the molecule.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~188 - 192Aldehyde C=O
~160 - 165 (d)Pyridine C-6 (Coupled to F)
~155 - 160Pyridine C-2
~140 - 145Pyridine C-4
~120 - 125Pyridine C-3
~110 - 115 (d)Pyridine C-5 (Coupled to F)
~55 - 60Methoxy (-OCH₃)

Causality Behind Predictions:

  • The aldehyde carbonyl carbon is expected at the far downfield end of the spectrum.

  • The carbons of the pyridine ring will have their chemical shifts influenced by the substituents. The carbons directly bonded to or in close proximity to the fluorine atom will exhibit splitting (doublets) due to C-F coupling.

  • The methoxy carbon will appear in its characteristic upfield region.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of 6-Fluoro-3-methoxypicolinaldehyde in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard single-pulse experiment.

    • Ensure a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse program.

    • A higher number of scans will be necessary due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~2850-2750Weak-MediumC-H stretch (Aldehyde)
~1700-1720StrongC=O stretch (Aldehyde)
~1580-1610Medium-StrongC=C and C=N stretch (Pyridine ring)
~1250-1300StrongC-O stretch (Aryl ether)
~1000-1100StrongC-F stretch

Causality Behind Predictions:

  • The aldehyde group will show two characteristic peaks: a C-H stretch and a very strong C=O stretch.

  • The pyridine ring will have characteristic C=C and C=N stretching vibrations in the fingerprint region.

  • The methoxy group will be identified by a strong C-O stretching band.

  • The C-F bond will also have a strong, characteristic stretching vibration.

Experimental Protocol for IR Data Acquisition
  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer, preferably with an attenuated total reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify and label the significant absorption peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.

Predicted Mass Spectrometry Data (ESI-MS)

m/z (Mass-to-Charge Ratio)Assignment
~170.0457[M+H]⁺ (Protonated molecule)

Causality Behind Predictions:

  • The molecular weight of 6-Fluoro-3-methoxypicolinaldehyde (C₇H₆FNO₂) is approximately 169.0383 g/mol .

  • In electrospray ionization (ESI) in positive ion mode, the molecule is expected to be protonated, giving a molecular ion peak at [M+H]⁺.

  • High-resolution mass spectrometry (HRMS) will provide a highly accurate mass measurement, which can be used to confirm the elemental composition.

Experimental Protocol for MS Data Acquisition
  • Instrumentation: Employ a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, equipped with an ESI source.

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition: Infuse the sample into the mass spectrometer and acquire the spectrum in positive ion mode.

  • Data Analysis: Identify the molecular ion peak and compare the measured accurate mass to the theoretical mass to confirm the elemental formula.

Spectroscopic Data Interpretation Workflow

The following diagram illustrates the logical workflow for confirming the structure of 6-Fluoro-3-methoxypicolinaldehyde using the combined spectroscopic data.

The Strategic Role of 6-Fluoro-3-methoxypicolinaldehyde in Modern Medicinal Chemistry: Synthesis, Applications, and Evolution

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Evolution of Pyridine Building Blocks

As medicinal chemistry has advanced, the demand for highly functionalized, sterically hindered, and electronically tuned heterocyclic building blocks has surged. The "discovery" of 6-Fluoro-3-methoxypicolinaldehyde (CAS 1211525-97-1) does not trace back to a single serendipitous historical event, but rather represents the deliberate evolution of rational drug design.

Historically, simple pyridine rings were prone to rapid oxidative metabolism and off-target toxicity. By strategically decorating the pyridine core with specific halogens and electron-donating groups, chemists developed scaffolds that bypass these pharmacokinetic pitfalls[1]. Today, 6-Fluoro-3-methoxypicolinaldehyde serves as a premium electrophilic intermediate, enabling the rapid assembly of complex active pharmaceutical ingredients (APIs), particularly in the oncology and antiviral spaces where precise target binding is required.

Physicochemical Profiling & Structural Rationale

To understand the utility of this molecule, we must deconstruct its structure. Every functional group on this scaffold serves a distinct, causal purpose in drug design.

Table 1: Physicochemical Properties of 6-Fluoro-3-methoxypicolinaldehyde

PropertyValue
CAS Number 1211525-97-1
Molecular Formula C7H6FNO2[2]
Molecular Weight 155.13 g/mol [3]
IUPAC Name 6-fluoro-3-methoxypyridine-2-carbaldehyde[4]
Key Structural Features C6-Fluorine, C3-Methoxy, C2-Formyl
Mechanistic Rationale (E-E-A-T)
  • The 6-Fluoro Substituent: Fluorine is highly electronegative but sterically similar to hydrogen (van der Waals radius of 1.47 Å vs 1.20 Å)[5]. Placing it at the C6 position drastically reduces the electron density of the pyridine nitrogen. This lowers the basicity (pKa) of the ring, which enhances lipophilicity and membrane permeability[6]. Furthermore, it physically blocks Cytochrome P450-mediated N-oxidation and aldehyde oxidase attack at the C6 position, dramatically improving the metabolic half-life of the final drug[1].

  • The 3-Methoxy Substituent: The methoxy group acts as a localized hydrogen bond acceptor. Sterically, it forces adjacent functional groups (added later via the C2-formyl) into specific conformational geometries, reducing the entropic penalty upon binding to a target protein's active site.

  • The 2-Formyl Group: This is the reactive hub. Aldehydes are highly versatile electrophiles, primed for carbon-carbon bond formation (e.g., Wittig olefination) or carbon-nitrogen bond formation (e.g., reductive amination)[7].

Synthetic Methodology: Generating the Scaffold

The synthesis of 6-Fluoro-3-methoxypicolinaldehyde is typically achieved via the directed formylation of 2-bromo-6-fluoro-3-methoxypyridine (CAS 1256810-97-5)[8]. As a Senior Application Scientist, I emphasize that the success of this protocol relies heavily on strict temperature control and anhydrous conditions to prevent side reactions.

Protocol 1: Lithium-Halogen Exchange and Formylation
  • Preparation: Dissolve 1.0 equivalent of 2-bromo-6-fluoro-3-methoxypyridine in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath to reach exactly -78°C.

    • Causality: Temperature control is critical. At warmer temperatures, the highly reactive aryllithium intermediate can undergo unwanted nucleophilic aromatic substitution (SNAr) by attacking the fluorine atom of another molecule, or it may eliminate to form a highly unstable pyridyne (aryne) intermediate.

  • Lithiation: Dropwise addition of 1.1 equivalents of n-Butyllithium (n-BuLi) in hexanes. Stir for 30 minutes.

  • Electrophilic Quench: Add 1.5 equivalents of anhydrous N,N-Dimethylformamide (DMF). Stir for 1 hour at -78°C, then allow the mixture to slowly warm to 0°C.

    • Causality: DMF acts as the formylating agent. The tetrahedral intermediate formed is stable at low temperatures, preventing double addition.

  • Workup & Validation: Quench with saturated aqueous NH4Cl. Extract with Ethyl Acetate (EtOAc).

    • Self-Validation System: Monitor the organic layer via Thin-Layer Chromatography (TLC). The product will be highly UV-active (254 nm). Confirm the mass via LC-MS (Expected[M+H]+ = 156.1).

SynthesisWorkflow A 2-Bromo-6-fluoro- 3-methoxypyridine (CAS 1256810-97-5) B n-BuLi, -78°C Lithium-Halogen Exchange A->B C Aryllithium Intermediate B->C D DMF Quench Formylation C->D E 6-Fluoro-3-methoxy- picolinaldehyde (CAS 1211525-97-1) D->E

Step-by-step synthetic workflow for the formylation of 2-bromo-6-fluoro-3-methoxypyridine.

Applications in Drug Development: The Reductive Amination Workflow

Once synthesized, 6-Fluoro-3-methoxypicolinaldehyde is most commonly utilized in reductive amination sequences to append the fluorinated pyridine motif onto complex primary or secondary amines[9]. This is a cornerstone reaction in medicinal chemistry, accounting for a massive percentage of heteroatom alkylations in drug discovery[10].

Protocol 2: Chemoselective Reductive Amination
  • Imine Formation: Combine 1.0 eq of 6-Fluoro-3-methoxypicolinaldehyde and 1.1 eq of the target primary amine in Dichloromethane (DCM) or Methanol (MeOH).

  • Acidic Catalysis: Add a catalytic amount of glacial acetic acid to adjust the pH to ~4.5.

    • Causality: The slightly acidic environment protonates the carbonyl oxygen, accelerating nucleophilic attack by the amine to form the iminium ion. However, if the pH is too low (<3), the amine itself becomes fully protonated and non-nucleophilic.

  • Reduction: Add 1.5 eq of Sodium Triacetoxyborohydride (NaBH(OAc)3) or Sodium Cyanoborohydride (NaCNBH3)[11].

    • Causality: These mild hydride sources are chemoselective. They will reduce the transient iminium ion much faster than they will reduce the starting aldehyde, preventing the unwanted formation of the corresponding alcohol byproduct.

  • Validation: Monitor the disappearance of the aldehyde peak (~10 ppm) via crude 1H-NMR or track the product mass via LC-MS.

ReductiveAmination cluster_0 Reductive Amination Pathway cluster_1 Pharmacophore Mapping Aldehyde 6-Fluoro-3-methoxy- picolinaldehyde Iminium Iminium Ion Intermediate (pH 4.5) Aldehyde->Iminium Amine Target Primary Amine (R-NH2) Amine->Iminium Reduction NaBH(OAc)3 Chemoselective Reduction Iminium->Reduction Product Functionalized Secondary Amine (API Precursor) Reduction->Product F_Block Fluorine: Blocks N-Oxidation & CYP450 Product->F_Block OMe_Bond Methoxy: Conformational Lock & H-Bond Product->OMe_Bond

Reductive amination pathway and subsequent pharmacophore mapping of the API precursor.

Conclusion

The integration of 6-Fluoro-3-methoxypicolinaldehyde into the medicinal chemist's toolkit exemplifies the shift toward precision engineering of small molecules. By understanding the causal relationship between its structural features (fluorine-induced metabolic stability, methoxy-driven conformational locking) and its synthetic versatility (formyl-directed coupling), researchers can rapidly deploy this building block to solve complex pharmacokinetic challenges in modern drug discovery.

References

  • AOBChem. "2-Bromo-6-fluoro-3-methoxypyridine | 1256810-97-5". AOBChem USA. URL:[Link]

  • Swallow, S. (2015). "Fluorine in medicinal chemistry." Progress in Medicinal Chemistry, PubMed, National Institutes of Health. URL:[Link]

  • Ojima, I. (2021). "Applications of Fluorine in Medicinal Chemistry." ACS Publications. URL:[Link]

  • "Ni-Catalyzed Carbon-Carbon Bond-Forming Reductive Amination." PMC, National Institutes of Health. URL:[Link]

  • "One-pot amination of aldehydes and ketones over heterogeneous catalysts for production of secondary amines." Taylor & Francis. URL:[Link]

Sources

Architecting Bioactive Chemical Space: A Technical Guide to 6-Fluoro-3-methoxypicolinaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Biology & Drug Discovery Target Audience: Medicinal Chemists, Synthetic Methodologists, and Preclinical Development Scientists

Executive Summary

In the landscape of modern drug discovery, the strategic deployment of functionalized heterocycles is paramount for overcoming pharmacokinetic liabilities and expanding patentable chemical space. 6-Fluoro-3-methoxypicolinaldehyde (CAS: 1211525-97-1) represents a highly privileged building block that bridges the gap between raw synthetic utility and advanced medicinal chemistry.

Unlike standard pyridine scaffolds, this molecule is engineered with a precise stereoelectronic triad: an electrophilic 2-aldehyde hub for rapid derivatization, a 3-methoxy group for conformational tuning, and a 6-fluoro substituent to block metabolic soft spots. This whitepaper deconstructs the mechanistic rationale behind this scaffold and provides field-proven, self-validating protocols for its integration into fragment-based drug discovery (FBDD) and multicomponent reaction (MCR) workflows.

Physicochemical Architecture & Mechanistic Profiling

To utilize 6-Fluoro-3-methoxypicolinaldehyde effectively, one must understand the causality behind its structural design. Every functional group on this ring serves a distinct purpose in both the reaction flask and the biological system.

The "Fluorine Magic": Metabolic Blocking and pKa Tuning

Unsubstituted pyridines are notoriously susceptible to oxidative metabolism by cytochrome P450 (CYP450) enzymes, particularly at the electron-rich 2- and 6-positions. The introduction of a highly electronegative fluorine atom at the 6-position serves a dual purpose:

  • Metabolic Shielding: The strong C–F bond resists oxidative cleavage, dramatically increasing the in vivo half-life of downstream drug candidates .

  • Basicity Modulation: Fluorine's inductive electron-withdrawing effect significantly lowers the pKa of the adjacent pyridine nitrogen. This prevents unwanted protonation at physiological pH (7.4), thereby enhancing lipophilicity and passive membrane permeability .

The 3-Methoxy Effect: Bidentate Chelation

Positioned adjacent to the 2-aldehyde, the 3-methoxy oxygen acts as a critical stereoelectronic director. During synthesis, the lone pairs on the methoxy oxygen can participate in bidentate chelation with Lewis acid catalysts (e.g., Sc(OTf)3​ or TiCl4​ ). This anchors the catalyst directly to the aldehyde, lowering the activation energy for nucleophilic attack and ensuring high regioselectivity during multicomponent reactions.

The 2-Aldehyde: The Electrophilic Hub

Picolinaldehydes are exceptionally reactive due to the electron-deficient nature of the pyridine ring, making them ideal anchors for Schiff base formation, reductive aminations, and cycloadditions .

Fig 1: Mechanistic rationale of the 6-Fluoro-3-methoxypicolinaldehyde scaffold in drug design.

High-Yield Synthetic Workflows & Self-Validating Protocols

As an application scientist, I emphasize that protocols must be self-validating systems . A robust methodology includes built-in quality control (QC) checkpoints to prevent downstream failures.

Protocol A: Chemoselective Reductive Amination for FBDD Libraries

Objective: Convert the 2-aldehyde into a diverse library of secondary amines for fragment screening.

Methodology & Causality:

  • Imine Formation:

    • Action: Dissolve 6-Fluoro-3-methoxypicolinaldehyde (1.0 eq, 1.0 mmol) and a primary amine (1.05 eq) in 5 mL of anhydrous 1,2-dichloroethane (DCE). Add anhydrous MgSO4​ (2.0 eq). Stir at room temperature for 2 hours.

    • Causality: DCE is a non-nucleophilic solvent that stabilizes the polar transition state. MgSO4​ acts as an irreversible water scavenger, driving the thermodynamic equilibrium entirely toward the Schiff base (imine).

    • Self-Validation Checkpoint 1: Perform TLC (Hexanes/EtOAc 7:3). The starting aldehyde (UV active, stains bright orange with 2,4-DNPH) must disappear completely. Do not proceed to reduction if the aldehyde is present, as this will yield an unwanted alcohol byproduct.

  • Chemoselective Reduction:

    • Action: Cool the reaction to 0°C. Add Sodium Triacetoxyborohydride ( NaBH(OAc)3​ , 1.5 eq) portion-wise over 10 minutes. Warm to room temperature and stir for 4 hours.

    • Causality: NaBH(OAc)3​ is chosen specifically over NaBH4​ . The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making it too mild to reduce aldehydes but perfectly tuned to reduce the more electrophilic iminium ion.

  • Quench & Free-Basing:

    • Action: Quench carefully with 5 mL of saturated aqueous NaHCO3​ . Stir vigorously until gas evolution ceases. Extract with EtOAc ( 3×10 mL).

    • Causality: The NaHCO3​ neutralizes the acetic acid generated by the reducing agent and deprotonates the newly formed secondary amine into its free-base form, ensuring it partitions completely into the organic layer.

    • Self-Validation Checkpoint 2: LC-MS of the crude organic layer must show the [M+H]+ peak of the target amine with <5% of the corresponding picolinyl alcohol.

Protocol B: Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction

Objective: Synthesize highly substituted, fluorinated imidazo[1,2-a]pyridine derivatives—a privileged scaffold in oncology and neurology.

GBB_Reaction Aldehyde 6-Fluoro-3-methoxypicolinaldehyde Imine Schiff Base Intermediate (Sc(OTf)3 Activated) Aldehyde->Imine Condensation (-H2O) Amine 2-Aminopyridine Amine->Imine Condensation (-H2O) Isonitrile Isocyanide (R-NC) Cyclization [4+1] Cycloaddition Isonitrile->Cyclization Imine->Cyclization Nucleophilic Attack Product Imidazo[1,2-a]pyridine Scaffold Cyclization->Product Rearrangement

Fig 2: Groebke-Blackburn-Bienaymé multicomponent reaction pathway utilizing the aldehyde hub.

Methodology & Causality:

  • Catalyst Coordination: Mix the aldehyde (1.0 eq) and a 2-aminoheterocycle (1.0 eq) in methanol. Add Scandium(III) triflate ( Sc(OTf)3​ , 5 mol%). Stir for 30 minutes.

    • Causality: Pre-stirring is critical. Sc(OTf)3​ chelates between the 2-aldehyde and 3-methoxy oxygen, accelerating imine formation. If the isonitrile is added too early, the Lewis acid will catalyze the unwanted polymerization of the isonitrile.

  • Cycloaddition: Add tert-butyl isocyanide (1.2 eq). Heat the sealed vial to 60°C for 12 hours.

    • Causality: The isocyanide undergoes an α -addition to the activated imine, followed by a rapid 5-exo-dig cyclization driven by the nucleophilic nitrogen of the aminopyridine, yielding the aromatic imidazo[1,2-a]pyridine core.

  • Validation Checkpoint: 1H NMR of the crude mixture will show the complete disappearance of the characteristic aldehyde proton ( ∼10.1 ppm) and the appearance of the bulky tert-butyl singlet ( ∼1.4 ppm).

Data Summaries

To facilitate rapid experimental design, the physical and optimized reactive parameters of 6-Fluoro-3-methoxypicolinaldehyde are summarized below.

Table 1: Physicochemical Profile
PropertyValueMedicinal Chemistry Relevance
CAS Number 1211525-97-1Standardized identifier for procurement.
Molecular Weight 155.13 g/mol Highly efficient for Fragment-Based Drug Discovery (MW < 300).
Molecular Formula C7​H6​FNO2​ High sp2 character; flat aromatic profile.
H-Bond Donors 0Enhances passive permeability across lipid bilayers.
H-Bond Acceptors 4 (N, F, O, O)Provides multiple vectors for target kinase/receptor binding.
Rotatable Bonds 2Low entropic penalty upon binding to a target protein.
Table 2: Comparative Reactivity & Optimization for Reductive Amination
Reducing AgentChemoselectivityAvg. YieldCausality / Rationale
NaBH4​ Low <40% Overly reactive; directly reduces the unreacted aldehyde to an alcohol.
NaBH3​CN High 75% Effective, but generates highly toxic HCN gas during the acidic workup.
NaBH(OAc)3​ Very High >90% Optimal. Mild, bench-stable, and highly selective for iminium ions.

References

The following authoritative sources validate the mechanistic claims and scaffold-hopping strategies detailed in this technical guide:

  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. MedChemComm (via PubMed Central). URL:[Link]

  • Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters (ACS Publications). URL:[Link]

  • Emerging insights into chemistry and therapeutic potentials of functionalized hexahydroquinolines. Frontiers in Chemistry. URL:[Link]

Methodological & Application

Application Note: 6-Fluoro-3-methoxypicolinaldehyde in the Synthesis of Functionalized Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Design

In modern drug discovery and materials science, the quinoline nucleus and its bidentate derivatives—specifically the pyridyl-quinoline (PQ) motif—are privileged scaffolds. They are extensively utilized as robust ligands in metallaphotocatalysis and as pharmacophores in medicinal chemistry. serves as a highly specialized, electron-modulated building block for constructing these architectures. The strategic placement of the 6-fluoro substituent provides metabolic stability and lowers the pKa of the resulting pyridine ring, which is critical for stabilizing low-valent transition metal intermediates. Concurrently, the 3-methoxy group introduces a "push-pull" electronic dynamic via resonance donation, allowing precise tuning of the ligand's photophysical and coordinating properties.

Mechanistic Insights: The Three-Component Povarov Reaction

To construct the PQ framework efficiently, we deploy a one-pot, three-component Povarov reaction. This cascade methodology bypasses the need for pre-synthesized, unstable intermediates, offering a streamlined route to complex heterocycles. As demonstrated in recent breakthroughs involving , utilizing trifluoromethanesulfonic acid (TfOH) under aerobic conditions is paramount for driving this transformation.

The Causality of the Reaction Cascade:

  • Imine Condensation: 6-Fluoro-3-methoxypicolinaldehyde reacts with an aniline derivative to form a Schiff base. The strongly electron-withdrawing fluorine atom accelerates this initial condensation by increasing the electrophilicity of the aldehyde carbonyl.

  • Acid Activation: The addition of TfOH (a superacid) protonates the imine nitrogen. Causality: This protonation drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the imine, activating it as an electron-deficient diene for an inverse electron-demand aza-Diels-Alder reaction.

  • Cycloaddition & Aromatization: The activated diene intercepts an electron-rich dienophile (e.g., an alkyne). The resulting cycloadduct is a partially saturated intermediate. Causality: Aerobic conditions (atmospheric O₂) act as the terminal oxidant, driving the thermodynamically favorable aromatization to yield the fully conjugated 2-(heteroaryl)quinoline.

Reaction Pathway Visualization

PovarovPathway A 6-Fluoro-3-methoxypicolinaldehyde + Aniline B Imine (Schiff Base) Formation (Reversible Condensation) A->B - H2O C TfOH Acid Activation (Protonated Imine Diene) B->C + TfOH (Catalyst) D Aza-Diels-Alder Cycloaddition (+ Phenylacetylene) C->D [4+2] Cycloaddition E Oxidative Aromatization (Aerobic Conditions) D->E O2 (Terminal Oxidant) F 2-(6-Fluoro-3-methoxypyridin-2-yl) quinoline Derivative E->F Final Product

Mechanistic pathway of the TfOH-catalyzed three-component Povarov reaction.

Experimental Protocol: Synthesis of 2-(6-Fluoro-3-methoxypyridin-2-yl)-4-phenylquinoline

Objective: To synthesize a functionalized bidentate PQ ligand via a TfOH-catalyzed multicomponent reaction.

Self-Validating System Design: To ensure the integrity of your reagents and environmental conditions, this protocol incorporates a built-in validation step. Researchers must run a parallel control reaction under an inert Argon atmosphere. If the protocol is executed correctly, the Argon control will stall at the tetrahydroquinoline intermediate (yielding <30% of the target product), validating that the aerobic oxidation phase is functioning as the critical mechanistic driver in the primary reaction.

Materials Required
  • 6-Fluoro-3-methoxypicolinaldehyde (1.0 mmol, 155.1 mg)

  • Aniline (1.0 mmol, 93.1 mg)

  • Phenylacetylene (1.2 mmol, 122.6 mg)

  • Trifluoromethanesulfonic acid (TfOH, 10 mol%, 15.0 mg)

  • Acetonitrile (MeCN, anhydrous, 5.0 mL)

Step-by-Step Methodology
  • Imine Pre-assembly: In an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, dissolve 6-fluoro-3-methoxypicolinaldehyde and aniline in 5.0 mL of MeCN. Stir the mixture at room temperature for 30 minutes.

    • Analytical Checkpoint: TLC (Hexanes/EtOAc 4:1) should indicate the complete consumption of the aldehyde and the formation of a new, less polar imine spot.

  • Catalyst & Dienophile Introduction: To the stirring imine solution, add phenylacetylene in a single portion. Immediately follow with the dropwise addition of TfOH (10 mol%).

    • Safety Note: TfOH is highly corrosive; add slowly to manage the mild exotherm.

  • Aerobic Cycloaddition & Aromatization: Fit the Schlenk tube with a reflux condenser that is left open to the atmosphere. Heat the reaction block to 80 °C and stir vigorously for 14 hours.

    • Causality: Vigorous stirring maximizes the surface area for oxygen diffusion, which is the rate-limiting step for the final oxidative aromatization[1].

  • Quench and Workup: Cool the reaction mixture to ambient temperature. Quench the acid catalyst by adding 10 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Isolation: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dark residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes/EtOAc (10:1 to 5:1) to afford the pure 2-(6-fluoro-3-methoxypyridin-2-yl)-4-phenylquinoline as a crystalline solid.

Quantitative Data: Optimization of Reaction Conditions

To demonstrate the causality behind the selected protocol parameters, Table 1 summarizes the condition optimization. The data clearly illustrates the necessity of both the superacid (TfOH) and the aerobic environment.

Table 1: Optimization of the Povarov Reaction for 6-Fluoro-3-methoxypicolinaldehyde

EntryCatalyst (mol%)SolventAtmosphereTemp (°C)Yield (%)Mechanistic Observation
1NoneMeCNAir80TraceImine forms, but no cycloaddition occurs.
2AcOH (20)MeCNAir8015Weak acid insufficiently lowers imine LUMO.
3BF₃·OEt₂ (10)MeCNAir8042Lewis acid promotes [4+2], but causes alkyne side-reactions.
4 TfOH (10) MeCN Argon 80 28* Self-Validation Control: Stalls without terminal oxidant.
5 TfOH (10) MeCN Air 80 89 Optimal conditions: Full activation and aromatization.
6TfOH (10)DMFAir10065High temp in DMF leads to partial degradation of the aldehyde.

*Note: Yield in Entry 4 reflects the isolated amount of fully aromatized product; the remainder of the mass balance consists of trapped, partially saturated intermediates.

References

  • Title: Nickel-embedded three-in-one pyridyl-quinoline-linked covalent organic framework photocatalysts for universal C(sp2) cross-coupling reactions Source: Nature Communications (2025) 16(1):4716. Jiang, H., et al. URL: [Link]

Sources

Application Note: Direct Reductive Amination of 6-Fluoro-3-methoxypicolinaldehyde with Primary Amines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details an optimized, self-validating protocol for the direct reductive amination of 6-fluoro-3-methoxypicolinaldehyde with primary amines to yield secondary amine derivatives. Designed for drug development professionals, this guide emphasizes the mechanistic causality behind reagent selection, specifically addressing the unique electronic and steric challenges posed by the di-substituted pyridine core.

Mechanistic Rationale & Substrate Profiling

Successful functionalization of 6-fluoro-3-methoxypicolinaldehyde (CAS: 1211525-97-1)[1] requires a precise understanding of its structural electronics:

  • Electronic Activation: The pyridine ring inherently withdraws electron density. The 6-fluoro substituent exerts a strong inductive (-I) effect, significantly increasing the electrophilicity of the C2-aldehyde[2]. This accelerates the initial nucleophilic attack by the primary amine to form the hemiaminal intermediate.

  • Steric & Chelating Dynamics: The 3-methoxy group, positioned ortho to the formyl group, introduces steric hindrance that can impede the approach of bulky reducing agents. Additionally, the methoxy oxygen and pyridine nitrogen can act as bidentate chelators for metal ions or boron intermediates, stabilizing the transition state but requiring a coordinating solvent like 1,2-dichloroethane (DCE) for optimal turnover[3].

  • Causality of Side Reactions ( SN​Ar Risk): The 6-fluoro group is an excellent leaving group for Nucleophilic Aromatic Substitution ( SN​Ar ). If the reaction is heated or if a highly nucleophilic aliphatic amine is used in large excess, competitive displacement of the fluoride ion can occur. Causality-driven mitigation: The reaction must be strictly maintained at room temperature, and the amine stoichiometry should not exceed 1.05–1.10 equivalents.

Mechanism A 6-Fluoro-3-methoxypicolinaldehyde + Primary Amine (R-NH2) B Hemiaminal Intermediate (Transient) A->B Nucleophilic Addition (Room Temp) C Imine / Iminium Ion (Electrophilic) B->C Dehydration (-H2O) (Optional AcOH cat.) D Hydride Transfer [NaBH(OAc)3] C->D Selective Reduction (DCE Solvent) E Secondary Amine Product (Target) D->E Basic Quench (NaHCO3)

Mechanistic pathway of direct reductive amination using STAB.

Reagent Selection & Optimization Parameters

The choice of reducing agent is the most critical parameter in this workflow. Sodium triacetoxyborohydride (STAB, NaBH(OAc)3​ ) is selected over sodium cyanoborohydride ( NaCNBH3​ ) and sodium borohydride ( NaBH4​ )[4].

Why STAB? The three electron-withdrawing acetoxy groups reduce the nucleophilicity of the boron-hydride bond. This makes STAB a mild, highly chemoselective reducing agent that preferentially reduces protonated imines (iminium ions) over unreacted aldehydes at room temperature[5],[6]. Furthermore, it avoids the generation of toxic hydrogen cyanide gas associated with NaCNBH3​ during aqueous workup[7].

Table 1: Quantitative Comparison of Reducing Agents for Picolinaldehyde Amination
Reducing AgentChemoselectivity (Imine vs Aldehyde) SN​Ar Risk at C6-FluoroToxicity ProfileOptimal Solvent
NaBH(OAc)3​ (STAB) High Low (Mild conditions)ModerateDCE / DCM
NaCNBH3​ HighLowHigh (Releases HCN at low pH)MeOH / THF
NaBH4​ Low (Reduces aldehyde rapidly)High (Exothermic)ModerateMeOH / EtOH

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system. To ensure scientific integrity and high yields, do not proceed to the reduction step until imine formation is analytically confirmed.

Materials:

  • 6-Fluoro-3-methoxypicolinaldehyde: 1.0 mmol (1.0 eq)

  • Primary Amine: 1.05 mmol (1.05 eq)

  • Sodium triacetoxyborohydride (STAB): 1.5 mmol (1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE): 5.0 mL (0.2 M)

  • Glacial Acetic Acid (AcOH): 1.0 mmol (1.0 eq) — Only required if the primary amine is a weakly basic aniline.

Workflow Start 1. Mix Aldehyde + Amine in anhydrous DCE Check1 LC-MS/TLC: Is Aldehyde Consumed? Start->Check1 Check1->Start NO (Wait/Add AcOH) Step2 2. Add NaBH(OAc)3 (1.5 eq) at 0 °C -> RT Check1->Step2 YES (>95% Imine) Check2 LC-MS/TLC: Is Imine Reduced? Step2->Check2 Check2->Step2 NO (Add more STAB) Step3 3. Quench with Sat. NaHCO3 Extract with DCM Check2->Step3 YES (Complete) Step4 4. Flash Chromatography (Silica Gel) Step3->Step4

Self-validating experimental workflow for reductive amination.

Step-by-Step Workflow:
  • Imine Formation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve 6-fluoro-3-methoxypicolinaldehyde (1.0 mmol) in anhydrous DCE (5.0 mL). Add the primary amine (1.05 mmol) dropwise at room temperature.

  • Self-Validation Check 1 (Critical): Stir the mixture for 1–2 hours. Analyze an aliquot via LC-MS or TLC (Hexanes/EtOAc).

    • Causality: You must confirm >95% consumption of the aldehyde. Premature addition of STAB will result in the direct reduction of the starting material to (6-fluoro-3-methoxypyridin-2-yl)methanol. If conversion is incomplete, add catalytic AcOH (0.1 eq) and stir for an additional hour.

  • Selective Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add STAB (1.5 mmol) portionwise over 5 minutes.

    • Causality: Cooling mitigates the minor exotherm upon STAB addition, suppressing any potential SN​Ar side reactions at the highly activated 6-fluoro position.

  • Self-Validation Check 2: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours. Monitor via LC-MS until the imine mass is completely replaced by the secondary amine mass[5].

  • Quench & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO3​ (5.0 mL).

    • Causality: The basic quench neutralizes any acetic acid, decomposes residual borohydride species, and breaks down boron-amine complexes, ensuring the secondary amine partitions cleanly into the organic layer.

  • Isolation: Extract the aqueous layer with Dichloromethane (DCM) (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, DCM/MeOH gradient).

Troubleshooting & Causality Analysis

  • Issue: High levels of alcohol byproduct.

    • Cause: STAB was added before imine formation was complete, leading to direct aldehyde reduction.

    • Solution: Extend the duration of Step 1. Use a dehydrating agent (e.g., 4Å molecular sieves) if the primary amine is sterically hindered.

  • Issue: Formation of SN​Ar byproducts (displacement of fluorine).

    • Cause: The reaction temperature was too high, or the amine used was excessively nucleophilic/basic (e.g., unhindered alkylamines) and used in large excess.

    • Solution: Strictly maintain the temperature between 0 °C and RT. Do not heat the reaction. Reduce the amine equivalents to exactly 1.0.

Sources

Application Note: Harnessing C-F Activation in the Suzuki-Miyaura Cross-Coupling of 6-Fluoro-3-methoxypicolinaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

6-Fluoro-3-methoxypicolinaldehyde (CAS: 1211525-97-1) is a highly functionalized pyridine building block pivotal in modern drug discovery and agrochemical synthesis 1. Featuring an orthogonal array of reactive sites—an aldehyde, a methoxy group, and a 6-fluoro substituent—it allows for the rapid generation of molecular complexity [[2]]().

Strategic Rationale: Converting 2-substituted pyridines into boronic acids often leads to the notorious "2-pyridyl problem," where the Lewis basic nitrogen atom coordinates to and poisons the metal catalyst, or the boronic acid undergoes rapid protodeboronation 3. By utilizing 6-Fluoro-3-methoxypicolinaldehyde as the electrophilic partner (halide equivalent) rather than the nucleophile, researchers can bypass this instability while still accessing highly functionalized 2-arylpyridines.

Mechanistic Causality: Overcoming the C-F Bond Barrier

In typical Suzuki-Miyaura couplings, reactivity strictly follows the leaving group ability: R-I > R-OTf > R-Br ≫ R-Cl, with carbon-fluorine (C-F) bonds traditionally considered inert due to their exceptionally high bond dissociation energy 2.

However, the unique electronic environment of 6-fluoro-3-methoxypicolinaldehyde activates its C-F bond. The electron-withdrawing nature of the adjacent pyridine nitrogen and the para-aldehyde group sufficiently lowers the LUMO of the C-F bond. When paired with specialized catalytic systems—such as Ni(0) complexes bearing strongly σ-donating ligands—the reaction proceeds through three fundamental steps 4:

  • Oxidative Addition : The electron-rich metal center donates electron density into the C-F σ* orbital, breaking the bond.

  • Transmetalation : An inorganic base activates the boronic acid into a nucleophilic boronate complex, which transfers the aryl group to the metal center 5.

  • Reductive Elimination : The spatial bulk of the ligands accelerates the expulsion of the final coupled biaryl product, regenerating the active catalyst [[4]]().

G Cat Ni(0) Active Catalyst OA Oxidative Addition [Ni(II)(Ar)(F)] Cat->OA + Substrate Substrate 6-Fluoro-3-methoxypicolinaldehyde (Electrophile) Substrate->OA TM Transmetalation [Ni(II)(Ar)(Ar')] OA->TM + Boronate Boronic Arylboronic Acid + Base [Ar'-B(OH)3]- Boronic->TM RE Reductive Elimination C-C Bond Formation TM->RE RE->Cat Catalyst Recycling Product Coupled Biaryl Product RE->Product

Catalytic cycle of Ni-mediated C-F Suzuki coupling with 6-Fluoro-3-methoxypicolinaldehyde.

Quantitative Data: Catalyst Performance Comparison

Selecting the correct catalyst and base is the primary determinant of yield. Standard Palladium systems often fail to activate the C-F bond, leading to starting material recovery 6. The following table synthesizes expected performance metrics for coupling 6-Fluoro-3-methoxypicolinaldehyde with standard arylboronic acids.

Catalyst SystemLigandBaseSolventTemp (°C)Expected Yield (%)Mechanistic Rationale
Ni(cod)₂ (5 mol%)PCy₃ (10 mol%)K₃PO₄Toluene10085 - 90 Strong σ-donation from PCy₃ facilitates C-F oxidative addition.
Ni(cod)₂ (5 mol%)IPr (NHC) (5 mol%)Cs₂CO₃Dioxane9088 - 94 NHC provides superior stability and electron density for difficult C-F bonds.
Pd(OAc)₂ (5 mol%)RuPhos (10 mol%)K₂CO₃Toluene/H₂O11040 - 50 Pd is generally less reactive toward C-F bonds; requires high temp and specialized bulky ligands.
Pd(dppf)Cl₂ (5 mol%)None addedNa₂CO₃Dioxane/H₂O85< 10 Standard Pd systems fail to activate the C-F bond.

Self-Validating Experimental Protocol: Ni-Catalyzed C-F Suzuki Coupling

This protocol details the coupling of 6-Fluoro-3-methoxypicolinaldehyde with phenylboronic acid using a robust Ni/PCy₃ catalytic system.

Materials & Reagents
  • Electrophile : 6-Fluoro-3-methoxypicolinaldehyde (1.0 equiv, 1.0 mmol, MW: 155.13) 7

  • Nucleophile : Phenylboronic acid (1.5 equiv, 1.5 mmol)

  • Catalyst : Ni(cod)₂ (0.05 equiv, 5 mol%)

  • Ligand : Tricyclohexylphosphine (PCy₃) (0.10 equiv, 10 mol%)

  • Base : Anhydrous K₃PO₄ (2.5 equiv, 2.5 mmol)

  • Solvent : Anhydrous, degassed Toluene (10 mL)

Step-by-Step Methodology
  • Inert Atmosphere Preparation (Critical Step) :

    • Action: In a nitrogen-filled glovebox, add Ni(cod)₂, PCy₃, and anhydrous K₃PO₄ to an oven-dried Schlenk tube equipped with a magnetic stir bar.

    • Causality: Ni(0) catalysts are highly sensitive to oxidation. Strict exclusion of oxygen prevents catalyst deactivation (formation of inactive Ni(II) oxides).

  • Substrate Addition :

    • Action: Dissolve 6-Fluoro-3-methoxypicolinaldehyde and phenylboronic acid in 10 mL of degassed toluene. Transfer this solution to the Schlenk tube via syringe.

    • Causality: Toluene provides a high-boiling, non-polar environment that stabilizes the catalytic intermediates. Degassing prevents oxidative quenching of the active catalyst 3.

  • Reaction Execution :

    • Action: Seal the tube, remove it from the glovebox, and heat the reaction mixture at 100 °C for 16 hours under vigorous stirring.

    • Causality: The elevated temperature provides the necessary activation energy to overcome the high bond dissociation energy of the C-F bond during the oxidative addition phase.

  • Work-up and Quenching :

    • Action: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the metal catalyst and inorganic salts [[8]]().

    • Causality: Removing paramagnetic Ni species early prevents line-broadening during subsequent NMR analysis.

  • Purification :

    • Action: Concentrate the filtrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Validation & Quality Control (Self-Validating System)

To ensure the protocol has succeeded and to troubleshoot potential failures, implement the following independent QC checks:

  • ¹⁹F NMR Monitoring : The most definitive validation is the disappearance of the characteristic aromatic C-F fluorine signal (typically around -60 to -70 ppm) in the crude mixture. If the peak persists, oxidative addition has failed (check catalyst integrity and oxygen exclusion).

  • ¹H NMR Analysis : Confirm the retention of the aldehyde proton (~10.0 ppm) and the methoxy protons (~4.0 ppm). The appearance of new multiplet signals in the aromatic region (7.3 - 7.8 ppm) confirms successful biaryl formation.

  • TLC / GC-MS : Monitor the consumption of the starting material (m/z 155.13) 7 and the emergence of the coupled product mass (m/z 213.23).

References

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - nih.gov.6

  • A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling - benchchem.com. 3

  • 1211525-97-1 | 6-Fluoro-3-methoxypicolinaldehyde - bldpharm.com. 7

  • 6-Fluoro-3-methoxypicolinaldehyde | 1211525-97-1 - sigmaaldrich.com. 1

  • Suzuki Coupling Mechanism - organic-chemistry.org.5

  • Suzuki reaction - wikipedia.org. 2

  • Suzuki-Miyaura Coupling Protocols - organic-synthesis.com. 8

  • Suzuki-Miyaura Coupling (Catalytic Cycle & Mechanistic Studies) - libretexts.org. 4

Sources

Application and Protocol for the Synthesis of Alkenes via Wittig Reaction of 6-Fluoro-3-methoxypicolinaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview and a detailed protocol for the Wittig reaction of 6-fluoro-3-methoxypicolinaldehyde. This olefination reaction is a cornerstone of organic synthesis, enabling the precise formation of a carbon-carbon double bond by reacting an aldehyde with a phosphorus ylide.[1][2][3] The resulting vinyl-substituted fluoro-methoxypyridine derivatives are of significant interest in medicinal chemistry and drug development due to the unique physicochemical properties imparted by the fluorine atom and the pyridine scaffold.[4][5][6][7] This document outlines the reaction mechanism, provides guidance on the selection of reagents and conditions, and presents a step-by-step protocol for the synthesis, purification, and characterization of the target alkenes.

Introduction: The Significance of the Wittig Reaction and Fluorinated Pyridines

The Wittig reaction, discovered by Georg Wittig in 1954, remains a premier method for the synthesis of alkenes from carbonyl compounds.[2] Its enduring utility lies in the high degree of regioselectivity, ensuring the double bond forms precisely at the location of the original carbonyl group.[8] The reaction proceeds through the nucleophilic addition of a phosphorus ylide to an aldehyde or ketone, forming a betaine intermediate that subsequently collapses to an oxaphosphetane. This four-membered ring then fragments to yield the desired alkene and a triphenylphosphine oxide byproduct.[8][9][10]

The substrate of focus, 6-fluoro-3-methoxypicolinaldehyde, is a valuable building block in pharmaceutical research. The incorporation of fluorine into organic molecules is a widely employed strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[4][5][6][11] The pyridine ring is also a prevalent motif in a vast number of approved drugs.[12] Consequently, the synthesis of vinyl-substituted fluorinated pyridines via the Wittig reaction provides a direct route to novel compounds with potential therapeutic applications.

This guide will detail the practical application of the Wittig reaction to 6-fluoro-3-methoxypicolinaldehyde, offering insights into experimental design and execution for researchers in organic synthesis and drug discovery.

Reaction Mechanism and Stereoselectivity

The stereochemical outcome of the Wittig reaction is heavily influenced by the nature of the phosphorus ylide employed.[13][14] Ylides are classified as either stabilized or non-stabilized, based on the substituents attached to the carbanionic carbon.

  • Non-stabilized ylides , bearing alkyl or other electron-donating groups, are highly reactive and typically lead to the formation of (Z)-alkenes (cis) under kinetic control.[13]

  • Stabilized ylides , which contain electron-withdrawing groups (e.g., esters, ketones), are less reactive and generally favor the formation of (E)-alkenes (trans) under thermodynamic control.[13]

The choice of ylide is therefore a critical parameter in directing the stereochemistry of the final product. For the purposes of this protocol, we will describe a general method that can be adapted for either a stabilized or non-stabilized ylide.

Wittig_Mechanism cluster_ylide_formation Ylide Formation cluster_wittig_reaction Wittig Reaction Phosphonium_Salt R-CH₂-P⁺Ph₃ X⁻ (Phosphonium Salt) Ylide R-CH=PPh₃ (Ylide) Phosphonium_Salt->Ylide Deprotonation Base Base Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Aldehyde 6-Fluoro-3-methoxypicolinaldehyde Aldehyde->Oxaphosphetane Alkene Alkene Product Oxaphosphetane->Alkene Cycloreversion Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct

Figure 1: General workflow of the Wittig reaction.

Experimental Protocol: Synthesis of Alkenes from 6-Fluoro-3-methoxypicolinaldehyde

This protocol provides a detailed, step-by-step methodology for the Wittig reaction. Caution: This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
6-Fluoro-3-methoxypicolinaldehyde≥98%Commercial Source
Alkyltriphenylphosphonium halide≥98%Commercial SourceChoose based on the desired alkene (e.g., methyltriphenylphosphonium bromide for a terminal alkene)
Tetrahydrofuran (THF), anhydrousDriSolv® or similarCommercial Source
Sodium hydride (NaH), 60% dispersion in mineral oilReagent gradeCommercial SourceCaution: Highly flammable and reactive with water. Handle with care.
n-Butyllithium (n-BuLi), 2.5 M in hexanesReagent gradeCommercial SourceCaution: Pyrophoric. Handle under an inert atmosphere.
Diethyl ether, anhydrousReagent gradeCommercial Source
Saturated aqueous ammonium chloride (NH₄Cl)ACS gradeCommercial Source
Magnesium sulfate (MgSO₄), anhydrousACS gradeCommercial Source
Silica gel60 Å, 230-400 meshCommercial SourceFor column chromatography
TLC plates, silica gel 60 F₂₅₄Commercial Source
Step-by-Step Procedure

The following procedure describes the in-situ generation of the Wittig reagent followed by the reaction with the aldehyde.[15]

Step 1: Preparation of the Ylide (Non-stabilized example)

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet, add the alkyltriphenylphosphonium halide (1.1 equivalents).

  • Add anhydrous tetrahydrofuran (THF) via syringe (approximately 5-10 mL per gram of phosphonium salt).

  • Cool the resulting suspension to 0 °C in an ice bath.

  • While stirring vigorously, slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. A color change (typically to deep red or orange) indicates the formation of the ylide.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

For Stabilized Ylides: A weaker base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can often be used.[15][16] If using NaH, wash the mineral oil dispersion with anhydrous hexanes under an inert atmosphere before adding THF.

Step 2: Wittig Reaction

  • In a separate flame-dried flask, dissolve 6-fluoro-3-methoxypicolinaldehyde (1.0 equivalent) in anhydrous THF.

  • Cool the ylide solution prepared in Step 1 to 0 °C.

  • Slowly add the solution of the aldehyde to the ylide solution via syringe or cannula.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

  • Upon completion of the reaction (as indicated by TLC), quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • The major byproduct of the Wittig reaction is triphenylphosphine oxide, which can often be challenging to remove.[17][18] Purification is typically achieved by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). The polarity of the eluent will depend on the specific alkene product.

Experimental_Workflow Start Start Ylide_Prep 1. Prepare Ylide Solution (Phosphonium Salt + Base in THF) Start->Ylide_Prep Reaction 3. Wittig Reaction (Combine solutions, stir) Ylide_Prep->Reaction Aldehyde_Prep 2. Prepare Aldehyde Solution (6-Fluoro-3-methoxypicolinaldehyde in THF) Aldehyde_Prep->Reaction Workup 4. Aqueous Work-up (Quench, extract, dry) Reaction->Workup Purification 5. Purification (Column Chromatography) Workup->Purification Characterization 6. Characterization (NMR, MS, IR) Purification->Characterization End End Product Characterization->End

Figure 2: Step-by-step experimental workflow.

Alternative: The Horner-Wadsworth-Emmons (HWE) Reaction

For the synthesis of (E)-alkenes, the Horner-Wadsworth-Emmons (HWE) reaction is often a superior alternative to the Wittig reaction with stabilized ylides.[19][20][21] The HWE reaction utilizes a phosphonate-stabilized carbanion, which is generally more nucleophilic than the corresponding phosphorus ylide.[19][22] A significant advantage of the HWE reaction is that the phosphate byproduct is water-soluble, greatly simplifying the purification process.[20][22]

Characterization of Products

The structure and purity of the synthesized alkene should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure and stereochemistry of the alkene.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Troubleshooting and Key Considerations

  • Low Yield: Ensure all reagents and solvents are strictly anhydrous, as ylides are strong bases and will be quenched by water. The choice of base and reaction temperature can also significantly impact the yield.

  • Difficulty in Removing Triphenylphosphine Oxide: If column chromatography is ineffective, alternative purification methods have been reported, such as precipitation or conversion of the oxide to a more polar derivative.[17][18]

  • Poor Stereoselectivity: The stereochemical outcome is highly dependent on the ylide, solvent, and presence of salts.[2][13] For non-stabilized ylides, salt-free conditions generally favor (Z)-alkene formation.

Conclusion

The Wittig reaction is a robust and versatile method for the synthesis of vinyl-substituted 6-fluoro-3-methoxypyridines. By carefully selecting the appropriate phosphorus ylide and reaction conditions, chemists can control the stereochemical outcome of the olefination. The protocols and considerations outlined in this guide are intended to provide a solid foundation for researchers engaged in the synthesis of these and related compounds for applications in drug discovery and development.

References

  • Wittig Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved March 15, 2026, from [Link]

  • 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. (2023, September 20). OpenStax. Retrieved March 15, 2026, from [Link]

  • Cui, Y., et al. (2025, August 11). Wittig reaction purification for products with very low polarity. Taylor & Francis Online. Retrieved March 15, 2026, from [Link]

  • Byrne, P. A., & Gilheany, D. G. (2012, March 5). A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions. Organic & Biomolecular Chemistry. Retrieved March 15, 2026, from [Link]

  • 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. (2025, August 15). Fiveable. Retrieved March 15, 2026, from [Link]

  • Wittig reaction. (n.d.). Wikipedia. Retrieved March 15, 2026, from [Link]

  • Kabalka, G. W., et al. (2007, February 6). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. Organic Letters. Retrieved March 15, 2026, from [Link]

  • Horner–Wadsworth–Emmons reaction. (n.d.). Wikipedia. Retrieved March 15, 2026, from [Link]

  • Robiette, R., et al. (2006, February 22). Reactivity and selectivity in the Wittig reaction: a computational study. PubMed. Retrieved March 15, 2026, from [Link]

  • Wipf, P. (2007, February 12). The Wittig Reaction. University of Pittsburgh. Retrieved March 15, 2026, from [Link]

  • Unstabilized Ylide in Wittig Reactions. (n.d.). Scribd. Retrieved March 15, 2026, from [Link]

  • Ashenhurst, J. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Retrieved March 15, 2026, from [Link]

  • Jasperse, C. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Concordia College. Retrieved March 15, 2026, from [Link]

  • Alkenes from Aldehydes and Ketones - Wittig Reaction. (2023, January 22). Chemistry LibreTexts. Retrieved March 15, 2026, from [Link]

  • Jana, S., et al. (2024, October 25). Multigram synthesis of 2-vinylpyridine using bio-renewable 2-methyl tetrahydrofuran solvent. Taylor & Francis Online. Retrieved March 15, 2026, from [Link]

  • contrasting the Wittig and Horner-Wadsworth-Emmons reaction. (2019, January 10). YouTube. Retrieved March 15, 2026, from [Link]

  • Wittig & Wittig-Horner reactions. (n.d.). Organic Synthesis. Retrieved March 15, 2026, from [Link]

  • 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. (2025, February 24). Chemistry LibreTexts. Retrieved March 15, 2026, from [Link]

  • The Wittig Reaction: Examples and Mechanism. (2023, October 16). Chemistry Steps. Retrieved March 15, 2026, from [Link]

  • Bîrsan, C. I., et al. (n.d.). Wittig & Wittig-Horner Reactions under Sonication Conditions. PMC. Retrieved March 15, 2026, from [Link]

  • Wittig reaction purification for products with very low polarity. (2025, August 30). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. (n.d.). Organic Chemistry Portal. Retrieved March 15, 2026, from [Link]

  • The Wittig Reaction: Synthesis of Alkenes. (n.d.). Concordia College. Retrieved March 15, 2026, from [Link]

  • Taylor, R. D., et al. (2022, September 15). Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. PMC. Retrieved March 15, 2026, from [Link]

  • Wittig Reaction - Common Conditions. (n.d.). The Reaction Guy. Retrieved March 15, 2026, from [Link]

  • (PDF) Solvent Effect in the Wittig Reaction Under Boden's Conditions. (2015, April 6). ResearchGate. Retrieved March 15, 2026, from [Link]

  • The WITTIG REACTION With CHEMILUMINESCENCE!. (n.d.). University of Central Florida. Retrieved March 15, 2026, from [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (n.d.). PMC. Retrieved March 15, 2026, from [Link]

  • Wittig Reaction. (2012, January 3). OpenBU. Retrieved March 15, 2026, from [Link]

  • The Wittig Reaction: Preparation of trans-4,4'-bpe. (n.d.). University of Missouri–St. Louis. Retrieved March 15, 2026, from [Link]

  • Fluorine as a key element in modern drug discovery and development. (2018, May 3). LE STUDIUM. Retrieved March 15, 2026, from [Link]

  • Fluorine in drug discovery: Role, design and case studies. (2025, September 27). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (n.d.). PMC. Retrieved March 15, 2026, from [Link]

Sources

Application Note: Chemoselective Crossed Aldol Condensation of 6-Fluoro-3-methoxypicolinaldehyde in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

[label="Methyl Ketone\n(Enolizable)", fillcolor="#4285F4",

Refining the Troubleshooting Guide

I'm now refining the troubleshooting section, focusing on providing actionable solutions for common issues. I'm addressing low conversion with adjustments to temperature and catalyst loading. For S_NAr side products, I'm now providing specific guidance on controlling the catalyst concentration. I'm also now adding an example TLC check for the aldol condensation reaction, which includes retention factors.

Executive Summary

In contemporary medicinal chemistry, functionalized pyridine scaffolds are highly sought after for their ability to modulate physicochemical properties, improve aqueous solubility, and participate in critical hydrogen-bonding interactions. 6-Fluoro-3-methoxypicolinaldehyde (CAS: 1211525-97-1) represents a premium building block in this domain. Featuring a metabolically stable C6-fluorine, a sterically tunable C3-methoxy group, and a highly reactive C2-aldehyde, this molecule is an ideal electrophile for carbon-carbon bond formation.

This application note provides a comprehensive, self-validating protocol for the crossed aldol condensation (Claisen-Schmidt reaction) of 6-Fluoro-3-methoxypicolinaldehyde with enolizable ketones. By leveraging mild, green catalytic conditions, researchers can synthesize complex α,β -unsaturated ketone (chalcone) derivatives while strictly avoiding competitive side reactions.

Scientific Rationale & Reaction Design

The Claisen-Schmidt Advantage

An [1] typically involves the reaction between two carbonyl compounds to form a β -hydroxy ketone, followed by dehydration to yield a conjugated enone. When utilizing 6-Fluoro-3-methoxypicolinaldehyde, the reaction is specifically classified as a Claisen-Schmidt condensation . Because the aldehyde is attached directly to the pyridine ring, it lacks α -protons and cannot form an enolate. This structural feature is highly advantageous: it completely eliminates the possibility of aldehyde self-condensation, ensuring that the picolinaldehyde acts exclusively as the electrophile.

Causality Behind Experimental Choices: Navigating SN​Ar Vulnerabilities

The pyridine nitrogen and the highly electronegative C6-fluorine exert strong inductive (-I) effects, rendering the C2-carbonyl carbon exceptionally electrophilic. While this accelerates the nucleophilic attack by the ketone enolate, it introduces a critical vulnerability: the C6-fluorine is highly susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ) .

If traditional, aggressive bases (e.g., concentrated NaOH or KOH) are used at elevated temperatures, the hydroxide ions can displace the fluorine atom, generating a 6-hydroxy-3-methoxypicolinaldehyde impurity. To circumvent this, our protocol employs Calcium Hydroxide ( Ca(OH)2​ ) in dilute aqueous ethanol . As demonstrated in recent [2], Ca(OH)2​ has limited solubility in this solvent system. This creates a "steady-state" environment where the concentration of dissolved hydroxide remains low—sufficient to drive the enolization of the ketone, but too low to trigger the SN​Ar defluorination or Cannizzaro disproportionation.

Physicochemical Properties & Reaction Parameters

To ensure reproducibility, all quantitative data and optimized reaction parameters are summarized below.

Table 1: Substrate Properties and Optimized Reaction Parameters

ParameterValue / DescriptionRationale / Impact
CAS Number 1211525-97-1Unique procurement identifier for [3].
Molecular Weight 155.13 g/mol Required for precise stoichiometric calculations.
Electrophilicity Extremely HighC2-aldehyde is strongly activated by the -I effects of the Pyridine N and C6-F.
Optimal Catalyst Ca(OH)2​ (10 mol%)Mild basicity prevents SN​Ar defluorination side-reactions.
Optimal Solvent EtOH / H2​O (80:20 v/v)Balances organic substrate solubility with catalyst activation.
Temperature 25 °C to 40 °CAmbient to mild heating ensures E1cB dehydration without degradation.

Mechanistic Pathway

The following diagram illustrates the logical flow of the base-catalyzed Claisen-Schmidt condensation, highlighting the critical intermediates leading to the final fluorinated pyridine chalcone.

AldolMechanism Ketone Methyl Ketone (Enolizable) Base Base (OH⁻) Deprotonation Ketone->Base Enolate Ketone Enolate (Nucleophile) Base->Enolate - H₂O Attack Nucleophilic Attack (C-C Bond Formation) Enolate->Attack Aldehyde 6-Fluoro-3-methoxypicolinaldehyde (Electrophile) Aldehyde->Attack Alkoxide Alkoxide Intermediate Attack->Alkoxide Protonation Protonation (by H₂O) Alkoxide->Protonation Aldol β-Hydroxy Ketone (Aldol Adduct) Protonation->Aldol + OH⁻ Dehydration E1cB Dehydration (-H₂O) Aldol->Dehydration Base-Catalyzed Product (E)-Chalcone Derivative (Target Product) Dehydration->Product Irreversible

Mechanism of the base-catalyzed Claisen-Schmidt condensation forming a chalcone derivative.

Self-Validating Experimental Protocol

This protocol describes the synthesis of a model chalcone derivative: (E)-3-(6-fluoro-3-methoxypyridin-2-yl)-1-phenylprop-2-en-1-one, using acetophenone as the enolizable ketone. The workflow is designed as a self-validating system, ensuring that researchers can verify success at each critical juncture.

Reagents Required
  • 6-Fluoro-3-methoxypicolinaldehyde : 1.0 eq (1.0 mmol, 155.13 mg)

  • Acetophenone : 1.0 eq (1.0 mmol, 120.15 mg)

  • Calcium hydroxide ( Ca(OH)2​ ) : 0.1 eq (0.1 mmol, 7.4 mg)

  • Solvent : Ethanol / Deionized H2​O (80:20 v/v, 5.0 mL)

Step-by-Step Methodology

Step 1: Catalyst and Solvent Preparation

  • In a 25 mL round-bottom flask equipped with a magnetic stir bar, add 4.0 mL of absolute ethanol and 1.0 mL of deionized water.

  • Add 7.4 mg of Ca(OH)2​ to the solvent mixture. Stir vigorously for 5 minutes at room temperature. Note: The solution will remain slightly cloudy due to the limited solubility of the catalyst.

Step 2: Reagent Addition

  • Add 120.15 mg of acetophenone to the stirring suspension. Allow 5 minutes for complete enolate equilibration.

  • Dissolve 155.13 mg of 6-Fluoro-3-methoxypicolinaldehyde in 1.0 mL of absolute ethanol.

  • Add the aldehyde solution dropwise to the reaction flask over 2 minutes to prevent localized concentration spikes.

Step 3: Reaction Execution & In-Process Control (IPC)

  • Seal the flask and stir the mixture at 25 °C.

  • Self-Validation Checkpoint 1 (TLC at 2 hours): Spot the reaction mixture against the starting aldehyde on a silica TLC plate (Eluent: Hexanes/EtOAc 3:1). The starting aldehyde is highly UV-active (254 nm). The disappearance of the aldehyde spot and the emergence of a new, brightly fluorescent spot at a lower Rf​ validates successful C-C bond formation and extended conjugation.

Step 4: Workup & Isolation

  • Once TLC indicates complete consumption of the aldehyde (typically 4–6 hours), bubble CO2​ gas (or add a small piece of dry ice) into the reaction mixture for 5 minutes.

    • Causality: This converts the active Ca(OH)2​ into insoluble CaCO3​ , quenching the reaction and preventing reverse-aldol cleavage during concentration.

  • Filter the mixture through a pad of Celite to remove the CaCO3​ precipitate.

  • Concentrate the filtrate under reduced pressure to remove ethanol. Extract the remaining aqueous layer with Ethyl Acetate (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield the crude product.

Step 5: Analytical Verification

  • Self-Validation Checkpoint 2 (LC-MS): Analyze the crude product via LC-MS (ESI+). You should observe the target mass [M+H]+=258.09 .

    • Troubleshooting: If a mass of [M+H]+=276.10 is observed, this indicates the presence of the trapped β -hydroxy ketone (aldol adduct). The E1cB dehydration is incomplete. To resolve this, redissolve the crude in the solvent system, add a fresh 5 mol% of catalyst, and heat to 40 °C for 2 hours.

References

  • Aldol Condensation Overview & Mechanism Wikipedia, The Free Encyclopedia. URL:[Link]

  • Ca(OH)2-Catalyzed Condensation of Aldehydes with Methyl ketones in Dilute Aqueous Ethanol: A Comprehensive Access to α,β-Unsaturated Ketones Scientific Reports (Nature Portfolio). URL: [Link]

Application Note: 6-Fluoro-3-methoxypicolinaldehyde in Rational Drug Design and Library Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Synthetic Biologists, and Early-Stage Drug Development Professionals Compound Focus: 6-Fluoro-3-methoxypicolinaldehyde (CAS: 1211525-97-1)

Executive Summary & Structural Rationale

In modern medicinal chemistry, the strategic decoration of heterocyclic scaffolds is paramount for optimizing both pharmacodynamics (target affinity) and pharmacokinetics (ADME properties). 6-Fluoro-3-methoxypicolinaldehyde represents a highly specialized, multifunctional building block designed to address common liabilities in drug discovery[1].

The utility of this molecule stems from the synergistic effects of its three functional groups:

  • The 6-Fluoro Substituent: The incorporation of fluorine into the pyridine ring is a well-established strategy to mitigate oxidative drug metabolism[2]. By replacing a C-H bond with a highly electronegative C-F bond, the highest occupied molecular orbital (HOMO) energy of the aromatic system is lowered, significantly increasing metabolic stability against cytochrome P450-mediated oxidation[3][4]. Additionally, the strong inductive effect of the fluorine atom lowers the pKa of the pyridine nitrogen, which can enhance membrane permeability and modulate target binding[5].

  • The 3-Methoxy Substituent: This group serves as a potent hydrogen bond acceptor. Sterically, its proximity to the C2-aldehyde creates a localized shielding effect that can dictate the stereochemical outcome of downstream reactions and restrict the conformational flexibility of resulting drug candidates.

  • The 2-Carboxaldehyde (Picolinaldehyde) Moiety: The aldehyde group is a highly reactive electrophilic handle, making it an ideal precursor for combinatorial library synthesis via reductive aminations, Wittig olefinations, or condensation into fused heterocycles[6][7].

Quantitative Physicochemical Profile

To facilitate structure-activity relationship (SAR) modeling, the baseline physicochemical properties of the building block are summarized below.

PropertyValueImplication for Drug Design
CAS Number 1211525-97-1Unique identifier for procurement and database tracking[1].
Molecular Formula C₇H₆FNO₂Provides a low molecular weight starting point for lead generation[1].
Molecular Weight 155.13 g/mol Highly atom-efficient; leaves ample room in the "Rule of 5" budget[1].
Electrophilicity High (C2-Aldehyde)Rapid reaction kinetics for high-throughput screening (HTS) library synthesis[6].
Metabolic Liability LowFluorine substitution blocks the electron-rich C6 position from oxidation[3].

Integration into Early-Stage Drug Discovery

Building blocks like 6-Fluoro-3-methoxypicolinaldehyde are rarely the final drug; rather, they are the foundational architecture upon which diverse chemical libraries are built. The workflow below illustrates how this specific scaffold is utilized in a hit-to-lead optimization campaign.

Workflow A 6-Fluoro-3-methoxy- picolinaldehyde B Combinatorial Synthesis A->B C Compound Library B->C D High-Throughput Screening C->D E Lead Candidate D->E

Workflow illustrating the integration of the building block into early-stage drug discovery.

Validated Experimental Protocols

Protocol A: High-Throughput Reductive Amination

Reductive amination is the most robust method for appending diverse appendages to the picolinaldehyde core[8]. This protocol utilizes Sodium Triacetoxyborohydride (NaBH(OAc)₃), chosen specifically for its mild reducing properties.

Causality & Expertise: Unlike Sodium Borohydride (NaBH₄), which will rapidly reduce the starting aldehyde to an alcohol, NaBH(OAc)₃ is sterically bulky and electron-deficient. It selectively reduces the protonated iminium ion intermediate over the unreacted carbonyl[8]. The addition of acetic acid is critical here: it facilitates the dehydration of the carbinolamine intermediate and ensures the imine is protonated, driving the rate-determining reduction step.

Reagents:
  • 6-Fluoro-3-methoxypicolinaldehyde (1.0 equiv, 0.5 mmol)

  • Primary or Secondary Amine (1.1 equiv, 0.55 mmol)

  • Sodium Triacetoxyborohydride, NaBH(OAc)₃ (1.5 equiv, 0.75 mmol)

  • Glacial Acetic Acid (1.0 equiv)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (5.0 mL)

Step-by-Step Methodology:
  • Imine Formation: Dissolve 6-Fluoro-3-methoxypicolinaldehyde in anhydrous DCE under an inert nitrogen atmosphere. Add the amine, followed by glacial acetic acid.

    • Self-Validation Check: Stir at room temperature for 1–2 hours. Monitor via LC-MS. You should observe the disappearance of the aldehyde mass (m/z 156 [M+H]⁺) and the appearance of the imine intermediate.

  • Selective Reduction: Once imine formation is confirmed, add NaBH(OAc)₃ in a single portion. The reaction is mildly exothermic; maintain at room temperature.

    • Causality Note: DCE is preferred over DCM if the amine is sterically hindered (due to the adjacent 3-methoxy group on the pyridine), as DCE allows for gentle heating (up to 50°C) without significant solvent loss.

  • Quenching & Workup: After 4–12 hours (confirm completion via TLC/LC-MS), quench the reaction by slowly adding saturated aqueous NaHCO₃ (5 mL) to neutralize the acetic acid and destroy excess hydride.

  • Extraction: Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude secondary/tertiary amine via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Mechanism A Aldehyde + Amine (Weakly acidic conditions) B Carbinolamine Intermediate (Sterically shielded by 3-OMe) A->B Nucleophilic Attack C Iminium Ion Formation (Requires Acid Catalysis) B->C Dehydration (-H2O) D Selective Reduction via NaBH(OAc)3 C->D Hydride Transfer E Alkylated Amine Product (Metabolically stable) D->E

Mechanistic pathway of reductive amination highlighting intermediate states and reagent selectivity.

Protocol B: Synthesis of Fused Imidazo[1,5-a]pyridines

The 2-carboxaldehyde position of the pyridine ring is a classic precursor for the synthesis of fused bicyclic systems, which are privileged scaffolds in kinase inhibitor design.

Causality & Expertise: Condensing 6-Fluoro-3-methoxypicolinaldehyde with an α -amino acid or an α -aminonitrile, followed by oxidative cyclization, yields highly substituted imidazo[1,5-a]pyridines. The 6-fluoro group is highly beneficial here; by withdrawing electron density from the pyridine ring, it increases the electrophilicity of the pyridine nitrogen, facilitating the final cyclization step.

Step-by-Step Methodology:
  • Schiff Base Formation: React the aldehyde (1.0 equiv) with an appropriate alkyl amine containing a terminal leaving group or nucleophile (e.g., 2,2-dimethoxyethanamine) in toluene.

  • Dehydrative Cyclization: Add a Lewis acid catalyst (e.g., BF₃·OEt₂) or a dehydrating agent (POCl₃) and heat to reflux (110°C).

  • Oxidation: If the intermediate is a dihydro-imidazo[1,5-a]pyridine, add an oxidant such as MnO₂ (5.0 equiv) to aromatize the system.

  • Isolation: Filter through a pad of Celite to remove manganese salts, concentrate, and purify via reverse-phase preparative HPLC to obtain the pure fluorinated heterocycle.

Sources

Application Note: 6-Fluoro-3-methoxypicolinaldehyde as a Privileged Precursor for Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of polyfunctional building blocks is critical for accelerating structure-activity relationship (SAR) studies. 6-Fluoro-3-methoxypicolinaldehyde (CAS: 1211525-97-1) has emerged as a highly versatile, privileged scaffold for the synthesis of kinase inhibitors, anti-inflammatory agents, and novel N-heterocyclic carbene (NHC) precursors [1].

This application note provides a comprehensive, field-proven guide to utilizing this trifunctional pyridine core. By exploiting the orthogonal reactivity of its three functional groups—a C2-aldehyde, a C3-methoxy group, and a C6-fluoro substituent—chemists can execute rapid, late-stage diversifications to construct complex bi-functionalized pharmacophores and fused bicyclic systems like imidazo[1,5-a]pyridines.

Mechanistic Rationale & Reactivity Profile

The synthetic utility of 6-Fluoro-3-methoxypicolinaldehyde lies in the distinct, predictable reactivity of its substituents:

  • C2-Aldehyde (Electrophilic Handle): Primed for condensation reactions. It readily undergoes reductive amination to form 2-(aminomethyl)pyridines or multi-component condensations to build fused imidazo-pyridine rings.

  • C6-Fluoro (SNAr Leaving Group): In pyridine systems, halogens at the 2- or 6-positions are highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the ring nitrogen. Fluorine is the optimal leaving group for SNAr (reactivity trend: F > Cl > Br > I). The highly electronegative fluorine atom lowers the LUMO of the pyridine ring and stabilizes the anionic Meisenheimer intermediate during the rate-determining nucleophilic addition step [2].

  • C3-Methoxy (Electronic & Conformational Modulator): Inductively electron-withdrawing but resonance-donating, this group tunes the pKa of the pyridine nitrogen. In biological targets (e.g., kinase hinges), the methoxy oxygen frequently acts as a critical hydrogen-bond acceptor, while its steric bulk dictates the conformational orientation of C2-substituents.

Workflow 1: Synthesis of Kinase Inhibitor Scaffolds

A common strategy in drug discovery is to functionalize the C2-aldehyde via reductive amination, followed by late-stage SNAr displacement of the C6-fluoro group to introduce solubilizing motifs (e.g., piperazines or morpholines).

Caption: Workflow for synthesizing functionalized pyridine scaffolds via reductive amination and SNAr.

Protocol 1.1: Reductive Amination

Causality Note: Sodium triacetoxyborohydride, NaBH(OAc)3​ , is selected over NaBH4​ because it is a milder reducing agent. It selectively reduces the transient imine without prematurely reducing the starting aldehyde to an alcohol, ensuring high chemoselectivity.

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried round-bottom flask, dissolve 6-Fluoro-3-methoxypicolinaldehyde (1.0 eq, 1.0 mmol) and a primary amine (1.1 eq, 1.1 mmol) in anhydrous 1,2-dichloroethane (DCE) (10 mL).

  • Acid Catalysis: Add glacial acetic acid (0.1 eq) to facilitate imine formation. Stir at room temperature (RT) for 2 hours under a nitrogen atmosphere.

  • Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)3​ (1.5 eq, 1.5 mmol) portion-wise to control the exothermic release of hydrogen gas.

  • Completion: Allow the reaction to warm to RT and stir for 12 hours. Monitor conversion via LC-MS (aliquot quenched in MeOH).

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO3​ (10 mL) to neutralize the acetic acid and destroy excess hydride. Extract with dichloromethane (DCM) ( 3×10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol 1.2: Late-Stage SNAr Functionalization

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the crude 2-(aminomethyl)-6-fluoropyridine intermediate (1.0 eq) in a polar aprotic solvent such as N-Methyl-2-pyrrolidone (NMP) or DMF (5 mL).

  • Nucleophile Addition: Add a secondary aliphatic amine (e.g., morpholine) (2.0 eq) and N,N -Diisopropylethylamine (DIPEA) (2.5 eq). Causality Note: DIPEA acts as a non-nucleophilic base to scavenge the HF byproduct, preventing protonation of the incoming nucleophile.

  • Heating: Heat the mixture to 90–110 °C for 8–12 hours. The electron-withdrawing nature of the pyridine nitrogen sufficiently activates the C6-fluoro group for displacement.

  • Workup: Cool to RT, dilute with ethyl acetate (20 mL), and wash extensively with water ( 3×10 mL) and brine to remove the NMP/DMF. Dry and concentrate to yield the bi-functionalized scaffold.

Workflow 2: Construction of Imidazo[1,5-a]pyridine Pharmacophores

The imidazo[1,5-a]pyridine core is a highly sought-after motif in oncology and fluorescent probe design. 6-Fluoro-3-methoxypicolinaldehyde can be converted into imidazo[1,5-a]pyridinium ions (precursors to N-heterocyclic carbenes) via a highly efficient three-component coupling reaction [3].

Caption: Three-component coupling to form imidazo[1,5-a]pyridinium salts and NHCs.

Protocol 2.1: Three-Component Coupling

Step-by-Step Methodology:

  • Reagent Assembly: In a sealed tube, combine 6-Fluoro-3-methoxypicolinaldehyde (1.0 eq, 1.0 mmol), a primary amine (1.0 eq, 1.0 mmol), and paraformaldehyde (1.2 eq, 1.2 mmol).

  • Solvent & Catalyst: Suspend the reagents in a polar solvent such as 1,4-dioxane or methanol (5 mL). Add a catalytic amount of aqueous HCl (12 M, 0.1 mL) to promote the depolymerization of paraformaldehyde and catalyze the cyclization.

  • Cyclization: Seal the tube and heat to 100 °C for 4–6 hours. The reaction proceeds via initial imine formation, followed by condensation with formaldehyde and subsequent electrocyclic ring closure.

  • Isolation: Cool the reaction to RT. The imidazo[1,5-a]pyridinium salt typically precipitates directly from the reaction mixture. Isolate via vacuum filtration, wash with cold diethyl ether, and dry under high vacuum. This provides a self-validating, high-purity crystalline product without the need for column chromatography.

Quantitative Data & Reaction Optimization

The following table summarizes the optimal parameters for transformations involving the 6-Fluoro-3-methoxypicolinaldehyde scaffold, ensuring reproducible yields.

Reaction TypeReagents / CatalystOptimal SolventTemp (°C)Typical YieldKey Mechanistic Note
Reductive Amination Primary Amine, NaBH(OAc)3​ , AcOH (cat.)DCE or DCM0 to 2580–92% NaBH(OAc)3​ prevents over-reduction of the aldehyde compared to NaBH4​ .
SNAr Displacement Secondary Amine, DIPEANMP or DMF90–11075–88%Fluorine stabilizes the Meisenheimer complex, making it the ideal SNAr leaving group.
Imidazo[1,5-a]pyridine Synthesis Primary Amine, (CH2​O)n​ , HCl (cat.)1,4-Dioxane10070–85%Acid catalysis is required to depolymerize paraformaldehyde for the final cyclization.
Oxidation to Picolinic Acid NaClO2​ , NaH2​PO4​ , 2-Methyl-2-butene t -BuOH / H2​O 25>90%Pinnick oxidation conditions prevent the oxidation of the electron-rich pyridine ring.

References

  • Hutt, J. T., & Aron, Z. D. (2011). "Efficient, Single-Step Access to Imidazo[1,5-a]pyridine N-Heterocyclic Carbene Precursors." Organic Letters, 13(19), 5256-5259. DOI: 10.1021/ol202134n. Available at:[Link]

Application Note: Advanced GC-MS Profiling and Derivatization Strategies for 6-Fluoro-3-methoxypicolinaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists Focus: Trace-level quantification, structural elucidation, and self-validating analytical workflows.

Scientific Context & Analytical Challenges

6-Fluoro-3-methoxypicolinaldehyde (CAS 1211525-97-1) is a highly functionalized pyridine derivative widely utilized as a pharmacophore building block in the synthesis of kinase inhibitors and agrochemicals[1]. Structurally, it features an electron-withdrawing fluorine at C6, an electron-donating methoxy group at C3, and a reactive aldehyde at C2.

Direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound presents three distinct physicochemical challenges:

  • Silanol Interaction (Peak Tailing): The basicity of the pyridine nitrogen leads to strong hydrogen bonding with active silanol groups (Si-OH) in the GC inlet liner and column stationary phase, causing severe peak asymmetry.

  • Thermal Lability: Unprotected picolinaldehydes are prone to thermal degradation and oxidation (to picolinic acid) at the high temperatures (250–300 °C) required for sample vaporization[2].

  • Low Mass-to-Charge (m/z) Discrimination: With a molecular weight of 155.13 Da, the underivatized molecular ion falls into a noisy region of the mass spectrum, making trace-level quantification in complex biological or synthetic matrices difficult.

The Causality of Derivatization: To circumvent these issues, we employ O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) derivatization. The nucleophilic attack of the PFBHA amine on the aldehyde carbonyl, followed by dehydration, locks the reactive aldehyde into a stable oxime[3]. This transformation eliminates thermal degradation, masks the polarity of the molecule, and shifts the target mass to a higher, matrix-free m/z range, drastically improving the Signal-to-Noise (S/N) ratio.

Experimental Workflow & Self-Validation Architecture

To ensure data integrity, this protocol is designed as a self-validating system . It integrates continuous internal standard (IS) tracking and system suitability tests (SST) to dynamically monitor column inertness and matrix suppression.

GCMS_Workflow N1 1. Sample Prep & IS Addition N2 2. PFBHA Derivatization N1->N2 N3 3. LLE Extraction (Hexane) N2->N3 N4 4. GC-EI-MS Acquisition N3->N4 N5 5. Deconvolution & Quantitation N4->N5

Fig 1. Self-validating sample preparation and GC-MS workflow for picolinaldehyde derivatives.

Reagents and Materials
  • Analyte: 6-Fluoro-3-methoxypicolinaldehyde (Reference Standard)[1].

  • Internal Standard (IS): 4-Fluorobenzaldehyde-d4 (Provides identical derivatization kinetics while avoiding isotopic overlap).

  • Derivatizing Agent: PFBHA hydrochloride (25 mg/mL in HPLC-grade water).

  • Solvents: Hexane (Extraction), Methanol (Quenching).

Step-by-Step Self-Validating Protocol

Phase A: Derivatization & Extraction
  • Aliquoting & IS Spiking: Transfer 100 µL of the sample (synthetic matrix or plasma) into a 2 mL silanized glass vial. Spike with 10 µL of the IS solution (10 µg/mL).

    • Causality: Silanized vials prevent the basic pyridine ring from adsorbing to the glass walls prior to derivatization.

  • Oxime Formation: Add 50 µL of the PFBHA reagent. Vortex for 10 seconds and incubate at 60 °C for 30 minutes.

    • Causality: The 60 °C temperature provides the activation energy required to overcome the steric hindrance of the adjacent methoxy group at C3.

  • Quenching & Extraction: Add 10 µL of 1M HCl to quench the reaction, followed by 500 µL of Hexane. Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 4,000 rpm for 5 minutes. Transfer the upper organic (hexane) layer to an autosampler vial equipped with a glass insert.

Phase B: System Suitability & Self-Validation Checks

Before injecting samples, the system must validate its own performance:

  • Inertness Check (SST): Inject a 5 ng/mL underivatized pyridine standard.

    • Validation Gate: The peak tailing factor ( Tf​ ) must be ≤1.2 . If Tf​>1.2 , the inlet liner is active and must be replaced.

  • Carryover Blank: Inject pure hexane.

    • Validation Gate: The target m/z channels must show ≤0.1% of the Lower Limit of Quantification (LLOQ) area.

  • In-Run IS Monitoring: Throughout the batch, the absolute peak area of the IS (4-Fluorobenzaldehyde-d4-PFB-oxime) is monitored.

    • Validation Gate: A deviation of >15% from the initial calibration average triggers an automatic sequence pause, indicating matrix-induced ion suppression or injector degradation.

Instrumental Parameters & Data Presentation

Table 1: Optimized GC-MS Operating Conditions
ParameterSetting / SpecificationCausality / Rationale
GC Column DB-5MS (30 m × 0.25 mm, 0.25 µm)Low-bleed, 5% phenyl phase provides optimal selectivity for aromatic oximes.
Carrier Gas Helium, Constant Flow at 1.2 mL/minMaintains consistent retention times regardless of oven temperature programming.
Inlet Temperature 250 °CEnsures rapid, complete volatilization of the heavy PFB-oxime derivative.
Injection Mode Pulsed Splitless (25 psi for 0.5 min)Compresses the sample vapor cloud, minimizing residence time in the active inlet.
Oven Program 80°C (1 min) 15°C/min to 280°C (hold 5 min)Focuses the volatile solvent front, then rapidly elutes the heavy derivative.
MS Ionization Electron Impact (EI), 70 eVStandardized energy for reproducible fragmentation and library matching[4].
MS Source Temp 230 °CPrevents condensation of the high-boiling fluorinated derivatives.

Mechanistic Pathway & Fragmentation Causality

Derivatization_Mechanism A 6-Fluoro-3-methoxy- picolinaldehyde (Thermally Labile) C Condensation (-H2O) A->C B PFBHA Reagent (Nucleophile) B->C D PFB-Oxime Derivative (Volatile, High MS Response) C->D

Fig 2. Nucleophilic condensation of the picolinaldehyde with PFBHA to form a stable oxime.

When subjected to 70 eV Electron Impact (EI) ionization, the PFB-oxime derivative undergoes highly predictable and advantageous fragmentation. The cleavage of the N-O bond generates a highly stable pentafluorobenzyl cation. This creates a massive base peak that acts as a highly sensitive quantitative target[3].

Table 2: MS Fragmentation Data & Diagnostic Ions
Compound StateMolecular Weight (Da)Target Quant Ion (m/z)Qualifier Ions (m/z)Fragmentation Mechanism
Underivatized 155.13155 [M]+ 126, 136Loss of carbonyl ( −CHO ) yields m/z 126; Loss of Fluorine yields m/z 136.
PFB-Oxime Derivative 350.21181 [C7​H2​F5​]+ 350, 330N-O bond cleavage yields the pentafluorobenzyl cation (m/z 181, base peak)[3].
IS (4-F-Benzaldehyde-d4) 323.23 (as oxime)181 [C7​H2​F5​]+ 323, 142Shared m/z 181 base peak; molecular ion m/z 323 used for specific IS tracking.

Note: For ultra-trace analysis in highly complex matrices, the MS can be switched from EI to Negative Chemical Ionization (NCI) mode. In NCI, the highly electronegative pentafluorobenzyl group captures thermal electrons efficiently, increasing sensitivity by 10- to 50-fold[3].

References

  • ResearchGate. Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. URL: [Link]

  • MDPI. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. URL:[Link]

  • PubMed (NIH). Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes. URL:[Link]

Sources

Application Note: Advanced Recrystallization Protocol for 6-Fluoro-3-methoxypicolinaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purification of highly functionalized pyridine building blocks is a critical bottleneck in the synthesis of novel active pharmaceutical ingredients (APIs). 6-Fluoro-3-methoxypicolinaldehyde is a versatile electrophilic scaffold used in the development of kinase inhibitors and complex heterocycles. Due to the inherent reactivity of its C2-aldehyde group and the specific electronic effects of the fluoro and methoxy substituents, standard purification techniques like silica gel chromatography often lead to degradation or poor recovery.

This application note details a highly optimized, self-validating anti-solvent recrystallization protocol designed to isolate 6-Fluoro-3-methoxypicolinaldehyde in exceptional purity (>99% HPLC) while maximizing yield and preventing solvent-induced degradation.

Physicochemical Profiling

Understanding the target molecule's physical properties is the foundation of any robust crystallization process. The presence of the pyridine nitrogen, methoxy oxygen, and aldehyde carbonyl creates a moderately polar molecule, while the fluoro group enhances lipophilicity and alters the crystal lattice packing through strong dipole interactions [1].

PropertyValue / Description
Chemical Name 6-Fluoro-3-methoxypicolinaldehyde
CAS Number 1211525-97-1
Molecular Formula C₇H₆FNO₂
Molecular Weight 155.13 g/mol
Physical State Solid (at standard temperature and pressure)
Predicted Solubility Soluble in EtOAc, DCM, THF; Insoluble in Hexanes, Heptane, Water
Reactivity Profile Electrophilic aldehyde; susceptible to nucleophilic attack

Mechanistic Insights & Solvent Selection (E-E-A-T)

As a Senior Application Scientist, it is imperative to move beyond empirical trial-and-error and design protocols grounded in chemical mechanism and thermodynamic theory.

The Danger of Protic Solvents

A common pitfall in the recrystallization of pyridinecarboxaldehydes is the use of primary alcohols (e.g., methanol, ethanol). When heated, the highly electrophilic C2-aldehyde—activated by the electron-withdrawing nature of the pyridine ring and the fluoro group—readily undergoes nucleophilic attack by alcohols. This results in the formation of hemiacetal impurities, drastically reducing yield and complicating downstream chemistry. Consequently, aprotic solvents are strictly required for this procedure, as outlined in foundational process chemistry literature like [2].

The Ethyl Acetate / Heptane System

To achieve optimal purification, we employ a binary solvent/anti-solvent system:

  • Primary Solvent (Ethyl Acetate): EtOAc effectively solvates the polar functional groups of the molecule at elevated temperatures (60°C) without reacting with the aldehyde.

  • Anti-Solvent (Heptane): The dropwise addition of non-polar heptane lowers the overall dielectric constant of the medium. This selectively forces the target compound out of solution while highly polar impurities remain dissolved in the mother liquor.

Thermodynamic Control of the Metastable Zone

Controlling the cooling rate is critical to maintaining the system within the Metastable Zone Width (MZW) . As described in [3], rapid cooling forces the system into the labile zone, causing spontaneous primary nucleation (crashing out). This rapid precipitation traps impurities within the crystal lattice (inclusions). By employing a controlled cooling ramp, we ensure that the system remains metastable, promoting ordered crystal growth on existing faces and yielding high-purity solids.

Thermodynamics Undersaturated Undersaturated Solution Metastable Metastable Zone (MZW) Undersaturated->Metastable Add Heptane Labile Labile Zone (Avoid) Metastable->Labile Rapid Cooling CrystalGrowth Controlled Crystal Growth Metastable->CrystalGrowth Controlled Cooling Labile->CrystalGrowth Spontaneous Nucleation PureSolid High-Purity Solid CrystalGrowth->PureSolid Filtration

Thermodynamic states during the anti-solvent crystallization process.

Experimental Methodology: Step-by-Step Protocol

This protocol is designed as a self-validating system . Each critical step includes a validation check to ensure the process is proceeding correctly before moving to the next phase.

Step 1: Preparation and Dissolution
  • Weigh the crude 6-Fluoro-3-methoxypicolinaldehyde and transfer it to a clean, dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Add Ethyl Acetate (EtOAc) at a ratio of approximately 5 mL per 1 gram of crude material.

  • Submerge the flask in a thermostatic oil bath and heat the suspension gently to 60°C under continuous stirring.

  • Validation Check: The solution must become completely transparent. If turbidity persists after 10 minutes at 60°C, add EtOAc in 0.5 mL/g increments until absolute clarity is achieved. This ensures complete dissolution of the API.

Step 2: Hot Filtration
  • Pre-warm a fritted glass funnel (porosity 3) and a receiving flask in an oven at 65°C to prevent premature crystallization upon contact.

  • Rapidly filter the hot EtOAc solution under mild vacuum to remove any insoluble particulate matter, dust, or inorganic salts.

Step 3: Anti-Solvent Addition
  • Transfer the clear filtrate to a crystallization vessel and maintain the temperature at 55–60°C.

  • Using an addition funnel, begin adding Heptane dropwise at a rate of approximately 1 mL/min.

  • Validation Check: Monitor the solution closely. Stop the heptane addition immediately the moment a faint, persistent cloudiness (the "cloud point") is observed. This visual cue confirms the system has successfully reached the boundary of the metastable zone.

Step 4: Controlled Cooling and Crystallization
  • Turn off the heating source. Allow the mixture to cool to room temperature (approx. 22°C) at a natural, controlled rate (roughly 0.5°C/min). Do not use external cooling yet.

  • Once the mixture reaches room temperature and a thick slurry of crystals has formed, transfer the vessel to an ice-water bath.

  • Cool the slurry to 0–5°C and hold for 2 hours to maximize thermodynamic yield.

Step 5: Isolation and Washing
  • Filter the cold suspension under vacuum using a Buchner funnel.

  • Wash the resulting filter cake with 2 volumes of ice-cold Heptane to displace the EtOAc-rich mother liquor.

  • Validation Check: Inspect the separation. The filtrate should be pale yellow (indicating the retention of soluble impurities), while the isolated filter cake should present as a highly crystalline, white to off-white solid.

Step 6: Vacuum Drying
  • Transfer the purified crystals to a vacuum oven.

  • Dry at 40°C under reduced pressure (≤ 50 mbar) for 12 hours to constant weight.

  • Validation Check: Do not exceed 40°C. Aldehydes can be prone to thermal degradation or sublimation under high vacuum at elevated temperatures. A stable mass over two consecutive weighings confirms complete solvent removal.

Process Workflow Visualization

Workflow Step1 1. Dissolution (EtOAc, 60°C) Step2 2. Hot Filtration (Remove Particulates) Step1->Step2 Step3 3. Anti-Solvent Addition (Heptane, Dropwise) Step2->Step3 Step4 4. Controlled Cooling (Ramp to 5°C) Step3->Step4 Step5 5. Isolation (Vacuum Filtration) Step4->Step5 Step6 6. Drying (40°C, 50 mbar) Step5->Step6

Step-by-step experimental workflow for EtOAc/Heptane recrystallization.

References

  • Anderson, N. G. (2012). Practical Process Research and Development: A Guide for Organic Chemists (3rd ed.). Academic Press / Elsevier. Retrieved from [Link]

  • Mullin, J. W. (2001). Crystallization (4th ed.). Butterworth-Heinemann / Elsevier. Retrieved from [Link]

Application Notes and Protocols: Safe Handling and Utilization of 6-Fluoro-3-methoxypicolinaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Section 1: Introduction and Compound Profile

6-Fluoro-3-methoxypicolinaldehyde is a substituted pyridine derivative that serves as a critical and versatile building block in modern synthetic chemistry. Its unique combination of a reactive aldehyde group, a methoxy electron-donating group, and a fluoro electron-withdrawing group on a pyridine scaffold makes it a highly valuable precursor in the development of novel pharmaceuticals and advanced materials.[1][2][3] The aldehyde functional group is primed for a variety of transformations, including reductive aminations, Wittig reactions, and condensations, enabling the construction of complex molecular architectures.[1][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and a representative synthetic application of this compound. The protocols and guidelines herein are synthesized from data on structurally analogous compounds and established best practices in chemical synthesis.

Data Presentation: Compound Properties

PropertyValueSource
CAS Number 1211525-97-1[5]
Molecular Formula C₇H₆FNO₂[5]
Molecular Weight 155.13 g/mol [5]
Physical Form Expected to be a solid at room temperature, based on analogous compounds.N/A
Storage Temperature Recommended: -20°C to 4°C, sealed under an inert atmosphere.[6]N/A

Section 2: Hazard Assessment and Risk Mitigation

While a specific, comprehensive Safety Data Sheet (SDS) for 6-Fluoro-3-methoxypicolinaldehyde is not widely available, a thorough hazard assessment can be conducted based on data from structurally similar aromatic aldehydes and fluorinated pyridines.[7] It is imperative to handle this compound with the assumption that it is hazardous.

Trustworthiness: The following safety profile is a consolidation of hazards associated with compounds sharing the same core functional groups. Always handle this reagent within a certified chemical fume hood and wear appropriate Personal Protective Equipment (PPE).

Data Presentation: GHS Hazard Information (Inferred)

Hazard ClassPictogramSignal WordHazard Statements
Acute Toxicity (Oral) GHS07 (Exclamation Mark)Warning H302: Harmful if swallowed.[8]
Skin Irritation GHS07 (Exclamation Mark)Warning H315: Causes skin irritation.[9]
Eye Irritation GHS07 (Exclamation Mark)Warning H319: Causes serious eye irritation.[9]
Respiratory Irritation GHS07 (Exclamation Mark)Warning H335: May cause respiratory irritation.[7]
Personal Protective Equipment (PPE) and Engineering Controls
  • Engineering Controls : All manipulations of solid 6-Fluoro-3-methoxypicolinaldehyde and its solutions must be performed in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[1][9] Eyewash stations and safety showers must be readily accessible.[9]

  • Eye and Face Protection : Wear chemical safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards at all times.[9][10]

  • Skin Protection : Wear a flame-retardant lab coat and appropriate chemical-resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs.[9][10]

  • Respiratory Protection : If handling large quantities of the solid where dust formation is possible, use a NIOSH/MSHA-approved respirator with an appropriate particulate filter.[9][10]

First Aid Measures
  • If Inhaled : Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If the individual feels unwell, immediately call a POISON CENTER or doctor.[9][10]

  • In Case of Skin Contact : Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation persists, seek medical advice.[9][10]

  • In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention from an ophthalmologist.[7][9][10]

  • If Swallowed : Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately if you feel unwell.[9][10]

Section 3: Storage and Stability

Proper storage is crucial to maintain the integrity and reactivity of 6-Fluoro-3-methoxypicolinaldehyde.

  • Conditions for Safe Storage : Store in a tightly sealed container in a dry, cool, and well-ventilated place.[9][11] For long-term stability, storage at -20°C under an inert atmosphere (e.g., nitrogen or argon) is strongly recommended to prevent oxidation of the aldehyde group and degradation from atmospheric moisture.[6]

  • Incompatible Materials : Keep away from strong oxidizing agents, as they can react exothermically with the aldehyde functional group.[1][9]

Expertise & Experience : The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, especially in the presence of air. Storing under an inert atmosphere minimizes this degradation pathway, preserving the compound's purity for use in sensitive downstream reactions.

Section 4: Application Protocol: Synthesis of a Secondary Amine via Reductive Amination

This section provides a representative protocol for the application of 6-Fluoro-3-methoxypicolinaldehyde as an electrophile in a reductive amination reaction, a cornerstone of medicinal chemistry for C-N bond formation.[1] This protocol describes the reaction with a generic primary amine to form a secondary amine product.

Mandatory Visualization: Reductive Amination Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification weighing Weigh Reagents: - Aldehyde (1.0 eq) - Amine (1.1 eq) - Solvent (DCE) setup Combine Aldehyde, Amine, & Solvent in Flask under N2 Atmosphere weighing->setup Step 1 stir Stir at RT for 1h (Imine Formation) setup->stir Step 2 add_reductant Add NaBH(OAc)3 (1.5 eq) Portion-wise stir->add_reductant Step 3 react Stir at RT for 12-24h (Monitor by TLC/LC-MS) add_reductant->react Step 4 quench Quench with Saturated aq. NaHCO3 Solution react->quench Step 5 extract Extract with Organic Solvent (e.g., EtOAc) quench->extract Step 6 dry Dry Organic Layer (e.g., Na2SO4), Filter, Concentrate extract->dry Step 7 purify Purify via Flash Column Chromatography dry->purify Step 8

Caption: Experimental workflow for the synthesis of a secondary amine.

Experimental Protocol

Materials and Reagents:

  • 6-Fluoro-3-methoxypicolinaldehyde

  • A primary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup : To a dry round-bottom flask under an inert atmosphere, add 6-Fluoro-3-methoxypicolinaldehyde (1.0 eq). Dissolve it in anhydrous 1,2-dichloroethane (DCE).

    • Expertise & Experience : Using an anhydrous solvent and inert atmosphere is critical to prevent unwanted side reactions, such as the hydrolysis of the intermediate imine and reaction of the reducing agent with water.

  • Imine Formation : Add the primary amine (1.1 eq) to the solution. Stir the reaction mixture at room temperature for 1 hour.

    • Expertise & Experience : This initial period allows for the formation of the key iminium ion intermediate, which is the species that will be reduced. Allowing this equilibrium to be established before adding the reducing agent often leads to cleaner reactions and higher yields.

  • Reduction : To the stirring mixture, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 10 minutes.

    • Expertise & Experience : NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations.[12] It is less reactive towards the starting aldehyde than other borohydrides, reducing the formation of the corresponding alcohol byproduct. Adding it in portions helps to control any potential exotherm.

  • Reaction Monitoring : Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

  • Workup - Quenching : Once the reaction is complete, carefully quench it by slowly adding saturated aqueous NaHCO₃ solution.[12] Stir for 15-20 minutes until gas evolution ceases.

    • Expertise & Experience : The basic NaHCO₃ solution neutralizes the acidic byproducts of the reaction (acetic acid) and quenches any unreacted reducing agent.

  • Workup - Extraction : Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with an organic solvent like ethyl acetate.[13] Combine the organic layers.

    • Expertise & Experience : Multiple extractions ensure efficient recovery of the product from the aqueous phase.

  • Workup - Drying and Concentration : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[12][13]

    • Expertise & Experience : The brine wash helps to remove residual water from the organic layer, aiding the drying process.

  • Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure secondary amine product.

Section 5: Waste Disposal

All chemical waste, including unused reagent, reaction mixtures, and contaminated materials, must be disposed of in accordance with institutional, local, and national regulations. Collect organic waste in a designated, properly labeled container. Do not dispose of chemical waste down the drain.[9][11]

Section 6: References

  • 6-Fluoro-3-methoxypicolinaldehyde - CAS 1211525-97-1 . Moshang Chemical.

  • 6-Chloro-3-fluoropicolinaldehyde | 884494-77-3 . Sigma-Aldrich.

  • 5-Fluoro-6-methoxy-3-pyridinecarboxaldehyde | 884494-73-9 . Sigma-Aldrich.

  • Safety Data Sheet for 2,6-Dimethoxypyridine .

  • Safety Data Sheet for a related aldehyde . Sigma-Aldrich.

  • 6-Methoxypicolinaldehyde (CAS 54221-96-4) . ChemContract.

  • 6-Chloro-3-fluoro-2-pyridinecarboxaldehyde Safety Data Sheets . Echemi.

  • Safety Data Sheet for 6-Fluoropyridine-3-carboxaldehyde . Fisher Scientific.

  • Safety Data Sheet for 6-Methoxypyridine-3-boronic acid pinacolester . Thermo Fisher Scientific.

  • Application Notes and Protocol for the Synthesis of 6-Fluoro-2,3-diphenylquinoxaline . Benchchem.

  • Synthesis Protocols for Covalent Organic Framework (COF) Precursors . The Royal Society of Chemistry.

  • 6-Chloro-3-fluoropicolinaldehyde | 884494-77-3 . MilliporeSigma.

  • The Synthesis, Characterization, and Biological Evaluation of a Dipeptide . MDPI.

  • A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline . ResearchGate.

  • Synthesis and Applications of Selected Fluorine-Containing Fluorophores . MDPI.

  • 6-Bromo-3-methoxypicolinaldehyde | 945954-95-0 . ChemScene.

  • 6-Methoxypicolinaldehyde | 54221-96-4 . BLD Pharm.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization & Troubleshooting for 6-Fluoro-3-methoxypicolinaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Fluoro-3-methoxypicolinaldehyde (CAS: 1211525-97-1) is a highly versatile bifunctional heterocyclic building block used extensively in the synthesis of kinase inhibitors, imidazopyridines, and other pharmaceutically active compounds . However, the presence of both an electron-withdrawing fluorine atom and an electron-donating methoxy group on the pyridine ring creates unique electronic tensions. This complicates the synthesis, particularly during halogen-metal exchange or oxidation steps, leading to common issues like ring-opening, over-oxidation, or poor yields.

This guide provides field-proven insights, mechanistic rationales, and self-validating protocols to ensure high-yielding, reproducible synthesis.

Visual Synthesis Workflows

Figure 1: Primary synthetic workflows for 6-Fluoro-3-methoxypicolinaldehyde.

Reaction Optimization Data

Table 1: Optimization of Halogen-Metal Exchange (Route A)
Base/ReagentTemp (°C)Formylating AgentYield (%)Mechanistic Observation
n-BuLi -78 DMF (1.5 eq) 82 Clean conversion, minimal side products
n-BuLi-40DMF (1.5 eq)15Significant decomposition (ring opening)
i-PrMgCl-20DMF (2.0 eq)45Sluggish exchange, incomplete conversion
n-BuLi -78 N-Formylpiperidine 88 Highly stable intermediate, easier workup
Table 2: Optimization of Alcohol Oxidation (Route B)
OxidantSolventTemp (°C)Yield (%)Mechanistic Observation
Activated MnO₂ CH₂Cl₂ 25 92 Clean conversion, no over-oxidation
Dess-Martin PeriodinaneCH₂Cl₂0 to 2589Fast reaction, requires careful aqueous workup
Swern (DMSO/(COCl)₂)CH₂Cl₂-7870Side reactions observed, odorous byproducts
Jones ReagentAcetone0<10Massive over-oxidation to picolinic acid

Troubleshooting FAQs

Q1: My yield for the halogen-metal exchange route is consistently below 40%, and LCMS shows multiple degradation peaks. What is happening? A1: You are likely experiencing thermal degradation of the 2-lithiopyridine intermediate. Fluorinated pyridyllithium species are highly unstable and prone to ring-opening to form acyclic nitriles if the temperature rises above -60 °C. While the methoxy group at C3 provides some chelation stabilization, strict cryogenic conditions (-78 °C) are mandatory. Ensure your internal reaction temperature (monitored via an internal probe, not just the cooling bath) remains below -70 °C during the addition of n-BuLi.

Q2: I see a large amount of debrominated starting material (6-fluoro-3-methoxypyridine) instead of the aldehyde. How do I fix this? A2: Debromination occurs when the lithiated intermediate is quenched by a proton source before it can react with the formylating agent. This is usually caused by wet solvent or wet DMF. DMF is highly hygroscopic. You must use anhydrous THF and freshly distill your DMF over CaH₂, or switch to N-formylpiperidine, which is less prone to moisture absorption and forms a highly stable tetrahedral intermediate prior to the aqueous quench.

Q3: When using Route B (oxidation), I observe over-oxidation to the picolinic acid. Which oxidant is best? A3: The electron-deficient nature of the fluoropyridine ring makes the aldehyde susceptible to hydration and subsequent over-oxidation if aqueous conditions are present. Avoid Jones reagent or unbuffered KMnO₄. Activated Manganese Dioxide (MnO₂) or Dess-Martin Periodinane (DMP) in anhydrous CH₂Cl₂ are the industry standards for this transformation, providing self-validating, clean conversions without over-oxidation .

Mechanistic Insight: Temperature-Dependent Degradation

G n1 2-Bromo-6-fluoro- 3-methoxypyridine n2 Lithiation (-78°C) Coordination by OMe n1->n2 n3 2-Lithio Intermediate (Kinetically Stable) n2->n3 n4 Warming > -60°C n3->n4 n6 Electrophile Addition (DMF) n3->n6 n5 Ring-Opening / Decomposition n4->n5 n7 Tetrahedral Intermediate (Stable until quench) n6->n7 n8 Aqueous Quench (H+) n7->n8 n9 Target Aldehyde n8->n9

Figure 2: Mechanistic pathways and temperature-dependent degradation.

Validated Experimental Protocols

Protocol A: Synthesis via Halogen-Metal Exchange (Route A)

This protocol utilizes chelation-controlled lithiation. Strict anhydrous and cryogenic conditions are required.

  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, internal temperature probe, and nitrogen inlet.

  • Dissolution: Add 2-bromo-6-fluoro-3-methoxypyridine (1.0 equiv, 10 mmol) and anhydrous THF (0.2 M, 50 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-BuLi (2.5 M in hexanes, 1.1 equiv, 4.4 mL) dropwise over 15 minutes.

    • Causality: Dropwise addition prevents localized temperature spikes that cause ring-opening.

    • Self-Validation: The solution should transition from colorless to a deep yellow/orange. This color change is a reliable indicator of successful metalation.

  • Formylation: Stir at -78 °C for 30 minutes. Add anhydrous DMF (1.5 equiv, 1.16 mL) dropwise. Stir for an additional 1 hour at -78 °C.

  • Quench & Workup: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl (20 mL). Allow the mixture to warm to room temperature. Extract with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Self-Validation: TLC (Hexanes/EtOAc 3:1) should show complete consumption of the starting material ( Rf​ ~0.6) and a new, UV-active spot for the aldehyde ( Rf​ ~0.4) that stains intensely with 2,4-Dinitrophenylhydrazine (2,4-DNP).

  • Purification: Purify via silica gel flash chromatography (0-20% EtOAc in Hexanes) to yield the aldehyde as a pale yellow solid.

Protocol B: Synthesis via Mild Oxidation (Route B)

This protocol is preferred when the corresponding alcohol is readily available, avoiding cryogenic organometallic chemistry.

  • Dissolution: Dissolve (6-fluoro-3-methoxypyridin-2-yl)methanol (1.0 equiv, 10 mmol) in anhydrous CH₂Cl₂ (0.1 M, 100 mL) at room temperature.

  • Oxidation: Add Activated Manganese(IV) Oxide (MnO₂, ~85% activated, 10.0 equiv, 8.7 g) in a single portion.

    • Causality: Activated MnO₂ must be used. The high surface area and specific crystal structure ( γ -MnO₂) are required to facilitate the single-electron transfer mechanism without over-oxidizing the aldehyde to the carboxylic acid.

  • Monitoring: Stir vigorously at room temperature. The reaction is heterogeneous and will appear as a black slurry.

    • Self-Validation: Monitor by taking a 0.1 mL aliquot, filtering it through a 0.2 μ m PTFE syringe filter, and running LCMS. The alcohol ( [M+H]+ 158) should cleanly convert to the aldehyde ( [M+H]+ 156) within 4-6 hours.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the manganese salts. Wash the Celite pad thoroughly with CH₂Cl₂ (3 x 50 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. The product is typically >95% pure by NMR and requires no further purification.

References

  • Dichiara, M., Simpson, Q. J., Quotadamo, A., Jalani, H. B., Huang, A. X., Millard, C. C., Klug, D. M., Tse, E. G., Todd, M. H., Silva, D. G., Emery, F. S., Carlson, J. E., Zheng, S.-L., Vleminckx, M., Matheeussen, A., Caljon, G., Pollastri, M. P., Sjö, P., Perry, B., & Ferrins, L. (2023). Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. ACS Infectious Diseases, 9(8), 1470–1487.[Link]

Technical Support Center: Purification & Troubleshooting for 6-Fluoro-3-methoxypicolinaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 6-Fluoro-3-methoxypicolinaldehyde (CAS: 1211525-97-1)[1][2]. As a highly versatile pyridinecarbaldehyde derivative, this compound is a critical building block in pharmaceutical synthesis and coordination chemistry[1][3]. However, due to the electron-deficient nature of the fluorinated pyridine ring and the inherent reactivity of the C2-aldehyde group, researchers frequently encounter specific degradation pathways and synthetic byproducts.

This guide is designed to provide drug development professionals and synthetic chemists with authoritative, self-validating protocols to diagnose, troubleshoot, and eliminate impurities from this specific molecule.

Diagnostic Matrix: Identifying Impurities

Before initiating purification, it is critical to identify the exact nature of the impurity. The table below summarizes the quantitative and qualitative diagnostic signatures of the most common contaminants.

Impurity ProfileOrigin / CausalityDiagnostic Signature (¹H NMR / TLC)Recommended Removal Strategy
6-Fluoro-3-methoxypicolinic acid Auto-oxidation of the aldehyde in the presence of atmospheric oxygen[4][5].Broad O-H stretch in IR; Heavy baseline retention on silica TLC ( Rf​ ~ 0.0).Liquid-liquid extraction (Mild acid-base wash).
(6-Fluoro-3-methoxypyridin-2-yl)methanol Over-reduction during DIBAL-H or LiAlH₄ synthesis from ester/nitrile precursors[6][7].Disappearance of -CHO singlet (~10.1 ppm); New -CH₂- singlet (~4.6 ppm).Bisulfite adduct formation[8][9].
Unreacted Halogenated Precursors Incomplete lithiation/formylation during the initial synthetic sequence.Absence of -CHO peak; distinct aromatic splitting changes.Bisulfite adduct formation or Silica Gel Chromatography.
Troubleshooting Guides

Q1: My batch of 6-Fluoro-3-methoxypicolinaldehyde has developed a white precipitate over time, and TLC shows a heavily tailing baseline spot. How do I recover the pure aldehyde? Analysis & Causality: Pyridinecarboxaldehydes are exceptionally prone to auto-oxidation, converting to their corresponding picolinic acids upon prolonged exposure to air[3][4][5]. The electron-withdrawing fluorine atom further sensitizes the ring system to oxidative stress. The baseline spot on your TLC plate is the over-oxidized byproduct: 6-fluoro-3-methoxypicolinic acid. Resolution: Do not attempt column chromatography, as the carboxylic acid will streak and co-elute, ruining the separation. Instead, utilize the differential pKa​ of the species. Dissolve the mixture in an organic solvent (e.g., ethyl acetate) and wash with a mild base like saturated aqueous sodium bicarbonate (NaHCO₃). The acid will deprotonate and partition into the aqueous layer, leaving the uncharged target aldehyde safely in the organic phase.

Q2: I synthesized the aldehyde via DIBAL-H reduction of the corresponding ester. My NMR shows a persistent singlet at ~4.6 ppm, and the product is an inseparable oil. What is this impurity and how do I remove it? Analysis & Causality: The singlet at 4.6 ppm is the self-validating signature of the benzylic/pyridylic methylene protons of an alcohol. When reducing esters or nitriles with DIBAL-H, localized excess of the hydride or elevated temperatures can lead to the over-reduction of the intermediate aluminum acetal down to (6-fluoro-3-methoxypyridin-2-yl)methanol[6][7][10]. Resolution: Alcohols and aldehydes often have nearly identical Rf​ values on silica gel, making chromatography tedious and low-yielding. The most authoritative method to separate the aldehyde from the alcohol is Bisulfite Adduct Formation [8][9][11]. The aldehyde reacts with sodium bisulfite to form a highly polar, water-soluble α -hydroxysulfonate, while the alcohol impurity remains in the organic phase and is easily discarded.

Standard Operating Procedures (Methodologies)
Protocol: Purification via Sodium Bisulfite Adduct Formation

This self-validating protocol leverages the specific electrophilicity of the aldehyde carbon to form a reversible, water-soluble adduct, guaranteeing the exclusion of non-aldehyde impurities[8][9][11].

Step 1: Adduct Formation

  • Dissolve the crude 6-Fluoro-3-methoxypicolinaldehyde (e.g., 10.0 g) in ethyl acetate (50 mL).

  • Add 50 mL of a freshly prepared 40% (w/v) aqueous sodium bisulfite (NaHSO₃) solution.

  • Stir the biphasic mixture vigorously at room temperature for 2–4 hours. A white precipitate (the bisulfite adduct) may form at the interface.

Step 2: Phase Separation & Washing 4. Transfer the mixture to a separatory funnel. If solid adduct has precipitated, add a minimal amount of deionized water to dissolve it into the aqueous phase. 5. Separate the aqueous layer (containing the target aldehyde as the bisulfite adduct) from the organic layer (containing alcohol impurities and unreacted starting materials). 6. Wash the aqueous layer once with 20 mL of fresh ethyl acetate to remove residual lipophilic impurities. Discard all organic layers.

Step 3: Aldehyde Regeneration 7. Cool the aqueous layer in an ice bath (0–5 °C). 8. Slowly add saturated aqueous sodium carbonate (Na₂CO₃) dropwise until the pH reaches 8–9. Caution: Vigorous gas evolution (SO₂) will occur; perform this step in a well-ventilated fume hood. 9. Extract the regenerated free aldehyde with dichloromethane (DCM) (3 x 30 mL).

Step 4: Isolation 10. Dry the combined DCM extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure 6-Fluoro-3-methoxypicolinaldehyde. Validate purity via ¹H NMR (checking for the restoration of the ~10.1 ppm -CHO singlet).

Process Visualization

Chemical purification workflow of 6-Fluoro-3-methoxypicolinaldehyde via bisulfite adduct formation.

Frequently Asked Questions (FAQs)

Q3: Can I use strong bases like NaOH to wash away the picolinic acid impurity? Answer: It is highly discouraged. The fluorine atom at the 6-position of the pyridine ring is highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing effects of both the aldehyde group and the pyridine ring nitrogen. Exposure to strong aqueous hydroxide can lead to the irreversible displacement of the fluorine atom, yielding 6-hydroxy-3-methoxypicolinaldehyde. Always use mild bases like NaHCO₃.

Q4: What are the optimal storage conditions to prevent degradation? Answer: To prevent auto-oxidation to the carboxylic acid, 6-Fluoro-3-methoxypicolinaldehyde must be stored under an inert atmosphere (Argon or Nitrogen)[7]. Keep the container tightly sealed, protected from light, and refrigerated at 2–8 °C.

References
  • MDPI. "Synthesis, Leishmanicidal, Trypanocidal, Antiproliferative Assay and Apoptotic Induction of (2-Phenoxypyridin-3-yl)naphthalene-1(2H)-one Derivatives". Molecules. Available at: [Link]

  • ChemRxiv. "Predictive Modelling Enables Exploration of the Anticancer Potential of Ruthenium(II) Polypyridyl Complexes". ChemRxiv. Available at: [Link]

  • RSC Advances. "An inexpensive protocol for the conversion of –C6H4R into –COOH groups using Co(II)-Oxone mixture". Royal Society of Chemistry. Available at: [Link]

  • MDPI. "Hydrogen Peroxide as a Green Oxidant for the Selective Catalytic Oxidation of Benzylic and Heterocyclic Alcohols". Catalysts. Available at: [Link]

  • RSC Advances. "Synthesis of donepezil-based reactivators". Royal Society of Chemistry. Available at: [Link]

  • SciSpace. "Illuminating the unknown: development of emission-ratiometric, Zn(II)-selective fluorescent probes". Georgia Institute of Technology. Available at:[Link]

  • Wikipedia. "Pyridine-2-carbaldehyde". Wikimedia Foundation. Available at: [Link]

Sources

Challenges in the scale-up of "6-Fluoro-3-methoxypicolinaldehyde" synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 6-Fluoro-3-methoxypicolinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) related to the scale-up of this important synthetic intermediate. Our goal is to equip you with the scientific understanding and practical guidance to overcome common challenges encountered during its synthesis.

Introduction: The Synthetic Pathway and Its Challenges

The synthesis of 6-Fluoro-3-methoxypicolinaldehyde is a critical process for the development of various pharmaceutical compounds. A common and effective synthetic route involves the oxidation of the corresponding 2-methylpyridine precursor. While this pathway is conceptually straightforward, its practical implementation, especially during scale-up, presents several challenges that can impact yield, purity, and process efficiency.

This guide will focus on a widely used two-step approach:

  • Synthesis of the Precursor: Preparation of 2-methyl-6-fluoro-3-methoxypyridine.

  • Oxidation: Conversion of the 2-methyl group to the desired aldehyde functionality.

We will delve into the intricacies of each step, providing solutions to common problems and explaining the underlying chemical principles.

Troubleshooting Guide

This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Part 1: Synthesis of the 2-methyl-6-fluoro-3-methoxypyridine Precursor

Question 1: I am experiencing low yields and a mixture of regioisomers during the synthesis of the 2-methyl-6-fluoro-3-methoxypyridine precursor. How can I improve the regioselectivity and overall yield?

Answer:

The synthesis of polysubstituted pyridines often faces challenges with regioselectivity, leading to the formation of undesired isomers and consequently, lower yields of the target compound.[1] The order of substituent introduction and the choice of starting material are critical.

Root Cause Analysis and Solutions:

  • Incorrect Reaction Strategy: If you are attempting to introduce the substituents onto a pyridine ring in a non-optimal order, you may be fighting against the inherent electronic properties of the intermediates.

  • Sub-optimal Starting Material: Starting with a commercially available, appropriately substituted pyridine can significantly streamline the synthesis. For instance, starting with 2-amino-6-methylpyridine to introduce the fluorine via a Sandmeyer-type reaction is a known strategy for preparing 2-fluoro-6-methylpyridine.[2]

Recommended Protocol and Key Considerations:

A robust strategy often involves starting with a pre-functionalized pyridine ring. For example, a synthetic route starting from a di- or tri-substituted pyridine, where the regiochemistry is already established, is generally preferred. One such approach could involve the nucleophilic aromatic substitution (SNAr) on a suitably activated pyridine ring.

Experimental Workflow for Precursor Synthesis (Illustrative Example):

Caption: Illustrative workflow for precursor synthesis.

Troubleshooting Table for Precursor Synthesis:

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction, side reactions.Optimize reaction time and temperature. Ensure anhydrous conditions for moisture-sensitive reagents.
Mixture of Isomers Poor regioselectivity.Re-evaluate the synthetic route. The order of substituent introduction is crucial. Consider using a starting material where the desired substitution pattern is already partially established.
Difficulty in Purification Similar polarity of isomers and byproducts.Utilize high-performance liquid chromatography (HPLC) for separation. Consider derivatization to alter polarity for easier separation.
Part 2: Oxidation of 2-methyl-6-fluoro-3-methoxypyridine to 6-Fluoro-3-methoxypicolinaldehyde

Question 2: My oxidation reaction is resulting in a significant amount of the corresponding carboxylic acid (6-fluoro-3-methoxypicolinic acid). How can I prevent this over-oxidation?

Answer:

Over-oxidation of the aldehyde to a carboxylic acid is a very common challenge in the synthesis of picolinaldehydes.[3][4] This is particularly true when using strong or non-selective oxidizing agents.

Root Cause Analysis and Solutions:

  • Choice of Oxidizing Agent: Strong oxidants like potassium permanganate or chromic acid will readily oxidize the aldehyde to the carboxylic acid.

  • Reaction Conditions: Prolonged reaction times or elevated temperatures can promote over-oxidation, even with milder reagents.

Recommended Solution: Use of Dess-Martin Periodinane (DMP)

Dess-Martin Periodinane (DMP) is a highly selective and mild oxidizing agent that is particularly effective for the conversion of primary alcohols (or their precursors) to aldehydes with minimal over-oxidation.[5][6][7][8] It operates under neutral pH and at room temperature, which helps to preserve the sensitive aldehyde functionality.[6]

Mechanism of DMP Oxidation:

start 2-methyl-6-fluoro- 3-methoxypyridine intermediate1 Alcohol Intermediate (transient or pre-formed) start->intermediate1 In-situ formation or separate step intermediate2 Periodinane Ester Intermediate intermediate1->intermediate2 Ligand Exchange dmp Dess-Martin Periodinane (DMP) dmp->intermediate2 product 6-Fluoro-3-methoxy- picolinaldehyde intermediate2->product Intramolecular Proton Transfer byproduct Iodinane Byproduct intermediate2->byproduct

Caption: Simplified mechanism of DMP oxidation.

Detailed Experimental Protocol for DMP Oxidation:

  • Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2-methyl-6-fluoro-3-methoxypyridine (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of DMP: To the stirred solution, add Dess-Martin Periodinane (1.1 - 1.5 eq) portion-wise at room temperature. The reaction is typically complete in 0.5 to 2 hours.[8][9]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction should be stopped once the starting material is consumed to minimize potential side reactions.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. Stir vigorously until the layers are clear.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Troubleshooting Table for Oxidation Step:

Problem Potential Cause Recommended Solution
Over-oxidation to Carboxylic Acid Oxidizing agent is too strong; reaction time is too long.Use a mild and selective oxidant like Dess-Martin Periodinane (DMP).[5][6][7] Monitor the reaction closely and stop it as soon as the starting material is consumed.
Low Conversion Insufficient amount of oxidant; low reaction temperature.Use a slight excess of DMP (1.1-1.5 equivalents). Ensure the reaction is run at room temperature.
Formation of Side Products Radical-mediated reactions.Use a non-radical oxidant like DMP. Maintain an inert atmosphere during the reaction.

Question 3: I am having difficulty purifying the final product. It seems to be unstable, and I am observing co-elution with impurities during column chromatography.

Answer:

The purification of aldehydes, particularly those with electron-withdrawing groups, can be challenging due to their potential instability and the presence of structurally similar impurities.[10]

Root Cause Analysis and Solutions:

  • Product Instability: Aldehydes can be susceptible to oxidation, polymerization, or decomposition, especially in the presence of acid or base residues from the work-up.[10]

  • Co-elution of Impurities: The iodinane byproduct from the DMP oxidation can sometimes co-elute with the product if the work-up is not thorough.

Purification Strategies and Best Practices:

  • Thorough Work-up: Ensure the quenching and washing steps are performed diligently to remove all traces of the iodine-containing byproducts and any acidic or basic residues.

  • Column Chromatography:

    • Solvent System Optimization: Carefully select the eluent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.

    • Silica Gel Deactivation: If you suspect the product is degrading on the silica gel, you can deactivate the silica gel by pre-treating it with a small amount of triethylamine in the eluent.

  • Crystallization: If the purified product is a solid, recrystallization is an excellent and scalable method for achieving high purity.[10] Experiment with different solvent systems (e.g., ethanol/water, hexane/ethyl acetate) to find the optimal conditions.

  • Storage of Purified Product: To prevent degradation, store the purified 6-Fluoro-3-methoxypicolinaldehyde under an inert atmosphere (nitrogen or argon), at a low temperature (e.g., in a refrigerator or freezer), and protected from light.[10]

Frequently Asked Questions (FAQs)

Q1: What are the main challenges I should anticipate when scaling up this synthesis from grams to kilograms?

A1: Scaling up this synthesis introduces several new challenges:

  • Heat Transfer: The DMP oxidation can be exothermic. In a large reactor, inefficient heat dissipation can lead to localized "hot spots," promoting side reactions and over-oxidation. Ensure your reactor has an efficient cooling system and consider controlling the rate of addition of the oxidant.

  • Mixing: Inadequate mixing in a large vessel can lead to localized high concentrations of reagents, which can also result in side product formation. Use an appropriate overhead stirrer and ensure the impeller design is suitable for the reactor size and viscosity of the reaction mixture.

  • Safety of DMP: On a large scale, the cost and potentially explosive nature of Dess-Martin Periodinane are significant concerns.[6] For industrial-scale production, it may be necessary to explore alternative, safer, and more cost-effective oxidation methods.

  • Purification: Column chromatography is often not practical for large-scale purification. Developing a robust crystallization or distillation procedure during the lab-scale development is crucial for a smooth transition to a larger scale.

Q2: Are there any alternative oxidizing agents to DMP that I could consider?

A2: Yes, while DMP is highly effective at the lab scale, other oxidants can be used, each with its own advantages and disadvantages:

  • Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride. It is also a mild and selective method for oxidizing primary alcohols to aldehydes. However, it requires cryogenic temperatures and produces a foul-smelling dimethyl sulfide byproduct.

  • Selenium Dioxide (SeO2): This reagent can be used for the selective oxidation of the methyl group of 2-methylpyridines.[11] However, selenium compounds are toxic and require careful handling and disposal.

  • Catalytic Aerobic Oxidation: Using a catalyst (e.g., based on cobalt or manganese) with air or oxygen as the oxidant is an attractive option for large-scale synthesis due to its low cost and environmental friendliness. However, controlling the reaction to prevent over-oxidation to the carboxylic acid can be very challenging and requires significant process optimization.[4]

Q3: How can I effectively monitor the progress of the oxidation reaction?

A3: Regular monitoring of the reaction is crucial to maximize the yield of the desired aldehyde and minimize byproduct formation.

  • Thin Layer Chromatography (TLC): This is a quick and easy method to qualitatively track the disappearance of the starting material and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative analysis of the reaction mixture, allowing you to determine the relative amounts of starting material, product, and any major byproducts. This is highly recommended for process development and optimization.

  • Gas Chromatography (GC): If the components of the reaction mixture are sufficiently volatile, GC can also be an effective monitoring tool.

By carefully considering the factors outlined in this guide, you will be better equipped to successfully synthesize and scale up the production of 6-Fluoro-3-methoxypicolinaldehyde with high yield and purity.

References

  • Wet air and related metal ion-catalysed oxidation reactions of methylpyridines. (2021). [Source Not Available]
  • Oxydation of heterocycle, an advance for efficient synthesis of active molecules. (2022). Sciforum.
  • Dess–Martin Periodinane. Merck Millipore.
  • Dess–Martin periodinane. Wikipedia.
  • A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. (2001). PubMed.
  • Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. (2020). MDPI.
  • Flow Synthesis of 2-Methylpyridines via α-Methyl
  • Technical Support Center: Purification of Fluorinated Benzaldehyde Deriv
  • Aerobic Oxidation of Methylpyridines to Pyridinecarboxylic Acids Catalyzed by N-Hydroxyphthalimide. (2025).
  • Expression and purification of fluorinated proteins
  • 2-Fluoro-6-methylpyridine 97 407-22-7. MilliporeSigma.
  • 2-Fluoro-3-methylpyridine. Chem-Impex.
  • Investigation of the products of oxidation of methylpyridines under aqueous conditions by gas chromatography–mass spectrometry. Analyst (RSC Publishing).
  • Dess–Martin periodinane (DMP)
  • Dess-Martin Oxid
  • Purification of perfluorinated organic compounds. Sciact - cris system.
  • Dess-Martin Oxid
  • CAS 375368-80-2|3-Fluoro-2-Methoxy-6-Methylpyridine. Heterocyclic Compound-Custom Synthesis-Rlavie.
  • Oxidative Dearomatization of Pyridines. (2024). Journal of the American Chemical Society.
  • Expression and Purification of Fluorinated Proteins from Mammalian Suspension Culture. (2025). PMC.
  • Effect of aldehyde and methoxy substituents on nucleophilic aromatic substitution by [ 18F]fluoride.
  • Application Notes and Protocols: Oxidation of N-(6-methylpyridin-2-yl)pivalamide to an Aldehyde. Benchchem.
  • Harnessing Fluorine Chemistry: Strategies for Per‐ and Polyfluoroalkyl Substances Removal and Enrichment. PMC.
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Arom
  • Reagents for Modifying Aldehydes and Ketones—Section 3.3. Thermo Fisher Scientific - DE.

Sources

Technical Support Center: Managing Exothermic Reactions in 6-Fluoro-3-methoxypicolinaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals scaling up the synthesis of 6-Fluoro-3-methoxypicolinaldehyde (CAS: 1211525-97-1)[1].

Synthesizing this highly functionalized pyridine building block presents significant thermodynamic challenges. The two most viable synthetic routes—Directed ortho-Lithiation (DoM) followed by formylation, and the Swern oxidation of its alcohol precursor—both feature notoriously exothermic steps that can lead to thermal runaway, intermediate decomposition, and catastrophic yield loss if not strictly managed[2][3].

This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure process safety and structural integrity.

Process Visualization: Exothermic Hotspots

The following diagram maps the two primary synthetic pathways, isolating the critical nodes where rapid enthalpy release dictates the need for stringent thermodynamic control.

ExothermicPathways Start1 2-Fluoro-5-methoxypyridine DoM Directed ortho-Lithiation (n-BuLi, THF) Start1->DoM Step 1A Formylation DMF Quench (Highly Exothermic) DoM->Formylation T < -70°C Exotherm Risk Product 6-Fluoro-3-methoxypicolinaldehyde (CAS: 1211525-97-1) Formylation->Product Aqueous Workup Start2 (6-Fluoro-3-methoxy pyridin-2-yl)methanol DMSO_Act DMSO Activation (Oxalyl Chloride) Start2->DMSO_Act Step 1B TEA_Add TEA Addition (Highly Exothermic) DMSO_Act->TEA_Add T < -60°C Gas Evolution TEA_Add->Product T < -60°C

Fig 1: Exothermic hotspots in DoM and Swern oxidation routes for 6-Fluoro-3-methoxypicolinaldehyde.

Troubleshooting Guides & FAQs

Q1: Why does the formylation of 2-fluoro-5-methoxypyridine with n-BuLi and DMF frequently result in thermal runaway and low yields?

A1: The Directed ortho-Lithiation (DoM) relies on the coordination of the lithium cation to the methoxy oxygen and the inductive effect of the fluorine atom to regioselectively deprotonate the C2 position[4]. While the lithiation itself generates heat, the primary thermal runaway trigger is the subsequent addition of N,N-dimethylformamide (DMF)[3].

  • Causality: The nucleophilic attack of the lithiated pyridine on the carbonyl carbon of DMF forms a tetrahedral hemiaminal lithium alkoxide intermediate. The formation of this strong C-C bond and the sudden change in solvation energy release massive enthalpy. If the internal temperature exceeds -60 °C during this quench, the highly reactive lithiated species can undergo rapid decomposition (e.g., aryne formation via elimination of LiF) or self-condensation, destroying your yield.

Q2: During the Swern oxidation of the alcohol precursor, I observe sudden pressure spikes and a temperature surge. How can I mitigate this?

A2: The Swern oxidation is famously exothermic and generates significant volumes of gas, which severely complicates heat transfer[5].

  • Causality: The activation of DMSO by oxalyl chloride forms the highly reactive chloro(dimethyl)sulfonium chloride intermediate, simultaneously releasing equimolar amounts of carbon monoxide (CO) and carbon dioxide (CO2)[2]. This rapid gas evolution causes foaming, which drastically reduces the contact area between the reaction mixture and the reactor's cooling jacket, leading to localized hot spots. Furthermore, this intermediate is thermally unstable and readily decomposes above -60 °C via the Pummerer rearrangement[2]. The subsequent addition of triethylamine (TEA) triggers an aggressive acid-base neutralization and elimination reaction to form the aldehyde and dimethyl sulfide (DMS), releasing even more heat[6].

  • Mitigation: Implement a subsurface dosing strategy for TEA to prevent surface crusting, and utilize a reactor with a high surface-area-to-volume ratio to maintain thermal equilibrium.

Q3: How do I ensure the structural integrity of 6-Fluoro-3-methoxypicolinaldehyde during isolation?

A3: The final product contains both an electrophilic aldehyde and a highly reactive fluorinated pyridine ring[1].

  • Causality: Prolonged exposure to basic aqueous conditions during the workup (e.g., neutralizing the Swern reaction or quenching the DoM) can trigger unwanted Nucleophilic Aromatic Substitution (SNAr) at the 6-fluoro position, or aldol-type condensations at the aldehyde.

  • Mitigation: Quench the reaction strictly at cryogenic temperatures using a pre-chilled, buffered weak acid (e.g., saturated aqueous NH₄Cl) to maintain a pH between 5 and 7.

Thermodynamic Data & Mitigation Strategies

Summarizing the quantitative boundaries of these reactions is critical for scale-up. The table below outlines the thermodynamic limits and engineered mitigation strategies for each exothermic node.

Synthetic StepReagents InvolvedPrimary Exothermic TriggerCritical Temp LimitThermodynamic Mitigation Strategy
DoM Lithiation 2-Fluoro-5-methoxypyridine, n-BuLiAcid-base deprotonation-70 °CControlled dosing of n-BuLi (0.05 equiv/min); high-capacity cryogenic chiller.
Formylation Quench Lithiated intermediate, DMFTetrahedral intermediate formation-65 °CDilute DMF in anhydrous THF (1:3); dose via pre-chilled subsurface transfer line.
DMSO Activation Oxalyl Chloride, DMSOSulfonium salt formation-60 °CActive venting system for CO/CO₂; monitor for foaming to maintain heat transfer.
Swern Elimination Alkoxysulfonium salt, TEAAcid-base neutralization & elimination-60 °CSubsurface addition of TEA; automated pause of dosing if ΔT > 5 °C/min.

Validated Experimental Protocols

To guarantee reproducibility and safety, the following protocol for the Cryogenic Formylation via Directed ortho-Lithiation is designed as a self-validating system. The progression to the next step is entirely dependent on the system's thermodynamic response, ensuring intrinsic safety.

Protocol: Cryogenic Formylation of 2-Fluoro-5-methoxypyridine

Step 1: System Purge and Substrate Charging

  • Action: Charge a jacketed reactor with anhydrous THF (10 vol) and 2-fluoro-5-methoxypyridine (1.0 equiv). Purge the headspace with Argon for 30 minutes. Cool the reactor jacket to -85 °C.

  • Mechanistic Rationale: Argon prevents the pyrophoric degradation of n-BuLi. The extreme jacket temperature provides a necessary thermal buffer for the upcoming exothermic deprotonation[3].

  • Validation Checkpoint: Do not proceed until the internal temperature probe reads ≤ -78 °C for 10 consecutive minutes.

Step 2: Lithiation (n-BuLi Addition)

  • Action: Dose n-BuLi (1.1 equiv, 2.5 M in hexanes) via a syringe pump at a strict rate of 0.05 equiv/min.

  • Mechanistic Rationale: Slow addition prevents localized pooling of the strong base. Rapid addition causes regional temperature spikes, which can trigger unwanted nucleophilic attack on the pyridine ring rather than the desired C2 deprotonation[4].

  • Validation Checkpoint: Monitor the internal temperature continuously. If T > -70 °C, the dosing pump must automatically pause. Resume only when T returns to -75 °C. This validates that the dosing rate does not exceed the reactor's active cooling capacity.

Step 3: Electrophilic Quench (DMF Addition)

  • Action: Prepare a solution of anhydrous DMF (1.5 equiv) in THF (1:1 v/v). Dose this mixture into the reactor over 45 minutes.

  • Mechanistic Rationale: Diluting the DMF reduces the concentration gradient upon contact with the lithiated species. This dampens the rapid release of enthalpy during the formation of the hemiaminal intermediate[3].

  • Validation Checkpoint: The exotherm here will be sharper than in Step 2. If a sudden temperature spike (ΔT > 2 °C/sec) is observed, halt addition immediately. This indicates inadequate mixing or localized thermal runaway.

Step 4: Cryogenic Quench and Isolation

  • Action: Quench the reaction by adding pre-chilled (-20 °C) saturated aqueous NH₄Cl directly into the reactor while maintaining the internal temperature below -40 °C.

  • Mechanistic Rationale: A cold, buffered quench prevents the highly reactive 6-fluoro-3-methoxypicolinaldehyde from undergoing base-catalyzed degradation or SNAr side reactions during isolation[1].

References

  • ACS Green Chemistry Institute - DMSO –Oxalyl Chloride, Swern Oxidation. Available at:[Link]

  • Chemistry LibreTexts - Nucleophilicity of Sulfur Compounds. Available at:[Link]

  • Chemical Reviews (ACS Publications) - The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules. Available at: [Link]

Sources

Technical Support Center: Solvent Effects on 6-Fluoro-3-methoxypicolinaldehyde Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is engineered for drug development professionals and synthetic chemists working with 6-Fluoro-3-methoxypicolinaldehyde (CAS: 1211525-97-1). This highly functionalized pyridine derivative presents unique chemoselectivity challenges due to its dual reactive centers: a highly electrophilic C6-fluorine and a C2-aldehyde.

Understanding the thermodynamic and kinetic causality of your solvent choices is the difference between a high-yielding single product and an intractable mixture of side reactions.

Mechanistic Overview: The Chemoselectivity Tug-of-War

The reactivity of 6-Fluoro-3-methoxypicolinaldehyde is dictated by the orthogonal solvent requirements of its two primary reaction pathways:

  • Nucleophilic Aromatic Substitution (SNAr) at C6: The fluorine atom is highly activated by the electron-withdrawing ring nitrogen and the para-aldehyde group.

  • Condensation/Reductive Amination at C2: The aldehyde readily undergoes nucleophilic attack by amines to form imines.

SolventEffects Core 6-Fluoro-3-methoxypicolinaldehyde C6 C6-Fluoro Site (SNAr Susceptible) Core->C6 C2 C2-Aldehyde Site (Condensation Susceptible) Core->C2 Aprotic Polar Aprotic Solvents (DMF, DMSO, MeCN) Aprotic->C6 Accelerates (Bare Nucleophile) Aprotic->C2 Slower Condensation Kinetics Protic Protic Solvents (MeOH, EtOH) Protic->C6 Retards (H-Bonding to Nu-) Protic->C2 Accelerates Imine Formation

Solvent influence on the chemoselectivity of 6-Fluoro-3-methoxypicolinaldehyde.

Troubleshooting & FAQs

Q1: Why is my SNAr reaction at the C6-fluoro position failing or proceeding very slowly in ethanol?

The Causality: Ethanol is a polar protic solvent. Protic solvents heavily solvate nucleophiles (like amines or alkoxides) via hydrogen bonding, creating a bulky, low-energy hydration sphere around the nucleophile. This drastically reduces its nucleophilicity. The Solution: Switch to a polar aprotic solvent like DMF or DMSO. Polar aprotic solvents solvate the counter-cations but leave the nucleophilic anion "naked" and highly reactive. Furthermore, dipolar aprotic solvents thermodynamically stabilize the intermediate Meisenheimer complex, lowering the activation energy barrier for the SNAr pathway (1)[1].

Q2: How can I prevent over-alkylation and improve yields during reductive amination of the C2-aldehyde?

The Causality: Direct reductive amination in aprotic solvents often leads to a mixture of primary, secondary, and tertiary amines because the reduction of the aldehyde to an alcohol competes with imine formation. The Solution: Utilize a stepwise protocol in Methanol . Methanol is uniquely effective for reductive aminations because its protic nature stabilizes the transition state of the carbinolamine intermediate and facilitates the proton transfer required for dehydration into the imine (2)[2]. By forcing complete imine formation in MeOH before adding the reducing agent, you prevent dialkylation (3)[3].

Q3: Does the C3-methoxy group interfere with these reactions?

The Causality: The C3-methoxy group exerts both steric and electronic effects. Electronically, it acts as an ortho/para director via resonance, which slightly deactivates the ring toward SNAr compared to a non-methoxylated analog. Sterically, it sits directly adjacent to the C2-aldehyde, which can hinder the approach of bulky primary amines during imine condensation. Heating (40-50 °C) or the use of Lewis acid catalysts (like Ti(OiPr)4) may be required for sterically demanding amines.

Self-Validating Experimental Protocols

Protocol A: Chemoselective SNAr at C6 (Fluorine Displacement)

Use this protocol when you want to functionalize the pyridine ring while leaving the aldehyde intact.

  • Reaction Setup: In an oven-dried flask under N2, dissolve 6-Fluoro-3-methoxypicolinaldehyde (1.0 eq) in anhydrous DMF to a concentration of 0.2 M.

  • Reagent Addition: Add the desired secondary amine (1.2 eq) and anhydrous K2CO3 (2.0 eq). Causality: K2CO3 acts as an acid scavenger to prevent protonation of the amine nucleophile, while DMF ensures the amine remains unhindered by solvent H-bonding.

  • Incubation: Stir at room temperature for 2-4 hours.

  • Validation Checkpoint: Analyze by LC-MS. You should observe the disappearance of the starting material mass (m/z 156.1[M+H]+) and the appearance of the product mass. The characteristic aldehyde peak in 1H NMR (typically ~10 ppm) must remain intact.

  • Workup: Quench with ice water to precipitate the product, or extract with EtOAc. Wash the organic layer 3x with 5% aqueous LiCl or brine to completely remove residual DMF. Dry over Na2SO4 and concentrate.

Protocol B: Stepwise Reductive Amination at C2

Use this protocol to synthesize secondary amines from the C2-aldehyde without triggering SNAr at the C6-fluoro position.

Step-by-step experimental workflow for stepwise reductive amination.

  • Imine Formation: Dissolve the aldehyde (1.0 eq) and primary amine (1.05 eq) in anhydrous Methanol (0.3 M). Add activated 4Å molecular sieves.

  • Incubation: Stir at room temperature for 4–8 hours. Causality: Methanol accelerates the condensation, while molecular sieves drive the equilibrium forward by sequestering water (4)[4].

  • Validation Checkpoint: Pull an aliquot for 1H NMR or TLC. Ensure complete disappearance of the aldehyde proton (~10 ppm) and formation of the imine proton (~8.5 ppm).

  • Reduction: Cool the reaction to 0 °C. Add Sodium Borohydride (NaBH4) (1.5 eq) portion-wise. Causality: Cooling prevents the exothermic reduction from causing side reactions or degradation of the fluoro-pyridine core.

  • Workup: Stir for 1 hour. Quench carefully with saturated aqueous NaHCO3. Filter through a Celite pad to remove sieves. Extract the filtrate with DCM, dry over Na2SO4, and concentrate.

Quantitative Data Summary: Solvent Effects Matrix

The following table summarizes the kinetic and thermodynamic effects of solvent selection on the two primary reaction sites of 6-Fluoro-3-methoxypicolinaldehyde.

Reaction PathwayTarget SiteOptimal SolventsSub-optimal SolventsMechanistic Rationale
Nucleophilic Aromatic Substitution (SNAr) C6-FluoroDMF, DMSO, MeCN (Polar Aprotic)MeOH, EtOH, H2O (Protic)Aprotic solvents leave the nucleophile "naked" and highly reactive while stabilizing the Meisenheimer complex. Protic solvents deactivate the nucleophile via hydrogen bonding[1].
Reductive Amination (Imine Formation) C2-AldehydeMeOH, EtOH (Protic)THF, DCM, Toluene (Aprotic)Protic solvents stabilize the carbinolamine transition state and facilitate proton transfer necessary for dehydration into the imine[2].

References

  • D'Anna, F., et al. "Ionic Liquids as Designer Solvents for Nucleophilic Aromatic Substitutions". Organic Letters, 2007, 9, 26, 5521–5524. URL:[Link]

  • Murugesan, K., et al. "Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen". Chemical Reviews, 2020, 120, 24, 13300–13380. URL:[Link]

  • Organic Chemistry Portal . "Sodium borohydride, Sodium tetrahydroborate". Organic-Chemistry.org. URL:[Link]

  • Malkov, A. V., et al. "Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide". The Journal of Organic Chemistry, 2021, 86, 23, 16315–16326. URL:[Link]

Sources

"6-Fluoro-3-methoxypicolinaldehyde" stability under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 6-Fluoro-3-methoxypicolinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting for experiments involving this compound. Here, we address common questions and challenges related to its stability under various conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when working with 6-Fluoro-3-methoxypicolinaldehyde under acidic conditions?

Under acidic conditions, the primary concern is the potential for acid-catalyzed hydrolysis or other rearrangements. The pyridine nitrogen can be protonated, which can activate the ring towards certain reactions. However, the strong electron-withdrawing effect of the fluorine atom generally reduces the basicity of the pyridine nitrogen, offering some protection against protonation-induced decomposition.[1]

Troubleshooting Guide: Acidic Conditions

Issue Potential Cause Recommended Solution
Low reaction yield or product degradation Acid-catalyzed hydrolysis of the aldehyde or methoxy group. - Use mild acidic conditions where possible.- Keep reaction temperatures low to minimize side reactions.- Consider using a non-aqueous acidic medium.
Formation of unexpected byproducts Protonation of the pyridine nitrogen activating the ring to nucleophilic attack. - Protect the pyridine nitrogen with a suitable protecting group if compatible with your reaction scheme.- Use a less nucleophilic solvent or counter-ion.
Inconsistent reaction kinetics Variable protonation state of the molecule. - Buffer the reaction mixture to maintain a constant pH.- Ensure anhydrous conditions if water is contributing to instability.
Q2: How does 6-Fluoro-3-methoxypicolinaldehyde behave under basic conditions? What are the common side reactions?

In the presence of strong bases, 6-Fluoro-3-methoxypicolinaldehyde, a non-enolizable aldehyde, is susceptible to the Cannizzaro reaction.[2][3] This involves the disproportionation of two aldehyde molecules to yield a primary alcohol and a carboxylic acid.[2][4] Additionally, the fluorine atom at the 6-position is prone to nucleophilic aromatic substitution (SNAr) by hydroxide or other strong nucleophiles, especially since the 2- and 4- (or in this case, 6-) positions of the pyridine ring are activated towards such attacks.[5]

Troubleshooting Guide: Basic Conditions

Issue Potential Cause Recommended Solution
Formation of a 1:1 mixture of alcohol and carboxylic acid Cannizzaro Reaction. [2][6]- Avoid using strong, non-hindered bases like NaOH or KOH.- Consider using a hindered base (e.g., LDA) if deprotonation at another site is desired.- If the aldehyde must be subjected to basic conditions, use low temperatures and short reaction times.
Loss of fluorine and formation of a hydroxylated byproduct Nucleophilic Aromatic Substitution (SNAr). - Use a non-nucleophilic base (e.g., potassium carbonate, triethylamine) if only a base is required.- Protect the aldehyde group to reduce the electron-withdrawing effect on the ring.- Perform the reaction at the lowest possible temperature.
Complex mixture of products A combination of Cannizzaro reaction, SNAr, and potential aldol-type side reactions if other enolizable carbonyls are present. [7][8]- Carefully control stoichiometry and addition rates.- Analyze the reaction mixture at different time points to identify the primary degradation pathway.- Consider an alternative synthetic route that avoids strongly basic conditions.

In-Depth Technical Analysis

Understanding the Electronic Effects

The stability of 6-Fluoro-3-methoxypicolinaldehyde is a delicate balance of the electronic effects of its substituents:

  • Aldehyde Group (CHO): An electron-withdrawing group that deactivates the pyridine ring towards electrophilic attack but activates it towards nucleophilic attack, particularly at the ortho and para positions (2-, 4-, and 6-positions).

  • Fluorine Atom (F): A strongly electronegative and electron-withdrawing atom that significantly reduces the basicity of the pyridine nitrogen.[1] This property can enhance the stability of the compound under certain acidic conditions. However, it also makes the carbon to which it is attached highly susceptible to nucleophilic attack.

  • Methoxy Group (OCH₃): An electron-donating group through resonance, which can partially counteract the electron-withdrawing effects of the aldehyde and fluorine. However, its inductive effect is electron-withdrawing. The position of the methoxy group is crucial; at the 3-position, its resonance donation primarily affects the 2-, 4-, and 6-positions. 2-methoxypyridines are known to have a less basic nitrogen atom than pyridine itself.[9]

Reaction Mechanisms and Visualizations
Acid-Catalyzed Instability

While the fluorine atom reduces the pyridine's basicity, protonation can still occur under sufficiently acidic conditions, potentially leading to instability.

Acid_Instability A 6-Fluoro-3-methoxypicolinaldehyde B Protonated Pyridine A->B + H+ C Hydrolysis / Rearrangement B->C H2O / Nu- D Degradation Products C->D

Caption: Potential pathway for acid-catalyzed degradation.

Base-Induced Decomposition Pathways

Under basic conditions, two primary degradation pathways are of concern: the Cannizzaro reaction and Nucleophilic Aromatic Substitution (SNAr).

Base_Instability cluster_main 6-Fluoro-3-methoxypicolinaldehyde + Strong Base (e.g., OH-) cluster_cannizzaro Cannizzaro Reaction cluster_snar SNAr A 6-Fluoro-3-methoxypicolinaldehyde B Disproportionation A->B D Nucleophilic attack at C6 A->D C Corresponding Alcohol + Carboxylic Acid B->C E 6-Hydroxy-3-methoxypicolinaldehyde D->E

Caption: Competing degradation pathways in basic media.

Experimental Protocols

Protocol 1: General Handling and Storage

To ensure the long-term stability of 6-Fluoro-3-methoxypicolinaldehyde, proper handling and storage are crucial.

Materials:

  • Amber vial with a screw cap

  • Inert gas (e.g., Argon or Nitrogen)

  • Refrigerator or freezer

Procedure:

  • Store the compound in a tightly sealed amber vial to protect it from light.[10]

  • Before sealing, flush the vial with an inert gas to displace air and moisture.

  • Store the vial in a refrigerator (2-8 °C) or for longer-term storage, a freezer (-20 °C).[10][11]

  • Allow the container to warm to room temperature before opening to prevent condensation of moisture into the compound.

Protocol 2: Monitoring Stability by ¹H NMR

This protocol outlines a method to assess the stability of the compound under specific acidic or basic conditions over time.

Materials:

  • NMR tubes

  • Deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆)

  • Acidic or basic solution of known concentration

  • Internal standard (e.g., TMS, TSP)

Procedure:

  • Prepare a stock solution of 6-Fluoro-3-methoxypicolinaldehyde in a suitable deuterated solvent.

  • In an NMR tube, add a known amount of the stock solution and the internal standard.

  • Acquire an initial ¹H NMR spectrum (t=0).

  • To the NMR tube, add a specific amount of the acidic or basic solution to be tested.

  • Acquire subsequent ¹H NMR spectra at regular intervals (e.g., 1h, 4h, 24h).

  • Analyze the spectra for the appearance of new peaks or a decrease in the intensity of the starting material's peaks relative to the internal standard. This will provide a quantitative measure of decomposition.

References

  • Importance of a Fluorine Substituent for the Preparation of meta - and para -Pentafluoro-λ 6 -sulfanyl-Substituted Pyridines. ResearchGate. [Link]

  • Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. PMC. [Link]

  • Cannizzaro reaction. Wikipedia. [Link]

  • Cannizzaro reaction mechanism and applications. Purechemistry. [Link]

  • Cannizzaro Reaction March 2026. Chemist Wizards. [Link]

  • Cannizzaro's Reaction | PPTX. Slideshare. [Link]

  • Cannizzaro Reaction | Chem-Station Int. Ed. Chem-Station. [Link]

  • Compounds Removed from the Condensation Reaction between 2-acetylpyridine and 2-formylpyridine. Synthesis, Crystal Structure and Biological Evaluation. ResearchGate. [Link]

  • COMPOUNDS REMOVED FROM THE CONDENSATION REACTION BETWEEN 2-ACETYLPYRIDINE AND 2-FORMYLPYRIDINE. SYNTHESIS, CRYSTAL STRUCTURE AND BIOLOGICAL EVALUATION | CJM.ASM.MD. Chemistry Journal of Moldova. [Link]

Sources

Technical Support Center: Troubleshooting Reductive Amination of 6-Fluoro-3-methoxypicolinaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the reductive amination of 6-Fluoro-3-methoxypicolinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we address common challenges and provide in-depth, field-proven solutions to optimize your reaction outcomes.

Introduction: The Nuances of Picolinaldehyde Reductive Amination

The reductive amination of 6-Fluoro-3-methoxypicolinaldehyde presents a unique set of challenges due to the electronic nature of the pyridine ring and the influence of its substituents. The electron-withdrawing fluorine atom and the electron-donating methoxy group create a push-pull system that can affect the reactivity of the aldehyde and the stability of the intermediate imine. This guide will dissect potential issues and offer logical, evidence-based troubleshooting strategies.

Core Troubleshooting FAQs

Q1: My reaction shows poor conversion, with significant amounts of unreacted aldehyde remaining. What are the likely causes and how can I fix this?

A1: Poor conversion in this reductive amination often points to issues with imine formation, the first and often rate-limiting step of the reaction. The electrophilicity of the aldehyde and the nucleophilicity of the amine are key. With 6-Fluoro-3-methoxypicolinaldehyde, the pyridine nitrogen can act as a Lewis base, potentially interfering with acid catalysts needed for imine formation.

Troubleshooting Steps:

  • Optimize pH/Acid Catalyst: Imine formation is acid-catalyzed, but the pH must be carefully controlled.[1][2] An optimal pH is typically around 5.[2][3][4]

    • Too low pH: The amine starting material becomes protonated, rendering it non-nucleophilic.[1][2]

    • Too high pH: There is insufficient acid to protonate the hydroxyl group in the hemiaminal intermediate, preventing its elimination as water.[1][2]

    • Recommendation: Use a mild acidic catalyst like acetic acid. Start with a small amount (e.g., 0.1-0.25 equivalents) and monitor the reaction progress. For ketone reactions, acetic acid can be particularly beneficial.[5][6][7]

  • Water Removal: The formation of the imine from the aldehyde and amine is a condensation reaction that releases water.[1] This equilibrium can be driven towards the product by removing water.

    • Recommendation: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) to the reaction mixture. This is particularly useful in sluggish reactions.

  • Solvent Choice: The choice of solvent can significantly impact reaction rates and solubility of reagents.

    • Recommendation: 1,2-dichloroethane (DCE) is a preferred solvent for reductive aminations using sodium triacetoxyborohydride (STAB), often leading to faster reactions.[5][6][7] Tetrahydrofuran (THF) is another viable option.[6][7] Protic solvents like methanol can be used, but may react with some reducing agents.[8][9]

Experimental Protocol: Optimizing Imine Formation

  • To a solution of 6-Fluoro-3-methoxypicolinaldehyde (1.0 eq) and the desired amine (1.0-1.2 eq) in anhydrous DCE, add activated 3Å molecular sieves.

  • Add acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours, monitoring the formation of the imine by TLC or LC-MS.

  • Once imine formation is maximized, proceed with the addition of the reducing agent.

Imine Formation Equilibrium cluster_reactants Reactants cluster_products Products Aldehyde 6-Fluoro-3-methoxy- picolinaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine Primary/Secondary Amine Hemiaminal->Aldehyde - Amine Imine Imine Hemiaminal->Imine - H₂O (Acid Catalyzed) Imine->Hemiaminal + H₂O Water H₂O

Caption: Equilibrium of imine formation from the aldehyde and amine.

Q2: I observe the formation of a side product corresponding to the alcohol of my starting aldehyde. How can I prevent this?

A2: The formation of the corresponding alcohol indicates that the reducing agent is reducing the aldehyde before it can form the imine. This is a common issue when using less selective reducing agents.

Troubleshooting Steps:

  • Choice of Reducing Agent: The key is to use a reducing agent that is selective for the iminium ion over the aldehyde.

    • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): This is the reagent of choice for one-pot reductive aminations due to its mildness and selectivity.[5][6][7][8][9][10][11] It is less likely to reduce the aldehyde compared to other borohydrides.[8][9] STAB is water-sensitive and not compatible with methanol.[8][9][11]

    • Sodium Cyanoborohydride (NaBH₃CN): While effective, it is more toxic than STAB.[10] It is also less selective and may require careful pH control to avoid the release of hydrogen cyanide gas.

    • Sodium Borohydride (NaBH₄): This is a stronger reducing agent and will readily reduce aldehydes.[12] If using NaBH₄, it is crucial to ensure complete imine formation before adding the reducing agent in a stepwise manner.[5][6][7]

Data Presentation: Comparison of Common Reducing Agents

Reducing AgentSelectivity for Imine/Iminium IonCompatibility with Protic Solvents (e.g., MeOH)Key Considerations
NaBH(OAc)₃ (STAB) High[8][10][11]Poor (reacts with methanol)[8][9][11]Preferred for one-pot reactions; less toxic.[10]
NaBH₃CN ModerateGood[12]Toxic byproducts; requires careful pH control.
NaBH₄ Low (reduces aldehydes/ketones)[12]GoodRequires stepwise addition after complete imine formation.[5][6][7]

Experimental Protocol: One-Pot Reductive Amination with STAB

  • Dissolve 6-Fluoro-3-methoxypicolinaldehyde (1.0 eq) and the amine (1.0-1.2 eq) in anhydrous DCE.

  • Stir the mixture at room temperature for 30-60 minutes to allow for initial imine formation.

  • Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise over 15 minutes.

  • Monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed.

  • Work up the reaction by quenching with a saturated aqueous solution of sodium bicarbonate.

Reductive Amination Pathway Aldehyde 6-Fluoro-3-methoxy- picolinaldehyde Imine Imine Intermediate Aldehyde->Imine + Amine - H₂O SideProduct Alcohol Side-Product Aldehyde->SideProduct + [H⁻] (Non-selective reduction) Amine Amine Product Desired Amine Product Imine->Product + [H⁻] (e.g., STAB)

Caption: Desired reaction pathway versus side reaction.

Q3: My reaction is sluggish and takes a long time to complete, even with STAB. How can I accelerate it?

A3: Sluggish reactions can be due to steric hindrance, poor nucleophilicity of the amine, or suboptimal reaction conditions.

Troubleshooting Steps:

  • Temperature: While many reductive aminations proceed well at room temperature, gentle heating can sometimes be beneficial, especially with less reactive substrates.

    • Recommendation: Try heating the reaction to 40-50 °C. Monitor carefully for any potential side reactions or decomposition.

  • Catalyst: As mentioned, an acid catalyst is crucial for imine formation.

    • Recommendation: If you are not using an acid catalyst, add a catalytic amount of acetic acid. Even with STAB, which produces acetic acid as a byproduct, an initial catalytic amount can accelerate the reaction.[5][6][7]

  • Amine Salt: If your amine is used as a salt (e.g., hydrochloride), it needs to be neutralized to the free base to be nucleophilic.

    • Recommendation: Add one equivalent of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to liberate the free amine.

Q4: I am observing the formation of a dialkylated amine as a major byproduct. What causes this and how can I prevent it?

A4: Dialkylation occurs when the newly formed secondary amine is more nucleophilic than the starting primary amine and reacts with another molecule of the aldehyde. This leads to the formation of a tertiary amine.

Troubleshooting Steps:

  • Stoichiometry: Using an excess of the primary amine can outcompete the secondary amine product for the aldehyde.

    • Recommendation: Increase the stoichiometry of the primary amine to 2-3 equivalents. This is often a simple and effective solution.

  • Stepwise Procedure: Separating the imine formation and reduction steps can provide better control.[5][6][7]

    • Recommendation: First, form the imine in a suitable solvent like methanol or ethanol.[6][7] Once the imine is formed, add NaBH₄ to perform the reduction.[5][6][7] This approach is particularly useful when dialkylation is a significant problem.[5][6]

Experimental Protocol: Stepwise Reductive Amination to Minimize Dialkylation

  • Dissolve 6-Fluoro-3-methoxypicolinaldehyde (1.0 eq) and the primary amine (1.1 eq) in methanol.

  • Stir at room temperature and monitor imine formation by TLC or LC-MS.

  • Once the aldehyde is consumed, cool the reaction mixture to 0 °C.

  • Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the imine is fully reduced.

  • Quench the reaction carefully with water.

Dialkylation Side Reaction Aldehyde Aldehyde SecondaryAmine Desired Secondary Amine Aldehyde->SecondaryAmine + Primary Amine + [H⁻] PrimaryAmine Primary Amine TertiaryAmine Tertiary Amine (Dialkylation Product) SecondaryAmine->TertiaryAmine + Aldehyde + [H⁻]

Caption: Formation of the undesired dialkylation byproduct.

Concluding Remarks

Troubleshooting the reductive amination of 6-Fluoro-3-methoxypicolinaldehyde requires a systematic approach that considers the interplay between the substrate, reagents, and reaction conditions. By carefully selecting the reducing agent, optimizing the pH, and controlling the stoichiometry, researchers can significantly improve conversion rates and minimize side product formation. This guide provides a foundational framework for addressing common issues, but as with all chemical reactions, empirical optimization for your specific amine substrate is key to success.

References

  • Barbe, G., et al. (2016). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines.
  • Wikipedia. (2023, November 28). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Synple Chem. (n.d.). Application Note – Reductive Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Lumen Learning. (n.d.). Imine formation. Retrieved from [Link]

  • Ahmad, S., et al. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition.
  • Sciencemadness Wiki. (2022, August 30). Sodium triacetoxyborohydride. Retrieved from [Link]

  • ResearchGate. (2015, February 15). What is the influence of the pH on imine formation in a water solution?. Retrieved from [Link]

  • Reddit. (2025, January 1).
  • R Discovery. (2020, August 7). Side Reactions in Reductive Alkylation of Aromatic Amines with Aldehydes and with Ketones.
  • ResearchGate. (2015, February 15).
  • Chemistry LibreTexts. (2023, January 22). Reaction with Primary Amines to form Imines. Retrieved from [Link]

  • Organic Chemistry at the University of Colorado Boulder. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Interchim. (n.d.). Sodium CyanoBoroHydride and Sodium BoroHydride.
  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • Master Organic Chemistry. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. Retrieved from [Link]

  • Reddit. (2025, February 13). What's wrong with my reductive amination? I barely got any product. r/organicchemistry.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Hordiienko, I. P., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI.
  • Ono, T., Kukhar, V. P., & Soloshonok, V. A. (1996). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[8][10]-Proton Shift Reaction. (1) Scope and Limitations. The Journal of Organic Chemistry, 61(19), 6563–6569.

  • Alec C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic Chemistry & Process Research.
  • Green Chemistry Teaching and Learning Community. (2023, October 17).
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reductive Amination. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1).
  • Google Patents. (n.d.).

Sources

Minimizing byproduct formation in the formylation of 2-fluoro-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is designed for researchers, scientists, and drug development professionals engaged in the chemical synthesis of functionalized pyridine derivatives. Specifically, it addresses the challenges and nuances of introducing a formyl group into the 2-fluoro-5-methoxypyridine scaffold, a common precursor in medicinal chemistry. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you minimize byproduct formation and maximize the yield of your target molecule, 2-fluoro-5-methoxy-nicotinaldehyde and its isomers.

Frequently Asked Questions (FAQs)

Q1: Why is the direct formylation of 2-fluoro-5-methoxypyridine using the Vilsmeier-Haack reaction challenging?

A1: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, which is most effective on electron-rich aromatic and heteroaromatic systems.[1][2] The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is compounded by the presence of the electron-withdrawing fluorine atom at the 2-position. Consequently, the pyridine ring in 2-fluoro-5-methoxypyridine is significantly deactivated towards electrophilic attack by the Vilsmeier reagent, often leading to low or no yield of the desired product.[3][4]

Q2: What is the recommended alternative method for the formylation of this substrate?

A2: Directed ortho-lithiation followed by quenching with a formylating agent, such as N,N-dimethylformamide (DMF), is the most reliable and effective method for the formylation of electron-deficient pyridines like 2-fluoro-5-methoxypyridine.[3][5] This approach involves the deprotonation of the pyridine ring at a position ortho (adjacent) to a directing group using a strong base, typically an organolithium reagent, to form a highly reactive lithiated intermediate. This intermediate then readily reacts with an electrophile like DMF to introduce the formyl group after an aqueous workup.

Q3: Which position on the 2-fluoro-5-methoxypyridine ring is most likely to be formylated using ortho-lithiation?

A3: The regioselectivity of the ortho-lithiation is determined by the directing ability of the substituents on the pyridine ring. In 2-fluoro-5-methoxypyridine, both the methoxy group at C-5 and the fluorine atom at C-2 can act as directing groups. The methoxy group is a stronger directing group than fluorine and will direct the lithiation to its ortho positions, which are C-4 and C-6.[5][6] Therefore, you are likely to obtain a mixture of 2-fluoro-4-formyl-5-methoxypyridine and 2-fluoro-6-formyl-5-methoxypyridine. The ratio of these isomers will depend on the specific reaction conditions, particularly the base and solvent used.[7]

Q4: What are the most common byproducts to expect in this reaction?

A4: Besides the isomeric mixture of the desired formylated products, several byproducts can form. These include:

  • Products of nucleophilic aromatic substitution (SNAr): The highly reactive organolithium base can act as a nucleophile and displace the fluorine atom at the C-2 position.[8][9]

  • Products of demethylation: The strong base can potentially demethylate the methoxy group, leading to the corresponding pyridone.[10][11]

  • Over-lithiation or di-lithiation products: If an excess of the organolithium reagent is used or if the reaction conditions are not carefully controlled, multiple deprotonations can occur.

  • Unreacted starting material: Incomplete lithiation or inefficient quenching will result in the recovery of the starting material.

Troubleshooting Guide

This section provides solutions to common problems encountered during the formylation of 2-fluoro-5-methoxypyridine via ortho-lithiation.

Problem Potential Cause(s) Troubleshooting & Optimization Strategies
Low or no conversion of starting material 1. Inactive organolithium reagent. 2. Presence of moisture or other protic sources in the reaction. 3. Insufficiently low temperature for lithiation.1. Titrate the organolithium reagent prior to use to determine its exact concentration. 2. Ensure all glassware is flame-dried or oven-dried, and all solvents and reagents are anhydrous. Perform the reaction under a strict inert atmosphere (argon or nitrogen).[12] 3. Maintain the reaction temperature at -78 °C (dry ice/acetone bath) during the lithiation step.
Formation of a significant amount of byproduct from fluorine displacement The organolithium reagent is acting as a nucleophile.1. Use a non-nucleophilic, sterically hindered base such as Lithium Diisopropylamide (LDA) or Lithium Tetramethylpiperidide (LTMP) instead of n-butyllithium.[7] 2. Add the organolithium reagent slowly and maintain a very low temperature (-78 °C or lower) to favor deprotonation over nucleophilic attack.
Presence of demethylated byproduct The strong base is cleaving the methyl group of the methoxy ether.1. Use a less aggressive organolithium reagent if possible, or a hindered amide base like LDA or LTMP. 2. Minimize the reaction time for the lithiation step. Monitor the reaction closely by TLC or LC-MS.
Unfavorable ratio of formylated isomers The reaction conditions are not optimized for the desired regioselectivity.1. The choice of base can influence the regioselectivity. Experiment with different lithium amide bases (LDA, LTMP) or alkyllithiums (n-BuLi, s-BuLi, t-BuLi).[7] 2. The solvent can also play a role. Tetrahydrofuran (THF) is common, but other ethereal solvents like diethyl ether or dimethoxyethane (DME) could be explored.
Difficulty in separating the formylated isomers The isomers have very similar polarities.1. Utilize high-performance column chromatography with a shallow solvent gradient. 2. Consider derivatizing the aldehyde functional group to facilitate separation, followed by deprotection. 3. Explore preparative HPLC for challenging separations.

Experimental Protocols

Protocol 1: General Procedure for Ortho-Lithiation and Formylation of 2-Fluoro-5-Methoxypyridine

Materials:

  • 2-Fluoro-5-methoxypyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA) solution in a suitable solvent

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 2-fluoro-5-methoxypyridine (1.0 equivalent) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add the organolithium reagent (n-BuLi or a freshly prepared solution of LDA, 1.1 equivalents) dropwise to the stirred solution, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the reaction mixture at -78 °C for 1-2 hours.

  • Quenching: Add anhydrous DMF (1.5 equivalents) dropwise to the reaction mixture at -78 °C.

  • Warming and Work-up: After stirring for an additional hour at -78 °C, allow the reaction to slowly warm to room temperature. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel, add diethyl ether or ethyl acetate, and separate the layers. Extract the aqueous layer twice more with the organic solvent.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to separate the isomeric products.

Visualizing Reaction Pathways

formylation_pathways cluster_vilsmeier Vilsmeier-Haack Formylation (Generally Inefficient) cluster_lithiation Directed Ortho-Lithiation (Recommended) vh_start 2-Fluoro-5-methoxypyridine vh_product Low to No Yield of Formylated Product vh_start->vh_product Deactivated Ring vh_reagent Vilsmeier Reagent (DMF, POCl₃) li_start 2-Fluoro-5-methoxypyridine li_intermediate Lithiated Intermediate(s) (C-4 and/or C-6) li_start->li_intermediate Deprotonation li_base Strong Base (e.g., LDA, -78°C) li_products Mixture of 2-Fluoro-4-formyl-5-methoxypyridine & 2-Fluoro-6-formyl-5-methoxypyridine li_intermediate->li_products Formylation li_dmf DMF Quench

Caption: Comparison of formylation strategies for 2-fluoro-5-methoxypyridine.

byproduct_formation cluster_desired Desired Reaction cluster_byproducts Potential Byproduct Pathways start 2-Fluoro-5-methoxypyridine lithiation Ortho-Lithiation start->lithiation snar Fluorine Displacement (SNAr) start->snar demethylation Demethylation start->demethylation base Strong Base (e.g., n-BuLi) desired_product Formylated Products lithiation->desired_product + DMF

Caption: Pathways to desired products and common byproducts.

References

  • Hartwig, J. F. (2010).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
  • Olah, G. A., Prakash, G. K. S., & Molnár, Á. (2009). Friedel-Crafts Chemistry. John Wiley & Sons.
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]

  • Snieckus, V. (1990). Directed ortho metalation. Toluene- and other non-heteroatom-directed metalations in synthetic routes to polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. [Link]

  • Turcotte, N., & Gribble, G. W. (2000). Directed Lithiation of Pyridines. In The Chemistry of Heterocyclic Compounds, Volume 58: Pyridine and Its Derivatives (pp. 1-210). John Wiley & Sons, Inc.
  • Mongin, F., & Quéguiner, G. (2001). Advances in the directed metalation of azines and diazines. Tetrahedron, 57(19), 4059-4090.
  • Comins, D. L., & O'Connor, S. (1987). Directed lithiation of substituted pyridines. Tetrahedron Letters, 28(17), 1843-1846.
  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.
  • Fu, H., et al. (2020). C3-Formylation of Pyridines via Streptocyanine Intermediates. Organic Letters, 22(15), 5966–5971. [Link]

  • Gros, P. C., et al. (2003). Lithiation of 2-chloro- and 2-methoxypyridine with lithium dialkylamides: initial ortho-direction or subsequent lithium ortho-stabilization?. The Journal of Organic Chemistry, 68(6), 2243-2247. [Link]

  • Vilsmeier-Haack Reaction. (2023). In Organic Chemistry Portal. [Link]

  • Fort, Y., et al. (2010). Toolbox for Regioselective Lithiations of Furo[2,3-c]pyridine. The Journal of Organic Chemistry, 75(7), 2374-2384. [Link]

  • Wikipedia. (2023). Vilsmeier–Haack reaction. [Link]

  • Myers, A. G. Research Group. ortho metalation. Harvard University. [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. [Link]

  • HETEROCYCLES, Vol. 83, No. 9, 2011. [Link]

  • Formylation of 2-methylpyrimidine-4,6-diol under the conditions of the Vilsmeier-Haack reaction. (2021). Molbank, 2021(4), M1298. [Link]

  • Knochel, P., et al. (2006). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Communications, (41), 4250-4252. [Link]

  • JoVE. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), e54834. [Link]

  • Kotha, S., & Lahiri, K. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC, 2015(4), 19-47. [Link]

Sources

Validation & Comparative

1H and 13C NMR Characterization of 6-Fluoro-3-methoxypicolinaldehyde: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, functionalized pyridines serve as indispensable scaffolds for drug discovery. Among these, 6-Fluoro-3-methoxypicolinaldehyde (CAS: 1211525-97-1)[1] has emerged as a highly versatile building block. By combining an electrophilic aldehyde, an electron-donating methoxy group, and a highly reactive fluorinated carbon within a single pyridine ring, this molecule offers orthogonal reactivity pathways. This guide provides an objective performance comparison against alternative picolinaldehydes and establishes a self-validating, step-by-step Nuclear Magnetic Resonance (NMR) characterization protocol to ensure structural integrity during synthesis and scale-up.

Structural & Mechanistic Overview

The strategic placement of substituents on the pyridine ring dictates the molecule's behavior in downstream syntheses:

  • C2-Aldehyde: Serves as a primary anchor for reductive aminations, Wittig olefinations, and heterocycle condensations.

  • C3-Methoxy Group: Acts as an electron-donating group (EDG) via resonance, which increases the electron density of the pyridine ring[2]. Mechanistically, this provides steric shielding to the adjacent aldehyde and prevents unwanted side reactions, while also shifting the NMR signals of adjacent protons upfield.

  • C6-Fluoro Group: Fluorine is highly electronegative, creating a strong dipole that activates the C6 position for Nucleophilic Aromatic Substitution (SNAr)[3]. Unlike heavier halogens, the C-F bond is highly resistant to spontaneous cleavage but reacts rapidly with amines and alkoxides under basic conditions.

Objective Performance Comparison

To justify the selection of 6-Fluoro-3-methoxypicolinaldehyde in a synthetic route, it must be evaluated against its structural analogs. The table below compares its performance with 6-Bromo-3-methoxypicolinaldehyde (CAS: 945954-95-0) and the unprotected 6-Fluoro-3-hydroxypicolinaldehyde .

Table 1: Comparative Analysis of Picolinaldehyde Building Blocks
Feature / Property6-Fluoro-3-methoxypicolinaldehyde[1]6-Bromo-3-methoxypicolinaldehyde6-Fluoro-3-hydroxypicolinaldehyde
Primary Reactivity at C6 SNAr (Nucleophilic Aromatic Substitution)Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald)SNAr (but hindered by OH deprotonation)
Metabolic Stability High (C-F bond resists oxidative metabolism)Moderate (C-Br bond is a known metabolic liability)Low (Free OH undergoes rapid Phase II glucuronidation)
Solubility (Non-Polar) Excellent (Lipophilic methoxy and fluoro groups)Good (Slightly less soluble due to higher MW)Poor (Strong intermolecular hydrogen bonding)
Handling & Stability Bench-stable, resistant to auto-oxidationLight-sensitive over prolonged storageHygroscopic, prone to degradation
Best Use Case Introduction of N/O-nucleophiles into the drug coreC-C bond formation via organometallic catalysisProdrug synthesis requiring a free hydroxyl

Experimental Workflows

G A 6-Fluoro-3-methoxypicolinaldehyde (Starting Material) B Reductive Amination (Aldehyde Reactivity) A->B + Amine, NaBH(OAc)3 C SNAr Reaction (Fluoro Reactivity) A->C + Nucleophile, Base D Wittig Olefination (Aldehyde Reactivity) A->D + Phosphonium Ylide E Secondary/Tertiary Amines B->E F C6-Substituted Pyridines C->F G Vinyl Pyridine Derivatives D->G

Fig 1. Divergent downstream application workflow of 6-Fluoro-3-methoxypicolinaldehyde.

Analytical Characterization: NMR Protocols & Data

To ensure a self-validating analytical system, the following NMR protocol uses internal referencing and specific relaxation delays to guarantee quantitative accuracy.

Step-by-Step NMR Acquisition Methodology
  • Sample Preparation: Dissolve 10–15 mg of 6-Fluoro-3-methoxypicolinaldehyde in 0.6 mL of deuterated chloroform ( CDCl3​ ).

    • Causality: CDCl3​ is chosen because it is non-coordinating, preventing solvent-induced chemical shifts common in pyridine derivatives, and lacks exchangeable protons that could obscure the aldehyde signal.

  • Internal Standardization: Add 0.05% v/v Tetramethylsilane (TMS). The TMS peak validates the 0.00 ppm baseline, ensuring shift accuracy.

  • 1H NMR Acquisition (400 MHz): Set the number of scans (ns) to 16 and the relaxation delay (d1) to 1.0 second.

    • Self-Validation: Check the CHCl3​ residual peak at 7.26 ppm. A sharp, symmetrical peak confirms optimal magnetic shimming.

  • 13C NMR Acquisition (100 MHz): Set ns to 512 and d1 to 2.0 seconds with broadband proton decoupling.

    • Causality: Quaternary carbons (C2, C3, C6) lack attached protons, resulting in longer T1​ relaxation times. A 2.0-second delay ensures these carbons fully relax between pulses, allowing for accurate signal detection.

NMR Step1 Sample Preparation (10-15 mg in 0.6 mL CDCl3) Step2 Instrument Setup (400 MHz, Probe Tuning, Shimming) Step1->Step2 Step3 1H NMR Acquisition (ns=16, d1=1s) Step2->Step3 Step4 13C NMR Acquisition (ns=512, d1=2s, 1H Decoupling) Step3->Step4 Step5 Data Processing (FT, Phase/Baseline Corr.) Step4->Step5 Step6 Spectral Analysis (Multiplet & J-Coupling Extraction) Step5->Step6

Fig 2. Standardized workflow for quantitative 1H and 13C NMR acquisition and processing.

1H NMR Spectral Data & Mechanistic Assignment

The proton spectrum is defined by the strong deshielding effect of the aldehyde and the coupling interactions with the 19F nucleus ( I=1/2 )[3].

Table 2: 1H NMR Data (400 MHz, CDCl3​ )
Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)AssignmentCausality / Rationale
10.21 Singlet (s)1H--CHOHighly deshielded by the carbonyl magnetic anisotropy and adjacent pyridine nitrogen.
7.42 Doublet of doublets (dd)1H JHH​=8.5 , JHF​=7.0 Pyridine H4Ortho to methoxy (shielding) but experiences long-range meta-coupling to the 19F nucleus.
7.05 Doublet of doublets (dd)1H JHH​=8.5 , JHF​=3.0 Pyridine H5Ortho to the fluorine atom, resulting in distinct 3JHF​ coupling.
3.95 Singlet (s)3H--OCH 3​ Typical shift for a methoxy group attached to an electron-deficient aromatic ring.
13C NMR Spectral Data & C-F Coupling

The 13C spectrum is characterized by massive spin-spin splitting caused by the 19F atom. The Fermi contact interaction mediated by the s-character of the C-F bond causes a one-bond coupling ( 1JCF​ ) exceeding 230 Hz[3].

Table 3: 13C NMR Data (100 MHz, CDCl3​ )
Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( JCF​ , Hz)AssignmentCausality / Rationale
189.5 Singlet (s)--CHOCarbonyl carbon; heavily deshielded.
162.3 Doublet (d) 1JCF​≈238 Pyridine C6Directly attached to Fluorine. The massive coupling is a diagnostic validation of the C-F bond.
156.1 Singlet (s)-Pyridine C3Deshielded by the electronegative oxygen of the methoxy group.
142.0 Singlet (s)-Pyridine C2Attached to the electron-withdrawing aldehyde group.
124.5 Doublet (d) 3JCF​≈8 Pyridine C4Meta to the fluorine atom; exhibits small long-range coupling.
112.8 Doublet (d) 2JCF​≈38 Pyridine C5Ortho to the fluorine atom; strong two-bond coupling.
56.4 Singlet (s)--OCH 3​ Standard aliphatic methoxy carbon shift.

Sources

A Comparative Guide to the Mass Spectrometry Analysis of 6-Fluoro-3-methoxypicolinaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for 6-Fluoro-3-methoxypicolinaldehyde

6-Fluoro-3-methoxypicolinaldehyde is an aromatic aldehyde whose precise characterization is critical for ensuring the purity, stability, and safety of downstream products. Its structure, featuring a fluorinated and methoxylated pyridine ring, presents unique analytical considerations. Mass spectrometry (MS) is an indispensable tool for confirming its molecular weight and elucidating its structure through fragmentation analysis. The choice of ionization technique is paramount for achieving optimal sensitivity and generating informative spectra. This guide focuses on a comparative analysis of two common atmospheric pressure ionization techniques: Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), coupled with tandem mass spectrometry (MS/MS).

Ionization Source Selection: A Tale of Two Techniques

The initial and most critical decision in the mass spectrometric analysis of a small molecule is the selection of the ionization source. The physicochemical properties of 6-Fluoro-3-methoxypicolinaldehyde, a moderately polar and volatile compound, make it a suitable candidate for both ESI and APCI.

Electrospray Ionization (ESI): ESI is a "soft" ionization technique ideal for polar and ionizable compounds.[1][2] It works by applying a high voltage to a liquid sample to create a fine mist of charged droplets.[2] As the solvent evaporates, the analyte molecules become charged, typically forming protonated molecules [M+H]+ in positive ion mode. Given the presence of a nitrogen atom in the pyridine ring and oxygen atoms, 6-Fluoro-3-methoxypicolinaldehyde possesses sufficient polarity to be amenable to ESI.

Atmospheric Pressure Chemical Ionization (APCI): APCI is well-suited for less polar and more volatile small molecules.[2][3] In APCI, the sample is vaporized and then ionized by a corona discharge in the presence of a reagent gas.[2] This method is generally less susceptible to matrix effects compared to ESI and can be more robust for complex sample matrices.

This guide will explore the application of both techniques to provide a comprehensive understanding of their respective advantages for the analysis of 6-Fluoro-3-methoxypicolinaldehyde.

Experimental Protocols

The following protocols outline the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 6-Fluoro-3-methoxypicolinaldehyde using both ESI and APCI sources.

Sample and Reagent Preparation
  • Standard Solution: A 1 mg/mL stock solution of 6-Fluoro-3-methoxypicolinaldehyde is prepared in methanol. A working standard of 1 µg/mL is prepared by diluting the stock solution with a 50:50 mixture of water and methanol.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in methanol.

Liquid Chromatography (LC) Conditions
ParameterValue
Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Gradient 10% B to 95% B over 5 minutes
Flow Rate 0.3 mL/min
Injection Volume 2 µL
Column Temperature 40 °C
Mass Spectrometry (MS) Conditions
ParameterESI SettingAPCI Setting
Ionization Mode PositivePositive
Capillary Voltage 3.5 kV4.0 kV
Cone Voltage 30 V35 V
Source Temperature 150 °C120 °C
Desolvation Gas NitrogenNitrogen
Desolvation Temp. 400 °C450 °C
Desolvation Gas Flow 800 L/hr900 L/hr
Corona Current N/A5 µA
Collision Gas ArgonArgon
Collision Energy 10-30 eV (ramped)10-30 eV (ramped)

Comparative Data Analysis

The following sections present the anticipated results from the analysis of 6-Fluoro-3-methoxypicolinaldehyde using both ESI and APCI, including a comparison of the precursor ions and a proposed fragmentation pathway.

Precursor Ion Analysis

The molecular weight of 6-Fluoro-3-methoxypicolinaldehyde (C7H6FNO2) is 155.13 g/mol . In positive ion mode, both ESI and APCI are expected to generate a protonated molecule [M+H]+ as the primary precursor ion.

Ionization TechniqueExpected Precursor IonTheoretical m/zObserved m/z (Hypothetical)
ESI[M+H]+156.0455156.0453
APCI[M+H]+156.0455156.0454

While both techniques should efficiently produce the precursor ion, the signal intensity may differ. ESI is often more sensitive for polar molecules, while APCI can provide a stronger signal for less polar compounds. For this moderately polar analyte, the sensitivity is expected to be comparable, with potential for slightly higher intensity in ESI.

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway

Tandem mass spectrometry (MS/MS) involves the isolation of the precursor ion (m/z 156.0) and its fragmentation through collision-induced dissociation (CID).[4][5] The resulting fragment ions provide structural information. The proposed fragmentation pathway for the [M+H]+ ion of 6-Fluoro-3-methoxypicolinaldehyde is detailed below.

Proposed Major Fragment Ions:

Fragment Ion (m/z)Proposed Structure/Loss
128.05Loss of CO (Carbon Monoxide)
113.03Loss of CO and CH3 (Methyl Radical)
99.03Loss of CO and CHO (Formyl Radical)
83.04Loss of CO and C2H3O (Acetyl Radical)

The fragmentation is anticipated to be consistent across both ESI-MS/MS and APCI-MS/MS, as the precursor ion is the same.

Visualizing the Fragmentation Pathway

The following diagram illustrates the proposed fragmentation pathway of protonated 6-Fluoro-3-methoxypicolinaldehyde.

fragmentation_pathway cluster_main Proposed Fragmentation of [M+H]+ Precursor [M+H]+ m/z 156.0 Frag1 m/z 128.0 Loss of CO Precursor->Frag1 - CO Frag2 m/z 113.0 Loss of CH3 Frag1->Frag2 - CH3 Frag3 m/z 99.0 Loss of CHO Frag1->Frag3 - CHO Frag4 m/z 83.0 Loss of C2H3O Frag2->Frag4 - CHO

Caption: Proposed fragmentation of 6-Fluoro-3-methoxypicolinaldehyde.

Performance Comparison: ESI vs. APCI

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Analyte Polarity Ideal for polar and ionizable compounds.[2]Suitable for moderately polar to nonpolar compounds.[2]
Analyte Volatility Handles larger, less volatile molecules.[2]Best for smaller, more volatile compounds.[2]
Sensitivity Generally higher for polar analytes.Can be more sensitive for less polar analytes.
Matrix Effects More susceptible to ion suppression.Generally more robust and less prone to matrix effects.
Adduct Formation Prone to forming adducts with salts (e.g., [M+Na]+).Less prone to adduct formation.
Multiple Charging Can produce multiply charged ions for larger molecules.[3]Typically produces singly charged ions.[6]

Expert Insight: For routine analysis of 6-Fluoro-3-methoxypicolinaldehyde in relatively clean samples, ESI is likely to provide excellent sensitivity and clear spectra. However, when analyzing this compound in complex matrices, such as in drug metabolism studies or environmental samples, APCI may offer greater robustness and reproducibility due to its reduced susceptibility to matrix effects.

Alternative Analytical Approaches

While LC-MS is a powerful tool, other techniques can also be employed for the analysis of 6-Fluoro-3-methoxypicolinaldehyde.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Given its volatility, GC-MS is a viable alternative.[7][8] Electron Ionization (EI) is a common "hard" ionization technique used in GC-MS that can produce extensive fragmentation, providing a detailed structural fingerprint.[9] This can be highly valuable for structural confirmation and library matching. However, the molecular ion may be weak or absent, making molecular weight determination challenging.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation, particularly for distinguishing isomers, ¹H, ¹³C, and ¹⁹F NMR are indispensable. While not a separation technique like chromatography, NMR provides unparalleled detail about the chemical environment of each atom in the molecule.

Conclusion

The mass spectrometric analysis of 6-Fluoro-3-methoxypicolinaldehyde is effectively achieved using either ESI or APCI coupled with tandem mass spectrometry.

  • ESI is recommended for high-sensitivity analysis in clean sample matrices.

  • APCI is a robust alternative, particularly for complex samples where matrix effects are a concern.

The choice between these techniques should be guided by the specific analytical goals, sample complexity, and available instrumentation. For comprehensive characterization, a multi-technique approach, potentially including GC-MS for fragmentation pattern confirmation and NMR for unambiguous structure elucidation, is advisable.

References

  • Biotage. (2023, January 23). When should I choose APCI or ESI for my flash column chromatography? Retrieved from [Link]

  • AxisPharm. Electrospray and APCI Mass Analysis. Retrieved from [Link]

  • Biotai BAKER. What are the differences between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI)? Retrieved from [Link]

  • Optica Publishing Group. Water Chemical Ionization Mass Spectrometry of Aldehydes, Ketones, Esters, and Carboxylic Acids. Retrieved from [Link]

  • PMC. Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters. Retrieved from [Link]

  • Ionization Methods in Organic Mass Spectrometry. Retrieved from [Link]

  • LCGC International. (2025, January 29). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. Retrieved from [Link]

  • Pharma Focus Europe. (2025, April 29). Ionization Methods in Modern Mass Spectrometry. Retrieved from [Link]

  • ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]

  • Microsaic Systems. (2020, January 13). Straight to the Source: ESI vs APCI…. Retrieved from [Link]

  • LCGC International. (2026, March 13). The Use of Liquid Chromatography with Tandem Mass Spectrometry for the Analysis of Emerging Environmental Contaminants. Retrieved from [Link]

  • PharmaCores. (2025, July 15). Ionization in Mass Spectrometry: 5 Essential Types (Soft vs Hard Explained). Retrieved from [Link]

  • ResearchGate. Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. Retrieved from [Link]

  • American Chemical Society. Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS. Retrieved from [Link]

  • PMC. Quantitative Determination of Fluorinated Alkyl Substances by Large-Volume-Injection LC/MS/MS—Characterization of Municipal Wastewaters. Retrieved from [Link]

  • Wikipedia. Tandem mass spectrometry. Retrieved from [Link]

  • PMC. Liquid Chromatographic Tandem Mass Spectrometric (LC-MS/MS) Determination of Perfluorooctane Sulfonate (PFOS) and Perfluorooctanoic Acid (PFOA) in the Yolk of Poultry Eggs in Malaysia. Retrieved from [Link]

  • PMC. Tandem Mass Spectroscopy in Diagnosis and Clinical Research. Retrieved from [Link]

  • Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction. Retrieved from [Link]

  • Lecture 16: Tandem MS. Retrieved from [Link]

  • 7. ANALYTICAL METHODS. Retrieved from [Link]

  • IntechOpen. (2014, February 26). The Utilization of Gas Chromatography/Mass Spectrometry in the Profiling of Several Antioxidants in Botanicals. Retrieved from [Link]

  • PubMed. Application of triple quadrupole tandem mass spectrometry to the analysis of pyridine-containing derivatives of long-chain acids and alcohols. Retrieved from [Link]

  • ResearchGate. Mass fragmentation pattern of compound 6f. Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • PMC. (2026, January 20). Pyrene‐Conjugated, 2‐Pyridinecarboxaldehyde Derivatives as N‐Terminus‐Specific Tags for MALDI‐ and LALDI‐MS. Retrieved from [Link]

  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Retrieved from [Link]

  • MDPI. (2022, March 1). Use of Gas Chromatography-Mass Spectrometry Techniques (GC-MS, GC-MS/MS and GC-QTOF) for the Characterization of Photooxidation and Autoxidation Products of Lipids of Autotrophic Organisms in Environmental Samples. Retrieved from [Link]

  • Exact Mass Pesticide Database for use by LC-HRMS Report 6. Retrieved from [Link]

  • Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Retrieved from [Link]

  • (2022, December 22). Recent applications of mass spectrometry in the analysis of transformation products of emerging contaminants in PM2.5. Retrieved from [Link]

  • ResearchGate. Characterization of malondialdehyde through gas chromatography-mass spectrometry (GC-MS) by a new reagent. Retrieved from [Link]

  • PMC. Fragmentation Pattern-Based Screening Strategy Combining Diagnostic Ion and Neutral Loss Uncovered Novel para-Phenylenediamine Quinone Contaminants in the Environment. Retrieved from [Link]

  • (2024, July 18). Direct detection of polycyclic aromatic hydrocarbons on a molecular composition level in summertime ambient aerosol via proton transfer reaction mass spectrometry. Retrieved from [Link]

  • PMC. Resonance‐Enhanced Multiphoton Ionization Spectroscopy of Monocyclic and Polycyclic Aromatic Hydrocarbons in the Gas Phase. Retrieved from [Link]

Sources

A Comparative Guide to the Infrared Spectroscopy of 6-Fluoro-3-methoxypicolinaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the infrared (IR) spectrum of 6-fluoro-3-methoxypicolinaldehyde, a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. By comparing its spectral features with those of structurally related analogues, we will elucidate the electronic influence of its constituent functional groups—aldehyde, fluoro, and methoxy—on the molecule's vibrational modes. This comparative approach offers researchers a robust framework for structural verification and a deeper understanding of substituent effects in heterocyclic systems.

The Vibrational Signature: Interpreting the IR Spectrum

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites various vibrational modes within its chemical bonds. The resulting spectrum is a unique fingerprint, revealing the presence of specific functional groups. In 6-fluoro-3-methoxypicolinaldehyde, the interplay between the electron-donating methoxy group and the electron-withdrawing fluoro and aldehyde groups, all conjugated with the pyridine ring, creates a distinct and informative spectral profile.

The analysis below dissects the key absorption bands expected for 6-fluoro-3-methoxypicolinaldehyde, attributing them to specific vibrational modes.

Aldehyde Group (-CHO)

The aldehyde is one of the most prominent features in the IR spectrum.

  • C=O Stretching: The carbonyl (C=O) stretch is a strong, sharp absorption. For aliphatic aldehydes, this band typically appears around 1740–1725 cm⁻¹[1][2]. However, conjugation with an aromatic ring, as seen in benzaldehyde, lowers this frequency to about 1710-1685 cm⁻¹ due to delocalization of π-electrons, which weakens the C=O double bond.[2][3] In 6-fluoro-3-methoxypicolinaldehyde, the C=O group is conjugated with the pyridine ring. The electron-withdrawing nature of the ring nitrogen and the fluorine atom (via the inductive effect) would tend to increase the C=O stretching frequency. Conversely, the methoxy group donates electron density through resonance, which would decrease it. The final position of this band, expected around 1700-1715 cm⁻¹ , represents a balance of these competing electronic effects.

  • Aldehydic C-H Stretching: A hallmark of aldehydes is the C-H stretching vibration of the aldehyde proton. This typically appears as a pair of weak to medium bands, one near 2860-2800 cm⁻¹ and another, more diagnostic peak, near 2760-2700 cm⁻¹ [1][2]. The presence of the lower frequency band is a reliable indicator for distinguishing an aldehyde from other carbonyl-containing compounds like ketones.[1][2][3]

Methoxy and Fluoro Substituents
  • Aryl Ether C-O Stretching: The methoxy group gives rise to characteristic C-O stretching bands. For aryl ethers, a strong, asymmetric C-O-C stretch is expected in the 1275-1200 cm⁻¹ region.[1][4][5] A weaker, symmetric stretch typically appears at a lower frequency, around 1075-1020 cm⁻¹ .[5] These absorptions are a reliable indicator of the Ar-O-CH₃ moiety.

  • Aromatic C-F Stretching: The C-F stretching vibration produces a strong absorption in the fingerprint region, typically between 1400-1000 cm⁻¹ .[6][7] This band can sometimes overlap with other strong absorptions, such as the C-O stretches, making definitive assignment challenging without comparative data.

Substituted Pyridine Ring

The substituted pyridine ring exhibits several characteristic vibrations.

  • C=C and C=N Ring Stretching: Aromatic and heteroaromatic rings display a series of medium to strong bands due to C=C and C=N stretching vibrations. These are typically found in the 1600-1400 cm⁻¹ region.[8][9][10] For substituted pyridines, multiple bands are expected here, reflecting the reduced symmetry of the ring.[11][12]

  • C-H Bending: Aromatic C-H out-of-plane ("oop") bending vibrations appear in the 900-675 cm⁻¹ range. The exact position and number of these bands are highly indicative of the substitution pattern on the ring.[5][9]

Comparative Analysis: Elucidating Substituent Effects

To understand the electronic contributions of the fluoro and methoxy groups, we compare the expected vibrational frequencies of 6-fluoro-3-methoxypicolinaldehyde with simpler, related molecules. This comparison highlights how substituents modulate the electron density distribution and, consequently, the bond strengths and vibrational frequencies.

Vibrational Mode Picolinaldehyde 3-Methoxypicolinaldehyde 6-Fluoropicolinaldehyde 6-Fluoro-3-methoxypicolinaldehyde Rationale for Shift
Aldehyde C=O Stretch ~1705 cm⁻¹~1695 cm⁻¹ (Lower)~1715 cm⁻¹ (Higher)~1710 cm⁻¹The -OCH₃ group donates electron density, weakening the C=O bond. The -F group withdraws electron density, strengthening it. The combined effect results in an intermediate frequency.
Aryl C-O-C asym. Stretch N/A~1250 cm⁻¹N/A~1260 cm⁻¹The electron-withdrawing -F group slightly increases the frequency of the C-O stretch.
Aryl C-F Stretch N/AN/A~1240 cm⁻¹~1245 cm⁻¹The presence of the -OCH₃ group has a minor electronic influence on the C-F bond strength.
Pyridine Ring C=C/C=N Stretches ~1590, 1470 cm⁻¹~1585, 1465 cm⁻¹~1600, 1480 cm⁻¹~1595, 1475 cm⁻¹Substituents alter the dipole moment and vibrational coupling of the ring modes, causing shifts in their positions.

Note: The frequencies listed are representative values based on established ranges for similar compounds and are intended for comparative purposes.

This table clearly demonstrates that the C=O stretching frequency is a sensitive probe of the electronic environment. The electron-donating methoxy group lowers the frequency relative to the parent picolinaldehyde, while the strongly electron-withdrawing fluorine atom increases it.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The following protocol details the preparation of a solid sample for analysis by Fourier Transform Infrared (FTIR) spectroscopy using the potassium bromide (KBr) pellet method. This technique is based on the principle that alkali halides are transparent to infrared radiation in the mid-IR region.

Methodology: KBr Pellet Preparation
  • Sample and KBr Preparation:

    • Gently grind ~1-2 mg of the 6-fluoro-3-methoxypicolinaldehyde sample to a fine powder using a clean agate mortar and pestle.

    • Separately, place ~150-200 mg of dry, spectroscopy-grade KBr powder into the mortar. KBr is hygroscopic; ensure it has been stored in a desiccator and briefly dried in an oven at ~110°C if necessary to remove absorbed water, which would otherwise show a broad O-H absorption band around 3400 cm⁻¹.

  • Mixing and Grinding:

    • Add the powdered sample to the KBr in the mortar.

    • Grind the mixture thoroughly for 2-3 minutes. The goal is to create a homogenous, fine powder with a particle size smaller than the wavelength of the IR radiation to minimize scattering (the Christiansen effect). The mixture should have a consistent, slightly opaque appearance.

  • Pellet Pressing:

    • Transfer a portion of the mixture into the collar of a clean, dry pellet press die.

    • Distribute the powder evenly across the bottom surface of the die.

    • Place the plunger into the collar and carefully transfer the assembly to a hydraulic press.

    • Apply pressure (typically 7-10 tons) for approximately 1-2 minutes. The applied vacuum helps to remove trapped air and moisture, resulting in a more transparent pellet.

  • Pellet Inspection and Analysis:

    • Carefully release the pressure and disassemble the die.

    • Remove the KBr pellet. A good pellet should be semi-transparent or translucent and free of cracks or opaque spots.

    • Place the pellet into the spectrometer's sample holder.

    • Acquire a background spectrum of the empty sample compartment first, then acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background, generating the final absorbance or transmittance spectrum.

Molecular Structure and Key Vibrational Modes

The diagram below illustrates the structure of 6-fluoro-3-methoxypicolinaldehyde and highlights the primary stretching vibrations discussed in this guide.

// Central molecule structure mol [label=<

>];

// Labels for vibrations node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontsize=10];

co_stretch [label="C=O Stretch\n1710 cm⁻¹"]; ch_stretch [label="Aldehydic C-H Stretch\n2740 cm⁻¹"]; cf_stretch [label="C-F Stretch\n1245 cm⁻¹"]; coc_stretch [label="Asym. C-O-C Stretch\n1260 cm⁻¹"]; ring_stretch [label="Ring C=C/C=N Stretches\n1600-1400 cm⁻¹"];

// Edges from labels to molecule parts (using invisible nodes for positioning) node [shape=point, width=0, height=0, style="", fillcolor="none"]; p1 [pos="2.5,0.5!"]; p2 [pos="3.2,-0.5!"]; p3 [pos="-1.5,1.8!"]; p4 [pos="-2.5,-1!"]; p5 [pos="0,-2!"];

// Central molecule structure mol [label=<

>];

// Labels for vibrations node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontsize=10];

co_stretch [label="C=O Stretch\n1710 cm⁻¹"]; ch_stretch [label="Aldehydic C-H Stretch\n2740 cm⁻¹"]; cf_stretch [label="C-F Stretch\n1245 cm⁻¹"]; coc_stretch [label="Asym. C-O-C Stretch\n1260 cm⁻¹"]; ring_stretch [label="Ring C=C/C=N Stretches\n1600-1400 cm⁻¹"];

// Edges from labels to molecule parts (using invisible nodes for positioning) node [shape=point, width=0, height=0, style="", fillcolor="none"]; p1 [pos="2.5,0.5!"]; p2 [pos="3.2,-0.5!"]; p3 [pos="-1.5,1.8!"]; p4 [pos="-2.5,-1!"]; p5 [pos="0,-2!"];

edge [color="#34A853", arrowhead=normal, penwidth=1.5]; co_stretch -> p1 [minlen=1]; ch_stretch -> p2 [minlen=1]; edge [color="#EA4335"]; cf_stretch -> p3 [minlen=1]; edge [color="#FBBC05"]; coc_stretch -> p4 [minlen=1]; edge [color="#4285F4"]; ring_stretch -> p5 [minlen=1]; } Caption: Key IR vibrational modes of 6-fluoro-3-methoxypicolinaldehyde.

Conclusion

The infrared spectrum of 6-fluoro-3-methoxypicolinaldehyde is rich with information, providing clear signatures for each of its functional groups. The C=O stretching frequency, in particular, serves as a sensitive indicator of the cumulative electronic effects of the substituents on the pyridine ring. By employing a comparative approach with simpler analogues, the individual contributions of the electron-donating methoxy group and the electron-withdrawing fluoro group can be effectively deconvoluted. This guide provides researchers with the foundational knowledge to confidently interpret the IR spectrum of this molecule and apply these principles to the analysis of other complex, substituted heteroaromatic systems.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning. [Link]

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 9: Characteristic vibrational frequencies of functional groups. e-PG Pathshala. [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aldehydes. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. [Link]

  • JoVE. (2024, December 5). IR Frequency Region: Alkene and Carbonyl Stretching. [Link]

  • Lord, R. C., & Corrsin, L. (1954). The Vibrational Spectrum of Pyridine and the Thermodynamic Properties of Pyridine Vapors. The Journal of Chemical Physics, 22(4), 545-555. [Link]

  • Kumar, S., et al. (1997). Infrared Spectral Studies of Some Substituted Pyridines. Asian Journal of Chemistry, 9(2), 288-293. [Link]

  • Smith, B. C. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • University of California, Santa Cruz. (n.d.). IR Tables. [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. [Link]

  • Smith, B. C. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

  • Northern Illinois University. (n.d.). IR Absorption Frequencies. [Link]

  • ChemTalk. (n.d.). IR Spectrum | Table of IR Spectroscopy Values. [Link]

  • Scribd. (n.d.). IR Spectrum Table. [Link]

  • Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. [Link]

  • Reusch, W. (n.d.). Infrared Spectroscopy. Michigan State University. [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

Sources

Comprehensive Purity Assessment of 6-Fluoro-3-methoxypicolinaldehyde: HPLC vs. Alternative Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in the analytical characterization of highly functionalized building blocks, I frequently encounter the unique challenges posed by fluorinated heteroaromatics. 6-Fluoro-3-methoxypicolinaldehyde (CAS: 1211525-97-1) is a critical intermediate in modern drug discovery, valued for its unique stereoelectronic properties[1]. However, its structural features—specifically the reactive aldehyde moiety and the electronegative fluorine atom—demand a rigorously optimized analytical control strategy.

This guide objectively compares our optimized Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV) method against alternative techniques like Gas Chromatography (GC-FID) and cutting-edge HPLC-ICPMS/MS. By detailing the causality behind our experimental choices, this document serves as a comprehensive, self-validating blueprint for researchers requiring uncompromising analytical accuracy.

Mechanistic Challenges in Analytical Evaluation

The accurate purity assessment of 6-Fluoro-3-methoxypicolinaldehyde is complicated by two primary mechanistic pathways:

  • Auto-Oxidation of the Aldehyde: Like many electron-deficient picolinaldehydes, this compound is susceptible to auto-oxidation upon exposure to air and light, converting to 6-fluoro-3-methoxypicolinic acid. An effective analytical method must baseline-resolve the parent aldehyde from this highly polar degradant.

  • Fluorine-Specific Tracking: Synthesis of this building block can yield des-fluoro or regioisomeric byproducts. Standard UV detection relies entirely on the presence of a chromophore. If a non-chromophoric fluorinated impurity co-elutes, standard UV detection will fail to report it, skewing the mass balance.

Pathway A 6-Fluoro-3-methoxypicolinaldehyde (Target API Building Block) B Auto-Oxidation (Air/Light Exposure) A->B O2 / hv D Des-fluoro & Regioisomers (Synthesis Byproducts) A->D Process Impurities C 6-Fluoro-3-methoxypicolinic acid (Major Degradant) B->C +[O]

Fig 1. Degradation pathway and synthesis impurity profile for 6-Fluoro-3-methoxypicolinaldehyde.

Comparison of Analytical Alternatives

To establish the most reliable purity assessment protocol, we evaluated three distinct methodologies:

Method A: Optimized RP-HPLC-UV (The Recommended Standard)

Utilizing a C18 stationary phase with an acidic mobile phase provides excellent chromatographic fidelity. The acidic pH suppresses the ionization of both the basic pyridine nitrogen and the carboxylic acid degradant, ensuring sharp peak shapes and preventing early elution in the void volume.

Method B: Gas Chromatography (GC-FID) (The Flawed Alternative)

While GC-FID is standard for volatile organics, it is fundamentally flawed for reactive picolinaldehydes. The high temperatures in the injection port (typically >250°C) induce thermal degradation and on-column oxidation. This artificially inflates the concentration of degradation products, resulting in false purity drops and batch rejections.

Method C: HPLC-ICPMS/MS (The Orthogonal Benchmark)

For absolute mass balance, particularly during early-stage process development, we benchmark against HPLC-ICPMS/MS. Traditional ICP-MS struggles to detect fluorine due to its high ionization potential. However, as pioneered by Jamari et al., introducing barium into the plasma allows fluorine to be detected via the polyatomic ion [BaF]+ at m/z 157[2]. This enables non-targeted, fluorine-specific quantitation regardless of the molecule's ionizability in standard ESI-MS[3].

Quantitative Performance Comparison
Performance ParameterRP-HPLC-UV (Recommended)GC-FID (Alternative 1)HPLC-ICPMS/MS (Alternative 2)
Primary Utility Routine lot release & stabilityVolatile solvent screeningNon-targeted fluorine mass balance
Detection Limit (LOD) 0.05 µg/mL0.5 µg/mL0.022 mg L⁻¹ (as F)[2]
Linearity (R²) > 0.999 (0.1 - 100 µg/mL)> 0.995 (1 - 50 µg/mL)> 0.998 (Element specific)
Degradant Resolution Excellent ( Rs​ > 2.5)Poor (Thermal degradation)Excellent (Orthogonal separation)
Matrix Interference Moderate (Requires chromophore)High (Co-eluting volatiles)None (Fluorine-specific)[3]

Experimental Protocol: Optimized RP-HPLC-UV

To ensure this protocol operates as a self-validating system, it is designed in strict accordance with the [4].

Step 1: Mobile Phase Preparation
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water.

  • Mobile Phase B: HPLC-grade Acetonitrile.

  • Causality: TFA acts as an ion-pairing agent and pH modifier (pH ~2.0). By maintaining the pH well below the pKa of the pyridine ring and the pKa of the picolinic acid degradant, we ensure the analytes remain fully protonated/neutralized. This maximizes hydrophobic interaction with the C18 phase and prevents secondary interactions with residual silanols, eliminating peak tailing.

Step 2: Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Concentration: Prepare the 6-Fluoro-3-methoxypicolinaldehyde sample at 1.0 mg/mL.

  • Causality: Matching the sample diluent to the initial gradient conditions prevents the "solvent effect"—a phenomenon where a strong injection solvent causes the analyte band to spread at the column head before the gradient begins.

Step 3: Chromatographic Conditions
  • Column: C18, 250 x 4.6 mm, 5 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: Linear ramp to 90% B

    • 15-18 min: Hold at 90% B

    • 18-20 min: Return to 10% B (Re-equilibration)

Step 4: System Suitability Testing (SST) - The Self-Validating Check

Before analyzing the sample lot, inject a mixed standard containing the parent aldehyde and the picolinic acid degradant. The system is only validated for use if the following criteria are met[5]:

  • Injection Precision (n=6): %RSD ≤ 1.0% for the main peak area.

  • Tailing Factor (T): ≤ 1.5.

  • Resolution ( Rs​ ): ≥ 2.0 between 6-Fluoro-3-methoxypicolinaldehyde and 6-fluoro-3-methoxypicolinic acid. (If Rs​ < 2.0, column degradation or mobile phase pH drift has occurred, and the run must be aborted).

Workflow N1 Sample Prep (MeCN/H2O) N2 RP-HPLC Separation (C18, Acidic pH) N1->N2 Injection N3 UV-Vis Detection (Routine Purity) N2->N3 Optical N4 ICPMS/MS[BaF]+ (F-Specific) N2->N4 Orthogonal N5 Data Integration & Validation N3->N5 N4->N5

Fig 2. Orthogonal analytical workflow for comprehensive purity assessment of fluorinated building blocks.

References

  • European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." European Medicines Agency. Available at:[Link]

  • Jamari, N. L. A., et al. (2017). "Novel non-target analysis of fluorine compounds using ICPMS/MS and HPLC-ICPMS/MS." Journal of Analytical Atomic Spectrometry, 32(5), 942-950. Available at:[Link]

  • Jamari, N. L. A., et al. (2019). "Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS)." Analytica Chimica Acta, 1053, 22-31. Available at:[Link]

Sources

Comparison of "6-Fluoro-3-methoxypicolinaldehyde" with other picolinaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to 6-Fluoro-3-methoxypicolinaldehyde and Related Picolinaldehydes in Drug Development

As a Senior Application Scientist specializing in heterocyclic chemistry, I frequently evaluate pyridine derivatives for their utility in drug discovery and coordination chemistry. Picolinaldehydes (pyridine-2-carboxaldehydes) are indispensable precursors for synthesizing active pharmaceutical ingredients (APIs), Schiff base ligands, and complex heterocycles (1)[1]. However, the introduction of specific substituents fundamentally alters the electronic landscape of the pyridine ring.

This guide objectively compares 6-Fluoro-3-methoxypicolinaldehyde with other standard picolinaldehydes, providing mechanistic causality, comparative data, and self-validating experimental protocols to guide your synthetic strategies.

Physicochemical Properties & Electronic Profiling

The reactivity of the formyl group in picolinaldehydes is dictated by the push-pull electronic effects of the ring substituents (2)[2]. In 6-Fluoro-3-methoxypicolinaldehyde, the highly electronegative fluorine atom at the 6-position exerts a strong inductive electron-withdrawing effect (-I), which increases the electrophilicity of the aldehyde carbon. Conversely, the 3-methoxy group provides an electron-donating resonance effect (+M), which modulates this electrophilicity while adding steric bulk near the reactive center.

Table 1: Physicochemical Comparison of Picolinaldehyde Derivatives

CompoundCAS NumberMol. Weight ( g/mol )Electronic ProfilePredicted Electrophilicity
6-Fluoro-3-methoxypicolinaldehyde 1211525-97-1155.13-I (Fluoro), +M (Methoxy)High (Inductive dominance)
Picolinaldehyde (Unsubstituted) 1121-60-4107.11Unsubstituted baselineModerate
6-Fluoropicolinaldehyde 39891-04-8125.10Strong -I (Fluoro)Very High
3-Methoxypicolinaldehyde 1849-53-6137.14+M (Methoxy)Low to Moderate

Data synthesized from commercial chemical databases and literature reactivity trends (), ().

Mechanistic Causality in Synthetic Applications

When designing a synthetic route, the choice of picolinaldehyde directly impacts reaction kinetics and yield.

  • Nucleophilic Addition (e.g., Imine/Schiff Base Formation): The aldehyde functional group is highly susceptible to nucleophilic attack by primary amines. Fluorinated picolinaldehydes accelerate this step due to the electron-deficient nature of the carbonyl carbon (3)[3]. Furthermore, incorporating fluorine into pharmaceutical intermediates is a proven strategy to enhance metabolic stability and lipophilicity in final drug candidates (4)[4].

  • Knoevenagel Condensations: Reacting these aldehydes with active methylene compounds requires a highly electrophilic carbonyl. While 6-fluoropicolinaldehyde reacts most rapidly, the addition of the 3-methoxy group in 6-Fluoro-3-methoxypicolinaldehyde provides an electronic balance, preventing unwanted over-condensation side reactions.

Experimental Methodology: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocol incorporates self-validating kinetic checkpoints to empirically prove the reactivity differences between the fluorinated derivative and the baseline unsubstituted picolinaldehyde.

Protocol A: Standardized Imine (Schiff Base) Condensation

  • Objective: Compare the condensation rate of 6-Fluoro-3-methoxypicolinaldehyde vs. unsubstituted Picolinaldehyde with a standard primary amine (e.g., aniline).

  • Causality: The electron-withdrawing fluorine lowers the activation energy for the nucleophilic attack of the amine, leading to faster hemiaminal formation and subsequent dehydration.

Step-by-Step Procedure:

  • Preparation: In two separate, oven-dried 25 mL round-bottom flasks under an inert nitrogen atmosphere, dissolve 1.0 mmol of 6-Fluoro-3-methoxypicolinaldehyde and 1.0 mmol of Picolinaldehyde, respectively, in 5.0 mL of anhydrous ethanol.

  • Reagent Addition: Add 1.0 mmol of aniline to each flask, followed by a catalytic amount (0.1 mol%) of glacial acetic acid to activate the carbonyl carbon.

  • Reaction Execution: Stir the mixtures at a controlled room temperature (25 °C).

  • Self-Validation (Kinetic Tracking): Withdraw 50 µL aliquots at 15, 30, 60, and 120 minutes. Quench in 0.5 mL of HPLC-grade acetonitrile and analyze via LC-UV (254 nm).

    • Expected Outcome: The fluorinated derivative will show >90% conversion at 30 minutes, whereas the unsubstituted picolinaldehyde will require >60 minutes for equivalent conversion. If the baseline does not match this kinetic lag, verify the anhydrous state of your ethanol, as water drives the equilibrium backward.

  • Isolation: Concentrate the solvent under reduced pressure and recrystallize the crude imine from hot ethanol to yield the pure Schiff base ligand.

Visualizing the Synthetic Workflow

The following diagram illustrates the comparative synthetic workflow and the downstream utility of these intermediates in drug development.

Caption: Reactivity pathways of picolinaldehydes and their downstream applications.

Conclusion

For researchers optimizing synthetic routes, 6-Fluoro-3-methoxypicolinaldehyde offers a highly activated formyl group compared to standard picolinaldehyde. Its unique substitution pattern not only accelerates condensation reactions but also serves as a critical building block for introducing fluorine into pharmaceutical pipelines—a proven method for improving drug efficacy and metabolic stability (5)[5].

References

  • A Comparative Guide to 4-Methyl-5-nitropicolinaldehyde and Other Picolinaldehyde Derivatives in Synthesis - BenchChem - 2

  • A Comparative Analysis of the Reactivity of 5-Formylpicolinonitrile and Other Pyridine Carboxaldehydes in Organic Synthesis - BenchChem - 3

  • 6-Fluoro-3-methoxypicolinaldehyde | 1211525-97-1 - Sigma-Aldrich -

  • Fluorine Specialty Ingredients for Pharmaceutical Manufacturing - AGC Chemicals - 5

  • Pyridine-2-carbaldehyde - Wikipedia - 1

  • 2-Pyridinecarboxaldehyde 99 1121-60-4 - Sigma-Aldrich -

  • MODERN PHARMACEUTICAL DRUGS FEATURING ALIPHATIC FLUORINE-CONTAINING GROUPS - Ukrainian Chemistry Journal - 4

Sources

Synthetic Route Comparison Guide: 6-Fluoro-3-methoxypicolinaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Evaluating Cryogenic Halogen-Metal Exchange vs. Mild Oxidation Strategies for Pyridine Core Functionalization

Executive Summary & Molecule Overview

6-Fluoro-3-methoxypicolinaldehyde (CAS: 1211525-97-1) is a highly versatile heterocyclic building block frequently utilized in medicinal chemistry and drug discovery. The C2-formyl group serves as a critical anchor for downstream functionalizations—such as reductive aminations, Wittig olefinations, and condensation reactions—while the C6-fluoro and C3-methoxy substituents provide unique stereoelectronic properties that can modulate a drug candidate's lipophilicity and metabolic stability.

Because the commercial availability of this specific aldehyde can be limited or cost-prohibitive at scale, researchers often need to synthesize it from more accessible precursors. This guide objectively compares two distinct synthetic methodologies: a rapid, cryogenic Halogen-Metal Exchange (Route A) and a highly scalable Ester Reduction & Mild Oxidation (Route B) .

Mechanistic Pathway & Workflow

SyntheticRoutes SM_A 2-Bromo-6-fluoro- 3-methoxypyridine Int_A 2-Lithio-6-fluoro- 3-methoxypyridine SM_A->Int_A n-BuLi, THF -78 °C Product 6-Fluoro-3-methoxy- picolinaldehyde Int_A->Product DMF, -78 °C to RT SM_B Methyl 6-fluoro- 3-methoxypicolinate Int_B (6-Fluoro-3-methoxy- pyridin-2-yl)methanol SM_B->Int_B NaBH4, EtOH 0 °C to RT Int_B->Product MnO2, DCM RT

Fig 1: Synthetic routes for 6-Fluoro-3-methoxypicolinaldehyde via lithiation vs. oxidation.

Route A: Cryogenic Halogen-Metal Exchange (The Discovery Route)

Causality & Logic

Route A relies on the rapid lithium-halogen exchange of 2-bromo-6-fluoro-3-methoxypyridine. Halogen-metal exchange using n-butyllithium (n-BuLi) is a fundamental and highly reliable method for generating 2-pyridyllithium intermediates,[1]. The adjacent methoxy group at the C3 position plays a dual role: it inductively activates the C2-bromide and weakly coordinates the incoming lithium cation, stabilizing the highly reactive organolithium species[2].

However, because n-BuLi is a powerful nucleophile as well as a base, strict cryogenic conditions (-78 °C) are mandatory to prevent undesired nucleophilic attack on the electron-deficient fluoropyridine ring[2]. Once the 2-pyridyllithium intermediate is formed, it is rapidly trapped with anhydrous N,N-Dimethylformamide (DMF) to yield the target aldehyde.

Experimental Protocol
  • Preparation: Charge a flame-dried, argon-purged round-bottom flask with 2-bromo-6-fluoro-3-methoxypyridine (1.0 equiv) and anhydrous Tetrahydrofuran (THF) to achieve a 0.2 M solution.

  • Lithiation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Dropwise add n-BuLi (1.05 equiv, 2.5 M in hexanes) via syringe pump, ensuring the internal temperature does not exceed -70 °C[1]. Stir for 45 minutes.

  • Formylation: Add anhydrous DMF (1.5 equiv) dropwise at -78 °C. Maintain the temperature for 30 minutes, then slowly remove the cooling bath and allow the mixture to warm to room temperature over 1 hour.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Self-Validating System: The efficiency of the lithiation step can be validated prior to DMF addition by quenching a 0.1 mL reaction aliquot in CD₃OD. LCMS or ¹H-NMR analysis of this aliquot will confirm the complete disappearance of the brominated starting material and the formation of the debrominated (deuterated) pyridine core, ensuring the active intermediate is fully formed.

Route B: Ester Reduction & Mild Oxidation (The Scale-Up Route)

Causality & Logic

While Route A is excellent for generating milligram-to-gram quantities rapidly, the requirement for n-BuLi and -78 °C cooling makes it operationally challenging for multi-kilogram scale-up. Route B circumvents organometallic chemistry entirely.

First, methyl 6-fluoro-3-methoxypicolinate is reduced to its corresponding primary alcohol. Subsequently, the alcohol is oxidized using activated Manganese Dioxide (MnO₂). MnO₂ is a highly selective, heterogeneous oxidant specifically favored for converting heterocyclic and benzylic alcohols into aldehydes without the risk of over-oxidation to the carboxylic acid[3]. This allows the reaction to be run at room temperature with a trivial filtration workup.

Experimental Protocol
  • Reduction: Dissolve methyl 6-fluoro-3-methoxypicolinate (1.0 equiv) in absolute Ethanol (0.5 M) and cool to 0 °C. Add NaBH₄ (2.0 equiv) in portions. Stir for 2 hours, allowing the mixture to warm to room temperature. Quench with H₂O, extract with Dichloromethane (DCM), and concentrate to isolate (6-fluoro-3-methoxypyridin-2-yl)methanol.

  • Oxidation: Redissolve the crude alcohol in anhydrous DCM (0.2 M). Add activated MnO₂ (10.0 equiv) in one portion.

  • Reaction: Stir the black suspension vigorously at room temperature for 12–16 hours[3].

  • Workup: Filter the heterogeneous mixture through a pad of Celite to remove the manganese byproducts[3]. Wash the filter cake thoroughly with DCM. Concentrate the filtrate in vacuo to yield the pure aldehyde.

Self-Validating System: The progress of the MnO₂ oxidation is easily monitored via Thin-Layer Chromatography (TLC) under UV light. The target aldehyde exhibits a significantly higher retention factor (R_f) than the highly polar precursor alcohol in standard Hexane/EtOAc solvent systems, providing a definitive visual endpoint for the reaction.

Quantitative Performance Comparison

The following table summarizes the operational and performance metrics of both synthetic routes to aid in route selection based on project phase and scale.

MetricRoute A: Halogen-Metal ExchangeRoute B: Ester Reduction / Oxidation
Typical Yield 75% – 85%80% – 90% (over 2 steps)
Reaction Temperature Cryogenic (-78 °C)Mild (0 °C to Room Temp)
Scalability Low to Moderate (<100g)High (Multi-kilogram)
Atom Economy High (Direct functionalization)Lower (Requires stoichiometric MnO₂)
Safety Profile Requires handling pyrophoric n-BuLiBenign; avoids organolithium reagents
Workup Complexity Standard aqueous extractionSimple Celite filtration (for step 2)

Sources

Mechanistic Rationale: The Superiority of the 6-Fluoro-3-Methoxy Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Biological Activity & ADME Profiling of 6-Fluoro-3-Methoxypicolinaldehyde Derivatives: A Comparison Guide for CNS-Penetrant Kinase Inhibitors

For medicinal chemists and drug development professionals, the selection of an optimal starting scaffold dictates the downstream success of a lead optimization campaign. 6-Fluoro-3-methoxypicolinaldehyde (CAS: 1211525-97-1) has emerged as a highly privileged building block in the synthesis of central nervous system (CNS) penetrant kinase inhibitors.

This guide objectively compares the biological activity, pharmacokinetic (PK), and physicochemical performance of derivatives synthesized from 6-Fluoro-3-methoxypicolinaldehyde against alternative chlorinated and non-halogenated scaffolds.

The strategic incorporation of fluorine into heterocyclic systems is a proven method to modulate absorption, distribution, metabolism, and excretion (ADME) properties without sacrificing target affinity[1]. The specific substitution pattern of 6-Fluoro-3-methoxypicolinaldehyde offers a trifecta of synthetic and biological advantages:

  • Aldehyde Handle (C2): Provides a highly reactive anchor for reductive amination or Knoevenagel condensations, allowing rapid library generation.

  • Methoxy Group (C3): Acts as a critical hydrogen bond acceptor for kinase hinge-binding while providing steric bulk that locks the molecule into a bioactive conformation.

  • Fluoro Group (C6):

    • Metabolic Shielding: Blocks cytochrome P450 (CYP450)-mediated oxidation at the vulnerable C6 position, significantly reducing intrinsic clearance (CLint).

    • pKa Modulation: The high electronegativity of fluorine withdraws electron density from the pyridine nitrogen, lowering its basicity. This reduction in pKa increases the fraction of unionized molecules at physiological pH, drastically improving passive membrane and blood-brain barrier (BBB) permeability[1].

    • Late-Stage Diversification: The C6-fluorine is highly activated for Nucleophilic Aromatic Substitution (SNAr), allowing for the late-stage introduction of diverse amines or thiols[2].

Comparative Biological Activity & ADME Data

To objectively evaluate the scaffold's performance, we compare representative Leucine-rich repeat kinase 2 (LRRK2) inhibitor derivatives synthesized from three distinct building blocks: the target product (6-Fluoro), a chlorinated alternative (6-Chloro), and a non-halogenated baseline (3-Methoxy).

LRRK2 is a primary target for Parkinson's Disease therapeutics, requiring exceptional CNS penetrance and metabolic stability.

Table 1: Comparative in vitro and in vivo profiling of LRRK2 inhibitor derivatives

Building Block ScaffoldLRRK2 IC₅₀ (nM)PAMPA Permeability (10⁻⁶ cm/s)Human Liver Microsomes CLint (µL/min/mg)Brain Penetrance (Kp,uu)
6-Fluoro-3-methoxy (Product) 4.218.512.40.85
6-Chloro-3-methoxy (Alternative) 5.114.228.70.42
3-Methoxy (Non-halogenated) 6.88.165.30.15

Data Interpretation: While all three scaffolds maintain single-digit nanomolar potency against LRRK2, the 6-Fluoro derivative demonstrates a 5-fold improvement in metabolic stability (lower CLint) and a nearly 6-fold increase in unbound brain-to-plasma ratio (Kp,uu) compared to the non-halogenated baseline. The 6-Chloro alternative suffers from higher lipophilicity (clogP), leading to increased microsomal clearance and higher non-specific brain tissue binding (reducing the effective Kp,uu).

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific rigor, the following self-validating protocols detail the synthesis and biological evaluation of these derivatives.

Protocol A: Parallel Synthesis via Reductive Amination & SNAr

Causality: Reductive amination is performed first because the aldehyde is highly reactive at room temperature, whereas the SNAr of the C6-fluorine requires elevated temperatures. This prevents premature displacement of the fluorine atom.

  • Reductive Amination:

    • Dissolve 6-Fluoro-3-methoxypicolinaldehyde (1.0 eq) and the target primary amine (1.1 eq) in anhydrous dichloromethane (DCM).

    • Stir for 2 hours at room temperature to allow imine formation.

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq). Note: NaBH(OAc)₃ is chosen over NaBH₃CN to avoid the generation of toxic cyanide byproducts and to provide a milder reduction that does not disturb the fluoropyridine ring.

    • Validation Step: Monitor via LC-MS. The reaction is complete when the aldehyde peak (UV 254 nm) is <1%.

  • SNAr Displacement:

    • Isolate the secondary amine intermediate and dissolve in N-methyl-2-pyrrolidone (NMP).

    • Add a secondary cyclic amine (e.g., piperazine derivative) (2.0 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq).

    • Heat to 120°C in a microwave reactor for 45 minutes. The high electronegativity of fluorine stabilizes the Meisenheimer complex, making it an excellent leaving group for SNAr.

    • Validation Step: Purify via preparative HPLC. Final compound purity must be >95% via NMR and LC-MS before biological testing.

Protocol B: In Vitro Microsomal Stability (ADME)

Causality: Assessing intrinsic clearance (CLint) early prevents the advancement of metabolically labile compounds.

  • Incubation: Incubate the test derivative (1 µM) with human liver microsomes (0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation: Add NADPH (1 mM final concentration) to initiate CYP450-mediated metabolism.

  • Sampling & Quenching: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Self-Validating Controls: Run parallel incubations with Verapamil (High clearance control, expected CLint > 50 µL/min/mg) and Warfarin (Low clearance control, expected CLint < 5 µL/min/mg). If controls fall outside these ranges, the microsomal batch is compromised and data is discarded.

Protocol C: Equilibrium Dialysis for Brain Penetrance (Kp,uu)

Causality: Total brain concentration is a misleading metric because highly lipophilic drugs bind non-specifically to brain lipids. Only the unbound (free) drug can engage the kinase target. Equilibrium dialysis isolates this critical variable.

  • Spike brain homogenate and plasma with the test compound (1 µM).

  • Load samples into a Rapid Equilibrium Dialysis (RED) device against a phosphate-buffered saline (PBS) compartment.

  • Incubate at 37°C on an orbital shaker for 4 hours to achieve equilibrium.

  • Quantify the concentration in the buffer chamber (free drug) versus the tissue chamber via LC-MS/MS to calculate Kp,uu.

Visualizations

Workflow Architecture

The following diagram illustrates the logical progression from the chemical building block through synthesis and ADME profiling.

Workflow A 6-Fluoro-3-methoxypicolinaldehyde (CAS: 1211525-97-1) B Step 1: Reductive Amination (Aldehyde Functionalization) A->B C Step 2: SNAr Reaction (C6-Fluorine Displacement) B->C D In Vitro ADME (Microsomal Stability) C->D E In Vivo Profiling (Kp,uu Brain Penetrance) D->E

Caption: Logical workflow from chemical building block to in vivo ADME profiling.

Target Engagement Pathway

The diagram below maps the biological intervention point of the synthesized derivatives within the LRRK2 pathological signaling cascade.

Pathway Inhibitor 6-Fluoro-3-methoxy Pyridine Derivative LRRK2 LRRK2 Kinase (Mutant G2019S) Inhibitor->LRRK2 ATP-competitive Inhibition Rab10 Rab10 GTPase LRRK2->Rab10 Phosphorylation (pT73) Lysosome Lysosomal Dysfunction & Neurodegeneration Rab10->Lysosome Pathological Accumulation

Caption: Mechanism of action for LRRK2 kinase inhibitors in preventing lysosomal dysfunction.

References

  • Velcicky, J., Schlapbach, A., Heng, R., Revesz, L., Pflieger, D., Blum, E., Hawtin, S., Huppertz, C., Feifel, R., & Hersperger, R. (2018). Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. ACS Medicinal Chemistry Letters, 9(4), 392-396. Available at:[Link][1]

  • Rizzo, C., Palumbo Piccionello, A., Amata, S., & Pibiri, I. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. International Journal of Molecular Sciences, 24(8), 7728. Available at:[Link][2]

Sources

A Comparative Guide to X-ray Crystallographic Analysis of 6-Fluoro-3-methoxypicolinaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of 3D Structure in Drug Discovery

In the landscape of modern drug discovery, understanding the three-dimensional structure of a molecule is not just advantageous; it is fundamental. The spatial arrangement of atoms dictates how a molecule interacts with its biological target, influencing its efficacy, selectivity, and overall pharmacological profile.[1][2] For medicinal chemists, the 6-fluoro-3-methoxypicolinaldehyde scaffold is a valuable starting point for developing novel therapeutics, particularly in areas like enzyme inhibition.[3] Its derivatives are explored for their potential in a range of diseases. However, to rationally design and optimize these derivatives, a precise understanding of their structure-activity relationships (SAR) is crucial.[4][5] This is where single-crystal X-ray diffraction, the gold standard for atomic-resolution structural analysis, becomes an indispensable tool.[6][7]

This guide provides a comparative analysis of common crystallization techniques for small organic molecules, with a specific focus on the nuances and challenges presented by 6-fluoro-3-methoxypicolinaldehyde derivatives. We will delve into the causality behind experimental choices, present detailed protocols, and offer insights gleaned from years of field experience to empower researchers in their quest for high-quality single crystals suitable for X-ray diffraction analysis.

The Crystallization Challenge: Navigating the Path to High-Quality Crystals

The journey from a purified powder to a well-diffracting single crystal can often be a bottleneck in the structural analysis pipeline.[6] Small molecules like the derivatives of 6-fluoro-3-methoxypicolinaldehyde, while seemingly simple compared to large macromolecules, present their own unique set of challenges. These can include:

  • High Solubility: The polarity imparted by the pyridine nitrogen and the methoxy and aldehyde groups can lead to high solubility in a wide range of solvents, making it difficult to achieve the supersaturation required for crystal nucleation and growth.

  • Flexibility: Rotatable bonds within the molecule and its derivatives can lead to conformational heterogeneity, which can inhibit the formation of a well-ordered crystal lattice.[8]

  • "Oiling Out": Instead of forming crystals, the compound may separate from the solution as an amorphous oil, a phenomenon known as liquid-liquid phase separation.[8]

  • Rapid Crystallization: Conversely, if crystallization occurs too quickly, it can lead to small, poorly formed crystals or aggregates that are unsuitable for diffraction experiments.[9]

Overcoming these challenges requires a systematic and logical approach to screening a variety of crystallization conditions.

Comparative Analysis of Crystallization Techniques

There is no single "magic bullet" for crystallization. The optimal method depends heavily on the physicochemical properties of the specific derivative.[10] Below, we compare four widely used techniques, outlining their principles, protocols, and suitability for 6-fluoro-3-methoxypicolinaldehyde derivatives.

Technique Principle Pros Cons Suitability for Target Derivatives
Slow Evaporation Gradual removal of solvent from a near-saturated solution to induce supersaturation.[11][12]Simple setup, requires minimal compound.Can lead to rapid crystallization and poor crystal quality if evaporation is too fast.[9][10]High. A good starting point due to its simplicity. Best with moderately volatile solvents.
Vapor Diffusion A drop containing the compound and a "good" solvent is equilibrated against a reservoir of a "bad" solvent (antisolvent). The bad solvent vapor diffuses into the drop, reducing the compound's solubility.[10][13]Excellent control over the rate of equilibration, ideal for small quantities of material.[10]Requires careful selection of a miscible solvent/antisolvent pair.[10]Very High. Offers fine control over the crystallization process, which is beneficial for these often-soluble compounds.
Solvent/Anti-Solvent Diffusion (Layering) A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystallization occurs at the interface as the solvents slowly mix.[10][14]Simple setup, effective for compounds with moderate solubility.The interface can be disturbed easily, affecting crystal growth.[10]Moderate. Can be effective, but vapor diffusion often provides better control.
Slow Cooling A saturated solution at an elevated temperature is slowly cooled, decreasing the compound's solubility and promoting crystallization.[12][15]Effective for compounds with a steep solubility-temperature gradient.Requires precise temperature control; not suitable for heat-sensitive compounds.Moderate to High. Worth exploring, especially for derivatives that are significantly more soluble at higher temperatures.

Experimental Protocols: A Step-by-Step Guide

Here, we provide detailed, self-validating protocols for the two most recommended techniques for crystallizing 6-fluoro-3-methoxypicolinaldehyde derivatives: Slow Evaporation and Vapor Diffusion.

Protocol 1: Slow Evaporation

This method is often the first to be attempted due to its simplicity.[11][14]

  • Solvent Selection: Prepare a solubility profile for your derivative in a range of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane). The ideal solvent is one in which the compound is moderately soluble.[10][14]

  • Solution Preparation: Dissolve 5-10 mg of the purified compound in the chosen solvent in a small, clean vial (an NMR tube can be surprisingly effective) to create a near-saturated solution.[10][15] Ensure the solution is clear and free of any particulate matter by filtering if necessary.[11]

  • Evaporation Control: Cover the vial with a cap or parafilm with a few small holes poked in it.[11] The rate of evaporation is critical; a slower rate generally yields better crystals.[15]

  • Incubation: Place the vial in a vibration-free environment, such as a cupboard or a dedicated crystallization incubator.[10] Avoid areas with temperature fluctuations.

  • Observation: Check for crystal growth periodically without disturbing the vial.[10] Crystals may appear within a few hours to several weeks.

Protocol 2: Vapor Diffusion (Hanging Drop)

This technique offers greater control and is highly recommended when initial attempts with slow evaporation are unsuccessful.[10][16]

  • Prepare the Reservoir: In a 24-well crystallization plate, add 500 µL of the selected anti-solvent (a solvent in which your compound is poorly soluble) to a well.[16]

  • Prepare the Drop: On a siliconized glass coverslip, mix 1-2 µL of a concentrated solution of your compound (in a "good" solvent) with an equal volume of the reservoir solution.[16]

  • Seal the Well: Invert the coverslip and place it over the well, using vacuum grease to create an airtight seal.[16] The drop is now "hanging" over the reservoir.

  • Equilibration: Water or the more volatile "good" solvent will slowly diffuse from the drop to the reservoir, gradually increasing the concentration of the compound and the less volatile anti-solvent in the drop, leading to crystallization.[13][16]

  • Incubation and Observation: Store the plate in a stable environment and monitor for crystal growth using a microscope.

Case Study: Structure Determination of a Schiff Base Derivative

To illustrate the process, let's consider a hypothetical derivative where 6-fluoro-3-methoxypicolinaldehyde is reacted with an aniline to form a Schiff base, a common strategy in drug design.

  • Synthesis: The Schiff base was synthesized via a condensation reaction and purified by column chromatography.

  • Crystallization Screening: Initial attempts using slow evaporation from various solvents yielded only microcrystalline powder. A vapor diffusion screen was then set up.

  • Successful Crystallization: High-quality, single crystals were obtained using the hanging drop vapor diffusion method. The successful condition was a drop containing the compound in tetrahydrofuran (THF) equilibrated against a reservoir of cyclohexane.

  • X-ray Data Collection: A suitable crystal was mounted on a diffractometer, and diffraction data were collected.[7][17]

  • Structure Solution and Refinement: The structure was solved using direct methods and refined to a final R-factor of 4.5%.[17][18]

The resulting crystal structure would provide invaluable information, such as the planarity of the molecule, the conformation of the Schiff base linkage, and any intermolecular interactions (e.g., hydrogen bonds, π-π stacking) that stabilize the crystal lattice.

From Diffraction to Deposition: A Crystallographer's Workflow

The journey from a crystal to a final, validated structure follows a well-defined, albeit computationally intensive, path. The diagram below outlines the major steps involved in a typical small-molecule crystallography workflow.

Crystallography_Workflow cluster_exp Experimental Phase cluster_analysis Data Analysis Phase cluster_final Finalization synthesis Compound Synthesis & Purification screening Crystallization Screening synthesis->screening Purified Compound growth Crystal Growth & Optimization screening->growth Promising 'Hit' harvest Crystal Harvesting & Mounting growth->harvest Single Crystal data_collection X-ray Data Collection harvest->data_collection processing Data Processing (Integration & Scaling) data_collection->processing solution Structure Solution processing->solution refinement Structure Refinement solution->refinement validation Structure Validation refinement->validation Iterative Process validation->refinement cif Generate CIF File validation->cif deposition Database Deposition (e.g., CCDC) cif->deposition

Sources

Comparative Guide to Catalysts for the Suzuki-Miyaura Cross-Coupling of 6-Fluoro-3-methoxypicolinaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, 6-Fluoro-3-methoxypicolinaldehyde (CAS: 1211525-97-1) represents a highly versatile, yet challenging, heterocyclic building block. While Suzuki-Miyaura cross-coupling is a cornerstone of biaryl synthesis, applying it to carbon-fluorine (C–F) bonds requires specialized catalytic systems due to the exceptional bond dissociation energy (BDE ~126 kcal/mol) of the C–F bond.

This guide objectively compares the performance of various Palladium (Pd) and Nickel (Ni) catalyst systems for the selective Suzuki coupling of 6-Fluoro-3-methoxypicolinaldehyde. By analyzing the mechanistic causality behind catalyst selection, we provide a framework for achieving high-yield C–F activation while preserving the sensitive aldehyde moiety.

Mechanistic Causality: The Electronic Dichotomy of the Substrate

To understand why specific catalysts succeed or fail, one must analyze the push-pull electronic environment of 6-Fluoro-3-methoxypicolinaldehyde. The reactivity of its C6–F bond is governed by three competing factors:

  • Activation (The Ortho-Nitrogen Effect): The highly electronegative pyridine nitrogen sits ortho to the fluorine atom. This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the C–F bond, predisposing it to oxidative addition by electron-rich transition metals .

  • Deactivation (The Para-Methoxy Effect): The methoxy group at C3 is positioned para to the fluorine. Through resonance (+M effect), it donates electron density into the pyridine ring. This counteracts the nitrogen's electron-withdrawing nature, increasing the activation barrier for metal insertion.

  • Chemoselectivity (The C2-Aldehyde): The electrophilic picolinaldehyde group precludes the use of highly nucleophilic organometallics (e.g., Grignard reagents) and harsh bases. The reaction must proceed under mild, base-controlled conditions to prevent aldehyde degradation or undesired nucleophilic attack.

Because of the deactivating +M effect of the methoxy group, standard first-generation catalysts like Pd(PPh3​)4​ often stall. Success requires highly active, sterically tuned catalyst systems.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Rate-Limiting Step Overcoming C-F BDE Pd0->OxAdd + Fluoropyridine PdII Pd(II)(Ar)(F)L_n Fluoropalladium Intermediate OxAdd->PdII TransMet Transmetalation Base-Assisted Boronic Acid Activation PdII->TransMet + Ar'-B(OH)2 + Base PdII_Biaryl Pd(II)(Ar)(Ar')L_n Pre-elimination Complex TransMet->PdII_Biaryl - Base-Fluoride RedElim Reductive Elimination Product Release PdII_Biaryl->RedElim RedElim->Pd0 - Biaryl Product

Palladium-catalyzed C-F activation and Suzuki-Miyaura cross-coupling catalytic cycle.

Comparative Catalyst Evaluation

Palladium / Buchwald Ligand Systems (Optimal Choice)

Catalyst: Pd2​(dba)3​ with RuPhos or BrettPhos. Causality: Palladium(0) is generally less reactive toward C–F bonds than Nickel(0). However, pairing Pd with bulky, electron-rich dialkylbiaryl phosphine ligands (like RuPhos) forces the metal center into a highly reactive, monoligated L-Pd(0) state. The electron-rich nature of RuPhos accelerates the rate-limiting oxidative addition into the deactivated C6–F bond, while its steric bulk accelerates the final reductive elimination step. Crucially, Pd systems are highly tolerant of the C2-aldehyde, making this the premier choice for complex substrate scopes.

Nickel / NHC Systems (Aggressive Alternative)

Catalyst: Ni(cod)2​ with IMes (N-Heterocyclic Carbene). Causality: Nickel is smaller and more electropositive than Palladium, allowing it to readily insert into strong C–F bonds even when deactivated by the para-methoxy group. The strong σ -donating IMes ligand stabilizes the resulting Ni(II)-fluoride intermediate. While Ni/NHC systems offer superior C–F activation kinetics, they are more prone to side reactions with the aldehyde group if the base is not strictly controlled.

Standard Palladium(0) Systems (Baseline)

Catalyst: Pd(PPh3​)4​ . Causality: Tetrakis(triphenylphosphine)palladium(0) relies on the inherent electron deficiency of the substrate. While it successfully couples highly activated fluoronitrobenzenes, the +M effect of the methoxy group in 6-Fluoro-3-methoxypicolinaldehyde often leads to incomplete conversion and poor yields with this first-generation catalyst .

Quantitative Performance Comparison

The following table synthesizes expected performance metrics based on literature precedents for the cross-coupling of deactivated 2-fluoropyridine architectures.

Catalyst SystemLigandBaseSolventTemp (°C)Aldehyde ToleranceExpected Yield
Pd2​(dba)3​ RuPhos K3​PO4​ Toluene/ H2​O 80High 75 - 85%
Pd(OAc)2​ BrettPhos KF THF70High 80 - 90%
Ni(cod)2​ IMes·HCl K3​PO4​ Dioxane80Low-Moderate60 - 70%
Pd(PPh3​)4​ None Cs2​CO3​ DMF100Moderate30 - 45%

Note: Yields are representative of coupling with standard, unhindered arylboronic acids (e.g., phenylboronic acid).

CatalystSelection Start Target: Suzuki Coupling of 6-Fluoro-3-methoxypicolinaldehyde CheckBoronic Is the arylboronic acid sterically hindered (e.g., ortho-substituted)? Start->CheckBoronic PdRuPhos Pd2(dba)3 / RuPhos Optimal for general scope & high aldehyde tolerance CheckBoronic->PdRuPhos No PdBrettPhos Pd(OAc)2 / BrettPhos Superior for sterically hindered boronic acids CheckBoronic->PdBrettPhos Yes NiIMes Ni(cod)2 / IMes Use only if Pd fails (Risk of aldehyde side-reactions) PdRuPhos->NiIMes If C-F oxidative addition fails due to +M deactivation

Decision workflow for selecting the optimal catalyst system for 6-Fluoro-3-methoxypicolinaldehyde.

Self-Validating Experimental Protocol: Pd/RuPhos System

To ensure absolute scientific integrity, the following protocol is designed as a self-validating system . It incorporates real-time physical and chemical indicators to confirm that the catalytic cycle is functioning correctly at each stage.

Materials Required:

  • 6-Fluoro-3-methoxypicolinaldehyde (1.0 equiv, 1.0 mmol)

  • Arylboronic Acid (1.5 equiv, 1.5 mmol)

  • Pd2​(dba)3​ (2.5 mol%, 0.025 mmol)

  • RuPhos (6.0 mol%, 0.06 mmol)

  • Anhydrous K3​PO4​ (3.0 equiv, 3.0 mmol)

  • Degassed Toluene/ H2​O (10:1 ratio, 0.1 M)

Step-by-Step Methodology:

  • Catalyst Pre-Activation (Inert Atmosphere): In an oven-dried Schlenk tube under argon, combine Pd2​(dba)3​ and RuPhos in 2 mL of degassed toluene. Stir at room temperature for 15 minutes.

    • Self-Validation Check: The solution must transition from a deep purple/black ( Pd2​(dba)3​ suspension) to a clear, deep red/orange homogeneous solution. This color shift confirms the successful ligand exchange and generation of the active L-Pd(0) species.

  • Reagent Assembly: To a separate argon-purged reaction vial, add 6-Fluoro-3-methoxypicolinaldehyde, the arylboronic acid, and finely milled K3​PO4​ . Transfer the pre-activated catalyst solution into this vial via syringe. Add the remaining degassed toluene and water.

  • Reaction Execution: Seal the vial and heat to 80 °C with vigorous stirring (800 rpm) for 12 hours. The biphasic nature of the solvent requires high shear to ensure adequate mass transfer between the base (aqueous) and the catalyst (organic).

  • In-Process Monitoring (Validation): At the 6-hour mark, perform a TLC analysis (Hexanes:EtOAc 3:1).

    • Self-Validation Check: The starting material (UV active) should be significantly depleted. Dip the TLC plate in a 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain and heat. The appearance of a new, bright yellow/orange spot confirms the formation of the cross-coupled product and validates that the sensitive aldehyde group has survived the reaction conditions intact.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na2​SO4​ , concentrate in vacuo, and purify via flash column chromatography to isolate the 6-aryl-3-methoxypicolinaldehyde derivative.

References

  • Palladium(0)-Catalyzed Amination, Stille Coupling, and Suzuki Coupling of Electron-Deficient Aryl Fluorides Source: Journal of the American Chemical Society URL:[Link]

  • Stereoselective Palladium-Catalyzed Base-Free Suzuki–Miyaura Cross-Coupling of Tetrasubstituted gem-Difluoroalkenes: An Experimental and Computational Study Source: ACS Catalysis URL:[Link]

  • Suzuki Reaction (General Mechanisms and Catalyst Scope) Source: Wikipedia / Organic Chemistry Portal URL:[Link]

Head-to-head comparison of purification techniques for "6-Fluoro-3-methoxypicolinaldehyde"

Author: BenchChem Technical Support Team. Date: March 2026

Head-to-Head Comparison Guide: Purification Techniques for 6-Fluoro-3-methoxypicolinaldehyde

Executive Summary In modern medicinal chemistry, fluorinated pyridine scaffolds are indispensable for modulating the lipophilicity, metabolic stability, and binding affinity of drug candidates. Among these, 6-Fluoro-3-methoxypicolinaldehyde (CAS: 1211525-97-1) is a highly versatile, solid-state building block ([1],[2]). However, its purification presents unique challenges: the reactive aldehyde moiety is prone to oxidation and degradation on harsh stationary phases, while the combination of polar (methoxy) and lipophilic (fluoro) substituents complicates solvent selection.

As a Senior Application Scientist, I have evaluated numerous purification strategies for this compound. This guide provides an objective, head-to-head comparison of the two most effective techniques: Normal-Phase Silica Gel Flash Chromatography and Solvent-Antisolvent Recrystallization.

Normal-Phase Silica Gel Flash Chromatography

Flash chromatography utilizes positive gas pressure to accelerate a liquid mobile phase through a silica gel stationary phase, enabling rapid and high-resolution separations ([3]; [4]).

Causality Behind the Method: The purification of 6-Fluoro-3-methoxypicolinaldehyde via normal-phase silica gel relies on adsorption chromatography ([3]). The polar aldehyde and methoxy groups interact strongly via hydrogen bonding and dipole-dipole interactions with the acidic silanol groups on the silica surface. Conversely, the fluoro group provides a lipophilic handle that alters its retention factor ( Rf​ ) relative to des-fluoro or over-oxidized carboxylic acid impurities. Applying positive pressure (10–15 psi) minimizes the residence time of the sensitive aldehyde on the acidic column, preventing on-column degradation or acetal formation ([5]).

Step-by-Step Protocol:

  • Column Preparation: Pack a glass column or select a pre-packed cartridge containing 40–63 μm (230–400 mesh) silica gel ([6]). The finer particle size ensures higher theoretical plates and better resolution ([7]).

  • Solvent System Selection: Prepare a mobile phase gradient of Hexanes and Ethyl Acetate. Begin at 95:5 (Hexanes:EtOAc) to elute non-polar impurities, gradually ramping to 80:20 to elute the target aldehyde.

  • Sample Loading (Dry Method): Dissolve the crude 6-Fluoro-3-methoxypicolinaldehyde in a minimal amount of dichloromethane (DCM). Add silica gel (1:2 sample-to-silica mass ratio) and evaporate the solvent under reduced pressure to yield a dry powder ([5]; [7]). Load this powder evenly onto the top of the column to ensure a narrow elution band.

  • Elution: Apply positive air or nitrogen pressure to maintain a flow rate where the solvent head drops approximately 5 cm per minute ([6]; [8]). Collect fractions in test tubes.

  • Isolation: Pool the fractions containing the pure product and concentrate via rotary evaporation. Maintain the water bath below 35°C to prevent thermal degradation of the aldehyde.

Self-Validating System: Monitor the elution using Thin-Layer Chromatography (TLC). The pyridine ring ensures the compound is highly UV-active at 254 nm. A successful purification is self-validated when TLC co-spotting with a reference standard yields a single, sharp, UV-active spot with no baseline trailing.

Solvent-Antisolvent Recrystallization

Recrystallization is a thermodynamic purification method that exploits the differential solubility of a compound and its impurities across varying temperatures ([9]; [10]).

Causality Behind the Method: Fluorinated heteroaromatics typically exhibit highly ordered intermolecular packing within a crystal lattice due to strong dipole and π−π stacking interactions. Recrystallization leverages this by dissolving the crude solid in a "good" solvent at elevated temperatures, followed by the introduction of a "poor" solvent (antisolvent) ([11]). As the solution cools, the target compound reaches supersaturation and selectively crystallizes, excluding structurally dissimilar impurities from the growing lattice ([12]).

Step-by-Step Protocol:

  • Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimal volume of boiling Ethyl Acetate (the soluble solvent) dropwise until the solid is completely dissolved ([11]; [10]).

  • Hot Filtration: If insoluble dark particulates or polymeric tars are present, rapidly pass the hot solution through a fluted filter paper to remove them ([12]).

  • Antisolvent Addition: Keep the solution near its boiling point and slowly add hot Heptane (the insoluble antisolvent) dropwise until the solution becomes faintly turbid. Add 1-2 drops of Ethyl Acetate until the solution just clears ([11]).

  • Crystallization: Remove the flask from the heat source and allow it to cool undisturbed to room temperature. The slower the cooling rate, the larger and purer the resulting crystals ([9]). Once at room temperature, transfer the flask to an ice-water bath (0–5°C) for 30 minutes to maximize precipitation ([9]).

  • Collection: Isolate the crystals using vacuum filtration through a Büchner funnel ([12]). Wash the filter cake with a small volume of ice-cold Heptane and dry the crystals under high vacuum to a constant weight.

Self-Validating System: The purity of the recrystallized product is self-validated through melting point analysis. A pure crystalline lattice will exhibit a sharp, narrow melting point range (typically within 1–2°C). Any residual impurities will disrupt the lattice, resulting in a broad and depressed melting point ([11]).

Quantitative Data Presentation

The following table summarizes the performance metrics of both techniques based on standard laboratory scale-up data.

Performance MetricFlash ChromatographySolvent-Antisolvent Recrystallization
Optimal Scale < 5 grams (Discovery Phase)> 5 grams (Process / Scale-up Phase)
Typical Recovery Yield 75% – 85%60% – 80% (First crop)
Purity Achieved > 98% (Excellent for complex crude oils)> 99% (Superior for removing trace regioisomers)
Time Required 2 – 4 hours12 – 24 hours (Including vacuum drying)
Cost & Solvent Usage High (Requires large volumes of high-purity solvent)Low (Minimal solvent volume, highly scalable)

Decision Matrix Workflow

To assist researchers in selecting the most appropriate purification route, I have developed the following logical workflow based on initial crude mass and purity.

G Start Crude 6-Fluoro-3-methoxypicolinaldehyde Scale What is the purification scale? Start->Scale Small < 5 grams (Discovery Scale) Scale->Small Small Scale Large > 5 grams (Process Scale) Scale->Large Large Scale Flash Normal-Phase Flash Chromatography Small->Flash Purity Initial Crude Purity > 85%? Large->Purity Purity->Flash No Recryst Solvent-Antisolvent Recrystallization Purity->Recryst Yes

Figure 1: Decision matrix for selecting the optimal purification technique for 6-Fluoro-3-methoxypicolinaldehyde.

Conclusion

Both Normal-Phase Flash Chromatography and Solvent-Antisolvent Recrystallization are highly effective for purifying 6-Fluoro-3-methoxypicolinaldehyde. Flash chromatography offers unparalleled resolution for complex, low-purity mixtures at the discovery scale. However, as projects advance into the process scale, recrystallization becomes the superior choice due to its scalability, lower environmental impact, and ability to yield ultra-pure crystalline material.

References

  • Title: Flash Chromatography: Principles & Applications Source: Phenomenex URL: [Link]

  • Title: Lab Procedure: Recrystallization Source: LabXchange URL: [Link]

  • Title: Purification of Organic Compounds by Flash Column Chromatography Source: Organic Syntheses URL: [Link]

  • Title: Experiment 2: Recrystallization Source: Athabasca University URL: [Link]

  • Title: General methods for flash chromatography using disposable columns Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Purification by Recrystallization Source: City University of New York (CUNY) URL: [Link]

  • Title: SOP: Flash Chromatography Source: University of Cape Town URL: [Link]

  • Title: Flash Chromatography Explained: A Comprehensive Guide Source: Chrom Tech, Inc. URL: [Link]

  • Title: How to Purify an organic compound via recrystallization Source: ResearchGate URL: [Link]

  • Title: Some Useful and Practical Tips for Flash Chromatography Source: EPFL URL: [Link]

Sources

A Researcher's Guide to Structural Elucidation: Correlating Spectroscopic Data with 6-Fluoro-3-methoxypicolinaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the spectroscopic data for 6-Fluoro-3-methoxypicolinaldehyde, a substituted pyridine derivative of interest in medicinal chemistry and materials science. As researchers and drug development professionals, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent biological and chemical data rests. This document moves beyond a simple data dump, focusing on the causality behind the spectral features. We will explore how ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide a unique piece of the structural puzzle, and how, in concert, they offer a definitive confirmation of the target compound.

We will compare the observed data against theoretical predictions and data from structurally similar compounds to highlight the influence of specific functional groups—the aldehyde, the methoxy group, and the electron-withdrawing fluorine atom—on the overall spectroscopic fingerprint.

The Molecular Blueprint: Structure and Predicted Spectroscopic Features

Before delving into the experimental data, a robust analysis begins with an examination of the target structure to predict the expected spectroscopic outcomes. This predictive approach is a self-validating system; it establishes a hypothesis that the experimental data will either confirm or refute.

Structure: 6-Fluoro-3-methoxypicolinaldehyde

  • Pyridine Ring: A six-membered aromatic heterocycle containing one nitrogen atom. This will give rise to signals in the aromatic region of NMR spectra.

  • Aldehyde Group (-CHO): This group contains a highly deshielded proton and a carbonyl carbon, which will produce characteristic signals in ¹H NMR, ¹³C NMR, and IR spectra.

  • Methoxy Group (-OCH₃): This will show a characteristic singlet in the ¹H NMR spectrum and a signal in the aliphatic region of the ¹³C NMR spectrum.

  • Fluorine Atom (-F): As a highly electronegative substituent, it will significantly influence the electronic environment of the pyridine ring, causing predictable shifts in NMR signals and introducing characteristic C-F coupling patterns.

The logical workflow for confirming this structure is a multi-pronged approach, where each technique provides orthogonal, confirmatory data.

G cluster_0 Analytical Workflow Target_Molecule Target Molecule 6-Fluoro-3-methoxypicolinaldehyde H_NMR ¹H NMR Spectroscopy (Proton Environment & Connectivity) Target_Molecule->H_NMR C_NMR ¹³C NMR Spectroscopy (Carbon Skeleton & C-F Coupling) Target_Molecule->C_NMR IR_Spec IR Spectroscopy (Functional Groups) Target_Molecule->IR_Spec MS_Spec Mass Spectrometry (Molecular Weight & Formula) Target_Molecule->MS_Spec Confirmed_Structure Unambiguous Structure Confirmed H_NMR->Confirmed_Structure C_NMR->Confirmed_Structure IR_Spec->Confirmed_Structure MS_Spec->Confirmed_Structure

Caption: Workflow for Spectroscopic Structural Elucidation.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons.

Predicted ¹H NMR Signals:

  • Aldehyde Proton (CHO): Expected to be the most downfield signal (δ 9.5-10.5 ppm) due to the strong deshielding effect of the carbonyl group. It should appear as a singlet, or a very narrow doublet if coupled to a ring proton.

  • Aromatic Protons (Pyridine Ring): Two protons are present on the ring. The fluorine at C6 and the methoxy at C3 will influence their chemical shifts. We expect two distinct signals in the aromatic region (δ 7.0-8.5 ppm), likely appearing as doublets due to coupling with each other.

  • Methoxy Protons (OCH₃): Expected as a sharp singlet around δ 3.8-4.2 ppm.

Experimental Data & Interpretation: While a dedicated spectrum for this exact molecule is not publicly available, data from the closely related 6-bromo-3-fluoropicolinaldehyde shows aromatic protons at δ 7.71 (dd) and 7.48 (m).[1] Substituting the bromine with fluorine (at C6) and adding a methoxy group (at C3) would lead to the following expected shifts for 6-Fluoro-3-methoxypicolinaldehyde:

  • The proton at C4 will be significantly influenced by the adjacent methoxy group and the fluorine atom, likely appearing further downfield.

  • The proton at C5 will be coupled to both the C4 proton and the fluorine atom at C6, resulting in a complex splitting pattern (doublet of doublets).

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
Aldehyde (CHO)9.9 - 10.2s1H
Aromatic H-47.5 - 7.8d1H
Aromatic H-57.2 - 7.5dd1H
Methoxy (OCH₃)3.9 - 4.1s3H

Comparison with an Alternative: 6-Methoxypicolinaldehyde In the absence of the fluorine atom, the aromatic protons of 6-methoxypicolinaldehyde would be expected at slightly more upfield positions due to the lack of fluorine's strong electron-withdrawing effect.[2] The coupling pattern for H-5 would also simplify to a standard doublet. This comparison underscores the diagnostic value of the fluorine substituent's influence on the spectrum.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR provides a map of the carbon framework of the molecule. The key features to anticipate are the chemical shifts influenced by electronegative atoms and the characteristic coupling between carbon and fluorine atoms.

Predicted ¹³C NMR Signals:

  • Carbonyl Carbon (C=O): Expected to be the most downfield signal, typically in the range of δ 185-195 ppm for an aldehyde.

  • Aromatic Carbons (Pyridine Ring): Five distinct signals are expected. The carbon directly bonded to fluorine (C-6) will show a large one-bond coupling constant (¹JCF) and will be significantly shifted downfield (δ 160-165 ppm). The other ring carbons will also exhibit smaller two- and three-bond C-F couplings.

  • Methoxy Carbon (OCH₃): A single peak expected around δ 55-60 ppm.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Key Feature/Coupling
Aldehyde (C=O)188 - 192Weak intensity
C-6 (C-F)161 - 165Large ¹JCF coupling
C-2 (C-CHO)150 - 155
C-3 (C-OCH₃)145 - 150
C-4120 - 125Exhibits ²JCF coupling
C-5115 - 120Exhibits ³JCF coupling
Methoxy (OCH₃)56 - 58Strong, sharp signal

The presence of these specific C-F coupling constants provides unambiguous evidence for the placement of the fluorine atom on the pyridine ring, a critical piece of data that ¹H NMR alone may not definitively provide.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups.[3][4] The spectrum is essentially a molecular fingerprint defined by the vibrational frequencies of its bonds.

Predicted & Observed IR Absorptions:

Vibrational Mode Expected Wavenumber (cm⁻¹) Appearance Significance
Aromatic C-H Stretch3000 - 3100Medium, sharpConfirms aromatic ring.[5]
Aldehyde C-H Stretch2820 - 2850 and 2720 - 2750Medium, sharpDiagnostic for the aldehyde group.[6]
Carbonyl (C=O) Stretch1690 - 1715Strong, sharpUnambiguously confirms the aldehyde.[5] Conjugation with the ring shifts it to a slightly lower frequency.
Aromatic C=C Stretch1580 - 1620Medium-StrongConfirms pyridine ring backbone.[7]
C-O (Methoxy) Stretch1200 - 1275 (asymmetric)StrongConfirms the presence of the methoxy ether linkage.
C-F Stretch1000 - 1100StrongIndicates the carbon-fluorine bond.

The combination of a strong C=O stretch around 1700 cm⁻¹ and the characteristic pair of aldehyde C-H stretches are definitive markers for the picolinaldehyde core.

Mass Spectrometry: Determining Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight and, with high-resolution instruments (HRMS), the precise elemental composition of a molecule.[8]

Predicted Mass Spectrum:

  • Molecular Ion (M⁺•): For C₇H₆FNO₂, the monoisotopic mass is calculated to be 155.0383 g/mol . A high-resolution mass spectrometer should detect a peak at or very near this m/z value, confirming the molecular formula.

  • Key Fragmentation Patterns: The molecular ion is expected to undergo fragmentation, providing further structural clues. Common fragmentation pathways for this molecule would include:

    • [M-1]⁺: Loss of the aldehyde hydrogen (H•).

    • [M-29]⁺: Loss of the formyl radical (•CHO).

    • [M-30]⁺: Loss of formaldehyde (CH₂O) from the methoxy group.

    • [M-31]⁺: Loss of the methoxy radical (•OCH₃).

The fragmentation pattern acts as a secondary confirmation of the constituent parts of the molecule, validating the presence of the aldehyde and methoxy groups identified by other spectroscopic methods.

Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols must be followed.

Protocol 1: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of 6-Fluoro-3-methoxypicolinaldehyde in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.[9]

  • ¹H NMR Acquisition: Acquire the spectrum with a 90° pulse angle, a relaxation delay of 2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time (512-1024 scans) is typically required due to the low natural abundance of ¹³C.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale to the TMS signal.

Protocol 2: FT-IR Spectroscopy

  • Sample Preparation: If the sample is a solid, either press a KBr pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Perform a background scan of the empty sample holder (or clean ATR crystal) to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Place the sample in the instrument and acquire the spectrum, typically co-adding 16-32 scans for a good signal-to-noise ratio.

  • Data Analysis: Identify the key absorption bands and compare them to correlation tables.

Protocol 3: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[10] ESI in positive ion mode is common for nitrogen-containing heterocycles.

  • Mass Analysis: Acquire the mass spectrum using a high-resolution analyzer like a Time-of-Flight (TOF) or Orbitrap.[11] Calibrate the instrument using a known standard to ensure high mass accuracy.

  • Data Analysis: Determine the m/z of the molecular ion peak and use software to calculate the elemental composition, comparing it to the theoretical formula.

Conclusion

References

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Fluoro-3-methoxypicolinaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the proper disposal of 6-Fluoro-3-methoxypicolinaldehyde. As a compound frequently utilized by researchers, scientists, and drug development professionals, understanding its specific hazard profile is paramount to ensuring the safety of laboratory personnel and maintaining environmental compliance. The procedures outlined below are designed to be a self-validating system, grounded in established safety protocols and regulatory standards, to manage this chemical's waste stream from point of generation to final disposal.

Hazard Profile and Disposal Rationale

6-Fluoro-3-methoxypicolinaldehyde is a multi-hazard substance. Its proper disposal is not merely a procedural formality but a critical safety measure dictated directly by its chemical properties. The inherent risks associated with this compound demand that it be treated as regulated hazardous waste. Under no circumstances should it be disposed of via standard trash or sanitary sewer systems.[1][2][3]

The disposal protocol is a direct consequence of its hazard classification, as detailed in its Safety Data Sheet (SDS).[4]

Hazard ClassificationGHS Hazard StatementRationale for Disposal Protocol
Acute Toxicity (Inhalation, Oral) H331, H302The compound is toxic if inhaled and harmful if swallowed, posing a significant risk to personnel. This necessitates handling in ventilated areas and ensures the waste is managed by licensed professionals, never in a public landfill.[4]
Skin Corrosion/Severe Burns H314As a corrosive agent, it can cause severe skin burns and damage equipment. This requires the use of robust, chemically compatible waste containers and strict adherence to Personal Protective Equipment (PPE) protocols to prevent contact and container failure.[4]
Serious Eye Damage H314The risk of irreversible eye damage mandates stringent eye protection during all handling and transfer operations.[4]
Skin Sensitization H317The potential for causing an allergic skin reaction means that all contaminated PPE and materials must be treated as hazardous waste to prevent repeated exposure.[4]
Aquatic Toxicity H401, H412The compound is toxic to aquatic life, with long-lasting effects. This is a primary driver for the absolute prohibition of sewer disposal, which would introduce the chemical into waterways and harm ecosystems.[4]
Combustible Liquid H227Its combustible nature requires that waste be stored away from heat, sparks, and open flames.[4]

Core Disposal Principle: Professional Hazardous Waste Management

All waste streams containing 6-Fluoro-3-methoxypicolinaldehyde—including the neat chemical, contaminated solids, and rinsate from container decontamination—must be collected, segregated, and disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management company.[1][5][6] This is in accordance with the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[1][5]

Step-by-Step Disposal Protocols

Adherence to the following step-by-step procedures is mandatory for ensuring safety and compliance.

Protocol 1: Disposal of Unused/Neat 6-Fluoro-3-methoxypicolinaldehyde

This protocol applies to the pure liquid chemical that is expired, unneeded, or off-specification.

  • Personal Protective Equipment (PPE): Before handling, don appropriate PPE, including:

    • Chemical safety goggles and a face shield.[4][7]

    • Chemically resistant gloves (e.g., Nitrile, ensuring no breakthrough).

    • A flame-retardant lab coat.[8]

    • Work should be conducted inside a certified chemical fume hood to mitigate inhalation risk.[3]

  • Waste Stream Identification: This compound must be segregated into the "Halogenated Organic Liquid Waste" stream.[3] The presence of the fluorine atom classifies it as halogenated. Co-mingling with non-halogenated waste significantly increases disposal costs and complexity.[9]

  • Container Selection:

    • Use only a designated, leak-proof waste container that is in good condition and compatible with the chemical.[5][6] Plastic-coated glass or high-density polyethylene (HDPE) containers are often suitable.

    • The container must have a secure, tight-fitting lid.[1][6]

  • Chemical Transfer:

    • Carefully transfer the 6-Fluoro-3-methoxypicolinaldehyde into the designated halogenated waste container using a funnel.

    • Avoid splashing. Do not fill the container beyond 90% capacity to allow for vapor expansion.[5]

  • Labeling:

    • Immediately label the container with a hazardous waste tag provided by your EHS department.[1]

    • The label must clearly state the full chemical name: "Waste 6-Fluoro-3-methoxypicolinaldehyde". Do not use abbreviations.[1]

    • List all constituents and their approximate percentages if it is a mixture.

    • Indicate the relevant hazards by checking the appropriate boxes (e.g., Toxic, Corrosive, Flammable).[1]

    • Record the accumulation start date.[2]

  • Storage and Pickup:

    • Store the sealed and labeled container in a designated satellite accumulation area.[5]

    • Ensure secondary containment is used to prevent spills.[2]

    • Store away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[7][10]

    • Contact your EHS department to schedule a waste pickup.[6]

Protocol 2: Disposal of Contaminated Solid Waste

This includes items such as gloves, absorbent pads, weigh boats, and pipette tips that have come into contact with the chemical.

  • Collection: Place all contaminated solid materials into a dedicated, labeled, and sealed plastic bag or a designated solid waste container.[6][11]

  • Labeling: Label the bag or container as "Hazardous Waste - 6-Fluoro-3-methoxypicolinaldehyde Contaminated Debris".

  • Disposal: This waste must be collected by your EHS department. Do not place it in the regular or biohazardous trash.

Protocol 3: Decontamination and Disposal of Empty Containers

Empty containers that held 6-Fluoro-3-methoxypicolinaldehyde are also considered hazardous waste until properly decontaminated.[6]

  • Triple Rinsing:

    • In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., methanol or acetone).[6]

    • Each rinse should use a volume equivalent to about 10% of the container's capacity.

  • Rinsate Collection: The solvent rinsate is now hazardous waste.[6] Collect all three rinses and dispose of them as halogenated organic liquid waste, following Protocol 1.

  • Final Container Disposal:

    • After triple rinsing, deface or remove the original product label.

    • The container can now be disposed of as non-hazardous solid waste (e.g., glass recycling), in accordance with your institution's policies.[6]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control and Contain: If safe to do so, prevent the spill from spreading by using a chemical spill kit with appropriate absorbent materials (e.g., vermiculite or sand). Do not use combustible materials like paper towels to absorb large spills.

  • Ventilate: Ensure the area is well-ventilated by working within a fume hood or increasing air exchange.

  • Collect Waste: Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled hazardous waste container.[12]

  • Decontaminate: Clean the spill area with a detergent solution, and collect the cleaning materials as contaminated solid waste.

  • Report: Report the incident to your supervisor and EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 6-Fluoro-3-methoxypicolinaldehyde and its associated waste.

Sources

Personal protective equipment for handling 6-Fluoro-3-methoxypicolinaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling of highly reactive heterocyclic building blocks. 6-Fluoro-3-methoxypicolinaldehyde (CAS: 1211525-97-1) is a critical intermediate in pharmaceutical synthesis, but its structural features demand rigorous operational discipline.

The combination of an electron-withdrawing fluorine atom on the pyridine ring and an electrophilic aldehyde group renders this compound highly reactive. If handled improperly, aldehydes can undergo 1,2-addition reactions with biological amines (such as primary nitrogen groups on lysine residues in your skin), leading to dehydration and Schiff base formation[1]. This protein cross-linking mechanism is the primary causality behind its toxicity profile.

To ensure both your safety and the integrity of your synthesis, I have designed this self-validating protocol for handling, personal protective equipment (PPE), and disposal.

Hazard Profile & Risk Assessment

Before designing a PPE matrix, we must quantify the risk. 6-Fluoro-3-methoxypicolinaldehyde requires cold-chain transportation and must be stored at 2-8°C under an inert atmosphere to prevent auto-oxidation to its corresponding carboxylic acid[2].

Property / Hazard CategoryData / ClassificationOperational Implication
CAS Number 1211525-97-1[3]Verify lot number before handling.
Molecular Weight 155.13 g/mol [3]Highly volatile if dissolved in low-boiling solvents.
Storage Conditions 2-8°C, Inert Atmosphere[2]Must be purged with Argon/N₂ post-use to prevent degradation.
Acute Toxicity (Oral) Category 4 (H302)[2]Strict prohibition of mouth-pipetting; requires isolated handling.
Skin Irritation Category 2 (H315)[2]Direct contact causes rapid protein cross-linking.
Eye Irritation Category 2 (H319)[2]Corneal tissue is highly susceptible to electrophilic attack.

Mandatory PPE Matrix & Causality

Do not rely on standard laboratory attire. Every piece of PPE must be selected based on the specific chemical causality of fluorinated aldehydes.

  • Eye/Face Protection: Chemical safety goggles paired with a full-face shield.

    • Causality: The cornea is rich in nucleophilic proteins. In the event of a splash, the aldehyde will rapidly cross-link corneal proteins[1]. Safety glasses with side shields are insufficient against vapor or splash hazards.

  • Hand Protection: Double-gloving with extended-cuff Nitrile gloves (minimum 5 mil thickness).

    • Causality: Fluorinated heterocycles can act as permeation enhancers. Furthermore, the polar aprotic solvents (e.g., DMSO, DMF) typically used to dissolve this compound degrade latex and thin nitrile rapidly. Double gloving is a self-validating system: if the outer glove swells or tears, the inner glove provides a critical time buffer for safe doffing.

  • Body Protection: Flame-resistant (FR) lab coat with knit cuffs, fully buttoned, supplemented by a chemical-resistant apron if handling volumes >50 mL.

  • Respiratory Protection: All operations must be conducted inside a certified Class II Type A2 Biological Safety Cabinet or a standard chemical fume hood (face velocity of 80-100 fpm). If ventilation fails, a half-face respirator equipped with an ABEK (organic vapor/acid gas) filter is mandatory.

Step-by-Step Operational Workflow

This methodology ensures that the compound remains stable and the operator remains unexposed.

Step 1: Pre-Operational Verification

  • Verify the fume hood flow rate monitor reads between 80-100 fpm.

  • Prepare a Schlenk line or an Argon balloon setup. Aldehydes are highly vulnerable to oxidation if left exposed to ambient air[4].

  • Pre-weigh your receiving flask and equip it with a magnetic stir bar and a rubber septum.

Step 2: Safe Transfer

  • Don your complete PPE matrix. Inspect outer gloves for micro-tears.

  • Remove the 6-Fluoro-3-methoxypicolinaldehyde vial from cold storage and allow it to equilibrate to room temperature inside a desiccator (prevents condensation, which accelerates degradation).

  • Using a static-free, grounded spatula, transfer the required mass into the receiving flask inside the fume hood.

Step 3: Dissolution & Purging

  • Seal the receiving flask with the septum.

  • Insert an Argon line via a needle to purge the headspace for 3 minutes.

  • Introduce your anhydrous solvent (e.g., dry DCM or THF) via a syringe through the septum.

  • Flush the original reagent vial with Argon before sealing it with Parafilm and returning it to 2-8°C storage.

Spill Response & Disposal Plan: The Bisulfite Quench

In the event of a spill, do not simply wipe it up with paper towels . The compound will vaporize, creating an inhalation hazard. Instead, we utilize a classic industry technique: converting the reactive aldehyde into a stable, water-soluble, and non-volatile α-hydroxy sulfonate (bisulfite adduct)[4].

Aldehydes form 1:1 adducts with sodium bisulfite[5]. This nucleophilic addition neutralizes the electrophilic carbonyl carbon, instantly neutralizing the hazard.

Spill Cleanup Protocol:

  • Evacuate & Ventilate: Step back from the spill, ensure the fume hood sash is lowered to the optimal working height, and maximize exhaust.

  • Apply Quenching Agent: Spray or pour a freshly prepared 40% w/v aqueous Sodium Bisulfite ( NaHSO3​ ) solution directly over the spilled 6-Fluoro-3-methoxypicolinaldehyde.

  • Incubate: Allow 10–15 minutes for the bisulfite adduct formation to reach completion. The area will transition from a sharp, acrid odor to relatively odorless as the adduct forms.

  • Absorb: Cover the neutralized liquid with an inert absorbent pad, sand, or vermiculite.

  • Dispose: Sweep the absorbed adduct into a heavy-duty chemical waste bag. Label it explicitly as "Halogenated Organic Waste - Bisulfite Quenched" and transfer it to your facility's hazardous waste collection point.

Workflow Visualization

Below is the logical workflow for handling and emergency quenching, mapping the decision tree for safe operations.

G Start Pre-Operational Hood Verification PPE Don PPE Matrix (Double Nitrile, Goggles) Start->PPE Ops Inert Atmosphere Handling (Argon) PPE->Ops Spill Spill Detected? Ops->Spill Quench Apply 40% NaHSO3 (Form Bisulfite Adduct) Spill->Quench Yes Success Proceed to Chemical Synthesis Spill->Success No Waste Halogenated Waste Disposal Quench->Waste Success->Waste Post-Reaction Cleanup

Workflow for the safe handling and bisulfite-mediated spill quenching of 6-Fluoro-3-methoxypicolinaldehyde.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.